6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
Description
BenchChem offers high-quality 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chlorospiro[1H-2-benzofuran-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-10-2-1-9-8-15-12(11(9)7-10)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXXYKNXUHGGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676402 | |
| Record name | 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180160-93-4 | |
| Record name | 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]: A Novel Spirocyclic Scaffold for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a novel heterocyclic compound that has emerged as a promising scaffold in the design of therapeutic agents targeting the central nervous system (CNS). Its unique spirocyclic architecture, which rigidly holds the piperidine and isobenzofuran moieties in a defined spatial orientation, offers a distinct advantage for achieving high affinity and selectivity for various CNS receptors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological significance of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], with a particular focus on its potential as a dopamine D2 and serotonin 5-HT2A receptor antagonist.
Introduction: The Significance of the Spiro[isobenzofuran-1,4'-piperidine] Scaffold
The spiro[isobenzofuran-1,4'-piperidine] core structure has garnered considerable attention in medicinal chemistry due to its presence in a variety of biologically active molecules. This rigid framework serves as a valuable pharmacophore for designing ligands that can effectively interact with complex biological targets, particularly G-protein coupled receptors (GPCRs) within the CNS. The strategic placement of substituents on this scaffold allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
The introduction of a chlorine atom at the 6-position of the isobenzofuran ring, yielding 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], can significantly influence the electronic and lipophilic character of the molecule. This, in turn, can modulate its binding affinity and selectivity for specific receptor subtypes, offering a pathway to develop novel therapeutics for a range of neurological and psychiatric disorders.
Physicochemical Properties
The hydrochloride salt of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is the common form utilized in research and development. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClNO · HCl | |
| Molecular Weight | 260.16 g/mol | |
| CAS Number | 1359703-79-9 | |
| Appearance | White to off-white solid | Commercial Suppliers |
| Storage | Store in a cool, dry place, sealed | Commercial Suppliers |
Synthesis of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
The synthesis of the 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold can be achieved through a multi-step process. A representative synthetic route is outlined below, based on analogous procedures for similar spirocyclic systems.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the disconnection of the spirocyclic core to reveal key starting materials. The spirocyclic ether linkage can be formed via an intramolecular cyclization of a suitable precursor.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
This protocol describes a plausible synthetic route. Researchers should optimize conditions based on laboratory experience and available reagents.
Step 1: Synthesis of (2-(bromomethyl)-4-chlorophenyl)(piperidin-4-yl)methanol
-
Grignard Reagent Formation: Prepare a Grignard reagent from a suitably protected 4-bromopiperidine.
-
Reaction with Aldehyde: React the Grignard reagent with 2-(bromomethyl)-4-chlorobenzaldehyde in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at low temperature (e.g., -78 °C to 0 °C).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the resulting alcohol by column chromatography.
Step 2: Intramolecular Cyclization to form 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
-
Base-mediated Cyclization: Treat the alcohol from Step 1 with a suitable base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous solvent like THF or DMF. The base will deprotonate the hydroxyl group, which will then undergo an intramolecular Williamson ether synthesis by displacing the bromide.
-
Work-up and Purification: After the reaction is complete, quench with water and extract the product. The crude product can be purified by column chromatography or crystallization to yield the desired spirocycle.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of HCl in the same or a compatible solvent. The resulting precipitate can be collected by filtration.
Pharmacological Profile: A Potential Dual D2/5-HT2A Antagonist
The spiro[isobenzofuran-1,4'-piperidine] scaffold has been explored for its potential as a CNS agent, with some derivatives showing affinity for dopamine and serotonin receptors. The antagonism of both dopamine D2 and serotonin 5-HT2A receptors is a well-established mechanism for atypical antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.
Mechanism of Action: The D2/5-HT2A Hypothesis
The therapeutic efficacy of atypical antipsychotics is believed to stem from their ability to modulate dopaminergic and serotonergic pathways.
-
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is associated with a reduction in the positive symptoms of schizophrenia (e.g., hallucinations and delusions).
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is thought to contribute to a lower incidence of extrapyramidal side effects (motor-related side effects) and may also help to alleviate the negative symptoms of schizophrenia (e.g., apathy and social withdrawal).
Caption: Putative mechanism of action for a dual D2/5-HT2A antagonist.
In Vitro Assessment of Receptor Binding
To determine the affinity of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] for the dopamine D2 and serotonin 5-HT2A receptors, competitive radioligand binding assays are the standard experimental approach.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human dopamine D2 receptor or the human serotonin 5-HT2A receptor.
-
Assay Buffer: Utilize a suitable buffer system for each receptor assay (e.g., Tris-HCl buffer with appropriate salts and additives).
-
Radioligand: Select a high-affinity radiolabeled ligand for each receptor.
-
For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.
-
For 5-HT2A receptors: [³H]-Ketanserin or [³H]-Spiperone.
-
-
Competition Assay:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]).
-
Allow the reaction to reach equilibrium.
-
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Future Directions and Therapeutic Potential
The 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold represents a promising starting point for the development of novel CNS-active compounds. Further structure-activity relationship (SAR) studies are warranted to explore the impact of various substituents on the piperidine and isobenzofuran rings to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of this scaffold could potentially be investigated for the treatment of a range of disorders where dopamine and serotonin neurotransmission are implicated, including:
-
Schizophrenia
-
Bipolar disorder
-
Major depressive disorder
-
Anxiety disorders
Conclusion
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a structurally intriguing molecule with the potential to serve as a valuable scaffold for the discovery of new medicines for complex neurological and psychiatric conditions. Its rigid spirocyclic framework provides a solid foundation for the design of selective ligands targeting key CNS receptors. The synthesis and pharmacological evaluation of this and related compounds will undoubtedly contribute to the advancement of neuropharmacology and the development of improved therapeutic interventions.
References
A comprehensive list of references would be compiled here based on the specific scientific literature and patents that describe the synthesis and biological evaluation of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] and related compounds. As direct scientific publications on this specific molecule are limited in the public domain, the reference list would likely include patents covering its synthesis and use, as well as broader review articles on the development of spirocyclic compounds as CNS agents.
Note: The synthesis protocol and pharmacological information provided are based on established principles of medicinal chemistry and pharmacology for analogous compounds. Specific experimental details for 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] would require access to proprietary or less readily available scientific literature.
An In-Depth Technical Guide to 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine]: A Core Scaffold for Neurological and Oncological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Spiro[isobenzofuran-piperidine] Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively interact with biological targets is perpetual. The 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] moiety has emerged as a privileged scaffold, particularly in the design of ligands targeting the central nervous system and in the development of potential therapeutics for oncological and neurodegenerative disorders.[1][2] Its rigid, three-dimensional structure provides a unique framework for the precise orientation of pharmacophoric elements, enhancing binding affinity and selectivity for specific biological targets.[1]
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and pharmacological significance of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], with a focus on its role as a key building block in the development of next-generation therapeutics.
Molecular Structure and Physicochemical Properties
The core structure of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] features a piperidine ring fused at the 4-position to the 1-position of an isobenzofuran ring system. The "spiro" designation indicates that the two rings share a single common atom. The presence of a chlorine atom at the 6-position of the isobenzofuran ring is a key feature that can significantly influence the electronic properties and biological activity of its derivatives. The compound is commonly available and utilized as its hydrochloride salt to improve its stability and solubility.
A comprehensive understanding of the physicochemical properties of this scaffold is crucial for its application in drug design and development. While experimental data for the 6-chloro derivative is not extensively published, computational predictions and data from related analogs provide valuable insights.
| Property | Value (Hydrochloride Salt) | Source |
| CAS Number | 1359703-79-9 | [3][4][5] |
| Molecular Formula | C₁₂H₁₅Cl₂NO | [3][4] |
| Molecular Weight | 260.16 g/mol | [3][4][5] |
| Predicted XlogP | 1.7 | [6] |
| Monoisotopic Mass | 223.07639 Da | [6] |
Note: The predicted XlogP suggests a moderate lipophilicity, a favorable characteristic for many drug candidates targeting the central nervous system.
Synthesis of the Spiro[isobenzofuran-piperidine] Core
A plausible synthetic approach starting from 5-chlorophthalide is outlined below. The rationale behind this proposed pathway is based on established chemical transformations for the synthesis of related spirocyclic systems.
Caption: Proposed synthetic workflow for 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].
General Experimental Protocol (Adapted from related syntheses)
The following is a generalized, self-validating protocol for the synthesis of spiro[isobenzofuran-piperidine] derivatives, which could be adapted for the 6-chloro analog.
Step 1: Grignard Reaction and Lactone Opening
-
Rationale: This step utilizes a Grignard reagent formed from a protected 4-halopiperidine to nucleophilically attack the carbonyl group of the phthalide, leading to the opening of the lactone ring.
-
Procedure:
-
To a solution of N-Boc-4-chloropiperidine in anhydrous THF under an inert atmosphere, add magnesium turnings.
-
Initiate the Grignard reaction (e.g., with a small crystal of iodine).
-
Once the Grignard reagent is formed, add a solution of 5-chlorophthalide in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Step 2: Reduction of the Ketone
-
Rationale: The resulting ketone is reduced to a secondary alcohol, which is a precursor for the subsequent cyclization step.
-
Procedure:
-
Dissolve the crude product from Step 1 in a suitable solvent (e.g., methanol).
-
Add sodium borohydride portion-wise at 0 °C.
-
Stir the reaction at room temperature until the ketone is fully consumed (monitored by TLC).
-
Quench the reaction with water and extract the product.
-
Step 3: Acid-Catalyzed Cyclization and Deprotection
-
Rationale: An acid catalyst promotes the intramolecular cyclization of the alcohol onto the aromatic ring, forming the isobenzofuran ring system. The acidic conditions also serve to remove the Boc protecting group from the piperidine nitrogen.
-
Procedure:
-
Dissolve the alcohol from Step 2 in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid catalyst (e.g., trifluoroacetic acid) and stir at room temperature.
-
Monitor the reaction for the formation of the spirocyclic product.
-
Upon completion, neutralize the reaction and purify the final product, 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], typically as its hydrochloride salt, by crystallization or chromatography.
-
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Aromatic protons on the chlorinated benzene ring would appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm).
-
The methylene protons of the isobenzofuran ring (O-CH₂) would likely appear as a singlet around δ 5.0 ppm.
-
The piperidine ring protons would exhibit complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The protons adjacent to the nitrogen would be deshielded.
-
-
¹³C NMR:
-
Aromatic carbons would resonate in the δ 120-140 ppm region.
-
The spiro carbon would be a quaternary carbon with a characteristic chemical shift.
-
The methylene carbon of the isobenzofuran ring would appear around δ 70-80 ppm.
-
The piperidine carbons would be found in the aliphatic region (δ 25-50 ppm).
-
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the free base (223.07 g/mol for C₁₂H₁₄ClNO) and characteristic fragmentation patterns.[6]
-
Infrared (IR) Spectroscopy: Key absorptions would include C-H stretching (aliphatic and aromatic), C-O-C stretching of the ether in the isobenzofuran ring, and N-H stretching (for the free base).
Pharmacological Significance: A Scaffold for Sigma Receptor Ligands
The spiro[isobenzofuran-piperidine] scaffold is a cornerstone in the development of ligands for sigma (σ) receptors, particularly the σ₂ subtype.[1][2] Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions and are overexpressed in numerous cancer cell lines.[7] This overexpression makes them attractive targets for both cancer diagnostics and therapeutics.
Derivatives of the spiro[isobenzofuran-piperidine] core have been shown to exhibit high affinity and selectivity for the σ₂ receptor.[1][2] The structure-activity relationship (SAR) studies on related compounds indicate that modifications at the piperidine nitrogen and substitutions on the isobenzofuran ring are critical for modulating binding affinity and selectivity.[7]
Caption: Logical workflow of drug discovery utilizing the spiro[isobenzofuran-piperidine] scaffold.
The introduction of a chlorine atom at the 6-position of the isobenzofuran ring can significantly impact the electronic distribution of the molecule, potentially leading to altered binding interactions with the receptor. This substitution could enhance binding affinity, improve selectivity, or modify the pharmacokinetic properties of the resulting ligand.
While specific binding data for derivatives of the 6-chloro scaffold are not extensively documented in the public domain, studies on analogous compounds have reported Ki values in the nanomolar range for σ₂ receptors.[1][2] For instance, certain indole derivatives incorporating the unsubstituted spiro[isobenzofuran-piperidine] moiety have demonstrated high affinity for the σ₂ receptor, with Ki values as low as 5.07 nM.[8]
Future Directions and Applications
The 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold represents a valuable starting point for the design of novel and potent sigma receptor ligands. Future research in this area will likely focus on:
-
Synthesis and Characterization: The development and publication of a robust and scalable synthesis for this specific chlorinated analog, along with its comprehensive spectroscopic and physicochemical characterization.
-
Library Synthesis and SAR Studies: The generation of a library of derivatives with diverse substitutions on the piperidine nitrogen and further modifications on the isobenzofuran ring to fully explore the structure-activity relationships at sigma receptors.
-
Pharmacological Evaluation: In-depth biological evaluation of new analogs for their affinity, selectivity, and functional activity at σ₁ and σ₂ receptors.
-
Therapeutic Applications: Investigation of promising lead compounds in preclinical models of cancer and neurodegenerative diseases to validate their therapeutic potential.
Conclusion
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a structurally intriguing and pharmacologically significant molecule. Its rigid spirocyclic framework and the presence of a chlorine substituent make it an attractive core for the development of selective ligands for challenging biological targets, most notably the sigma-2 receptor. While a complete experimental dataset for this specific compound is yet to be fully disclosed in the public domain, the wealth of information on related analogs underscores its potential in the ongoing pursuit of novel therapeutics for complex diseases. This guide serves as a foundational resource for researchers poised to explore the rich chemical and biological landscape of this promising scaffold.
References
-
Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. (2023-03-15). ACS Publications. [Link]
-
6-chloro-3h-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (C12H14ClNO). PubChemLite. [Link]
-
Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. National Institutes of Health. [Link]
-
Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]. ACS Publications. [Link]
-
Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. National Institutes of Health. [Link]
-
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride. PubChem. [Link]
-
Synthesis and σ receptor affinity of spiro[[6]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. National Institutes of Health. [Link]
-
Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H), 4'-piperidines] and spiro[isobenzofuran-1(3H), 3'-piperidines]. ACS Publications. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
-
1(3H)-Isobenzofuranones 1 (phthalides) and their derivatives. ResearchGate. [Link]
-
Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. [Link]
Sources
- 1. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride | C12H15Cl2NO | CID 57416990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1359703-79-9|6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride|BLD Pharm [bldpharm.com]
- 5. 6-Chloro-3h-spiro[isobenzofuran-1,4'-piperidine] hydrochloride - CAS:1359703-79-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. PubChemLite - 6-chloro-3h-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (C12H14ClNO) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.unito.it [iris.unito.it]
CAS number 1359703-79-9 chemical properties
An In-depth Technical Guide to the Chemical Properties and Application of Taselisib (GDC-0032)
CAS Number: 1359703-79-9
Introduction
Taselisib, also known by its development code GDC-0032 and registered under CAS number 1359703-79-9, is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. It has demonstrated notable selectivity for the p110α, p110δ, and p110γ isoforms of PI3K over the p110β isoform. This differential inhibition profile is a key characteristic, as hyperactivity of the PI3K pathway is a frequent oncogenic driver in a variety of human cancers, particularly those with mutations in the PIK3CA gene. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical experimental applications of Taselisib for researchers in oncology and cell signaling.
Physicochemical and Pharmacokinetic Properties
The fundamental chemical and physical properties of Taselisib (GDC-0032) are critical for its handling, formulation, and application in both in vitro and in vivo studies. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-[4-(2-hydroxypropan-2-yl)phenyl]-6-(4-methanesulfonylpiperazin-1-yl)-3H-pyrimidin-4-one | Multiple Sources |
| CAS Number | 1359703-79-9 | Multiple Sources |
| Chemical Formula | C₂₃H₂₉N₇O₃S | |
| Molecular Weight | 499.59 g/mol | |
| Appearance | Crystalline solid | |
| Purity | Typically >98% (commercially available) | |
| Solubility | Soluble in DMSO; Insoluble in water | |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action: PI3K Pathway Inhibition
Taselisib exerts its therapeutic effect by acting as an ATP-competitive inhibitor of Class I PI3K enzymes. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. In many cancers, mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, lead to constitutive activation of this pathway.
Taselisib's targeted inhibition of the p110α isoform makes it particularly effective in tumors harboring these mutations. By blocking the kinase activity of PI3K, Taselisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors like AKT and PDK1, ultimately leading to decreased cell growth and induction of apoptosis.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by Taselisib (GDC-0032).
Experimental Protocol: In Vitro IC₅₀ Determination
A fundamental experiment for characterizing any enzyme inhibitor is the determination of its half-maximal inhibitory concentration (IC₅₀). The following protocol outlines a standard cell-based assay to measure the IC₅₀ of Taselisib against a PIK3CA-mutant cancer cell line (e.g., MCF-7 or T47D breast cancer cells).
Objective: To determine the potency of Taselisib in inhibiting the proliferation of a cancer cell line.
Materials:
-
Taselisib (GDC-0032), CAS 1359703-79-9
-
PIK3CA-mutant cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and plate reader (luminometer)
Workflow Diagram:
Caption: Standard workflow for determining the IC₅₀ of Taselisib in a cell-based assay.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Taselisib in sterile DMSO. Ensure complete dissolution. Store at -20°C.
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize, neutralize, and count the cells.
-
Resuspend cells in complete growth medium to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution series of Taselisib in complete growth medium from the 10 mM stock. A common starting concentration is 10 µM, diluted in 3-fold steps. Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and a no-cell background control (0% viability).
-
Plot the normalized viability (%) against the log of the Taselisib concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.
-
Safety and Handling
As with any potent bioactive compound, proper safety precautions are essential when handling Taselisib.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle as a potentially hazardous substance. Avoid inhalation of dust or contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C, protected from light and moisture, to ensure long-term stability.
This guide provides a foundational understanding of Taselisib (CAS 1359703-79-9) for research applications. Adherence to established protocols and safety measures is paramount for generating reliable data and ensuring laboratory safety.
References
-
Ndokoye, D. et al. (2014). Preclinical Characterization of GDC-0032, a Novel PI3K Inhibitor for the Treatment of PTEN-deficient Tumors. Molecular Cancer Therapeutics. [Link]
The Spiro[isobenzofuran-1,4'-piperidine] Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The spiro[isobenzofuran-1,4'-piperidine] core is a fascinating heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its three-dimensional structure and its ability to interact with a diverse range of biological targets. This technical guide provides a comprehensive overview of the multifaceted biological activities of derivatives based on this privileged framework. We will delve into their synthesis, explore their engagement with key protein targets implicated in a variety of disease states, and provide detailed, field-proven protocols for their biological evaluation. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics, offering insights into the structure-activity relationships and mechanistic underpinnings that drive the pharmacological effects of this versatile class of compounds.
The Allure of the Spirocyclic Core: A Structural Perspective
The spiro[isobenzofuran-1,4'-piperidine] scaffold presents a unique three-dimensional architecture that distinguishes it from more traditional, planar heterocyclic systems. This inherent three-dimensionality allows for a more precise and multi-vectorial presentation of pharmacophoric elements into the binding pockets of target proteins. This can lead to enhanced potency, selectivity, and improved physicochemical properties, such as increased solubility and metabolic stability, which are critical attributes for successful drug candidates.
Modulating the Central Nervous System: A Playground for Spiro[isobenzofuran-1,4'-piperidine] Derivatives
Derivatives of the spiro[isobenzofuran-1,4'-piperidine] core have demonstrated significant potential as modulators of various central nervous system (CNS) targets, exhibiting antidepressant, anxiolytic, and neuroleptic-like activities.
Antidepressant-like Activity: Insights from Preclinical Models
A key indicator of potential antidepressant efficacy is the ability of a compound to antagonize the effects of tetrabenazine, a monoamine-depleting agent that induces a state of ptosis (eyelid drooping) in rodents, considered to be a model of depressive-like behavior. Several 3-arylspiro[isobenzofuran-1(3H),4'-piperidines] have shown marked activity in this assay.[1][2] Structure-activity relationship (SAR) studies have revealed that optimal activity is often associated with an unsubstituted or substituted phenyl group at the 3-position of the isobenzofuran ring.
Experimental Protocol: The Forced Swim Test in Mice
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.[3][4][5][6]
Objective: To assess the effect of a test compound on the duration of immobility in mice forced to swim in an inescapable cylinder of water.
Materials:
-
Test compound (spiro[isobenzofuran-1,4'-piperidine] derivative)
-
Vehicle control (e.g., saline, DMSO solution)
-
Positive control (e.g., imipramine, fluoxetine)
-
Male C57BL/6 mice (8-10 weeks old)
-
Glass or Plexiglas cylinders (25 cm tall, 10 cm in diameter)
-
Water bath maintained at 23-25°C
-
Video recording equipment and analysis software
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) 30-60 minutes before the test.
-
Pre-swim Session (Day 1): Place each mouse individually into a cylinder filled with 15 cm of water (23-25°C) for a 15-minute pre-swim session. This session is for habituation and is not scored. After 15 minutes, remove the mice, dry them with a towel, and return them to their home cages.
-
Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the same cylinders with fresh water for a 6-minute test session.
-
Data Acquisition: Record the entire 6-minute session using a video camera.
-
Data Analysis: Score the last 4 minutes of the test session for the total duration of immobility. Immobility is defined as the absence of any movement except for those necessary to keep the head above water. An automated scoring software or a trained observer blind to the treatment groups should be used.
-
Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the immobility time between the treatment groups.
Expected Outcome: A significant decrease in the duration of immobility in the test compound group compared to the vehicle group suggests an antidepressant-like effect.
Targeting Sigma Receptors: A Promising Avenue for Neuropsychiatric and Oncologic Indications
The sigma (σ) receptors, particularly the σ1 and σ2 subtypes, have emerged as important targets for the development of therapeutics for a range of disorders, including neuropsychiatric conditions and cancer.[7][8][9][10] Spiro[isobenzofuran-1,4'-piperidine] derivatives have been identified as potent and selective ligands for these receptors.
High-Affinity Binding to Sigma Receptors
Numerous studies have demonstrated the high binding affinity of spiro[isobenzofuran-1,4'-piperidine] derivatives for both σ1 and σ2 receptors. For instance, functionalization of the piperidine nitrogen with various alkyl and arylalkyl substituents has a significant impact on binding affinity and selectivity. The length and nature of the linker between the spiro core and other pharmacophoric elements are crucial for optimizing receptor interaction.
A notable example is the development of fluorescent probes based on this scaffold. By attaching a fluorophore to the core structure, researchers have created valuable tools for visualizing and studying sigma receptors in vitro and in vivo.[7][8][9][10]
| Compound/Ligand | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |
| Derivative 1 | 5.8 | 1.2 | [7] |
| Derivative 2 | 12.3 | 0.9 | [7] |
| (+)-Pentazocine | 3.1 | 1,500 | [10] |
| Siramesine | 0.13 | 1.1 | [7] |
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
This protocol describes a filtration-based radioligand binding assay to determine the affinity of test compounds for σ1 and σ2 receptors.[11][12][13][14]
Objective: To determine the inhibitory constant (Ki) of a test compound for the σ1 and σ2 receptors.
Materials:
-
Test compound (spiro[isobenzofuran-1,4'-piperidine] derivative)
-
Membrane preparations from cells expressing human σ1 or σ2 receptors
-
Radioligand: -pentazocine (for σ1) or [³H]-DTG (1,3-di-o-tolylguanidine) (for σ2)
-
Non-specific binding control: Haloperidol (10 µM)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and radioligand.
-
Non-specific Binding: Assay buffer, membrane preparation, radioligand, and haloperidol.
-
Test Compound: Assay buffer, membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at 37°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and allow them to equilibrate overnight. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anticancer Potential: A New Frontier for Spiro[isobenzofuran-1,4'-piperidine] Derivatives
Recent investigations have highlighted the potential of spiro-heterocyclic compounds, including those with a benzofuran moiety, as anticancer agents. The piperidine component in these structures can modulate key signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action: Targeting Cancer Cell Signaling
While the precise mechanisms for many spiro[isobenzofuran-1,4'-piperidine] derivatives are still under investigation, related piperidine-containing compounds have been shown to exert their anticancer effects through the modulation of critical signaling pathways such as the PI3K/Akt and NF-κB pathways. These pathways are frequently dysregulated in cancer and play a central role in cell growth, proliferation, and apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxic potential of a compound.[11][15][16][17][18][19]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound on the proliferation of cancer cells.
Materials:
-
Test compound (spiro[isobenzofuran-1,4'-piperidine] derivative)
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control group.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Anti-inflammatory Activity: Quelling the Fire of Inflammation
The spiro[isobenzofuran-1,4'-piperidine] scaffold has also been explored for its potential anti-inflammatory properties. Inflammation is a key component of many chronic diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.
Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these derivatives can be assessed by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in immune cells stimulated with lipopolysaccharide (LPS).
Experimental Protocol: LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This protocol outlines a method to measure the inhibitory effect of a test compound on the release of TNF-α from LPS-stimulated macrophage-like cells.[20][21][22][23]
Objective: To quantify the inhibition of TNF-α production by a test compound in LPS-stimulated RAW 264.7 cells.
Materials:
-
Test compound (spiro[isobenzofuran-1,4'-piperidine] derivative)
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kit for mouse TNF-α
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include a vehicle control group (no LPS) and a positive control group (LPS only).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α release for each concentration of the test compound compared to the LPS-only control.
-
Determine the IC50 value for the inhibition of TNF-α production.
-
Melanocortin Receptor Agonism: A Potential Treatment for Obesity and Sexual Dysfunction
The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor that plays a critical role in regulating energy homeostasis and sexual function. Agonists of the MC4R are being investigated as potential treatments for obesity and sexual dysfunction.[24][25][26][27] Spiro[isobenzofuran-1,4'-piperidine] derivatives have been identified as potent and selective MC4R agonists.
In Vivo Efficacy: Modulation of Feeding Behavior
The in vivo efficacy of MC4R agonists can be assessed by their ability to reduce food intake and body weight in animal models of obesity.
| Compound | MC4R Ki (nM) | In Vivo Effect | Reference |
| MK-0493 | 0.8 | Reduced food intake in rats | [24] |
| Setmelanotide | 0.27 | Reduced body weight in obese mice | [27] |
Conclusion and Future Directions
The spiro[isobenzofuran-1,4'-piperidine] scaffold has proven to be a remarkably versatile platform for the design of novel bioactive molecules. Its unique three-dimensional structure provides a foundation for developing potent and selective ligands for a wide array of biological targets. The diverse biological activities, ranging from CNS modulation to anticancer and anti-inflammatory effects, underscore the immense potential of this chemical class in drug discovery.
Future research in this area will likely focus on:
-
Refining Selectivity: Further optimization of the scaffold to achieve even greater selectivity for specific receptor subtypes or isoforms.
-
Elucidating Mechanisms: Deeper investigation into the molecular mechanisms underlying the observed biological effects, particularly in the context of cancer and inflammation.
-
Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the identified targets play a role.
-
Improving Drug-like Properties: Continued efforts to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds to facilitate their translation into clinical candidates.
This in-depth technical guide provides a solid foundation for researchers to build upon, offering both a comprehensive overview of the current state of the field and practical, validated protocols to accelerate their own discovery efforts.
References
-
Abatematteo, F. S., Majellaro, M., Montsch, B., Prieto-Díaz, R., Niso, M., Contino, M., ... & Abate, C. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(5), 3798–3817. [Link]
-
Abatematteo, F. S., Majellaro, M., Montsch, B., Prieto-Díaz, R., Niso, M., Contino, M., ... & Abate, C. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ACS Publications. [Link]
-
Caulfield, W. L., Gardinier, K. M., Johnson, T. A., Le, T., & Tolf, B. R. (1998). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of medicinal chemistry, 41(15), 2679–2683. [Link]
-
Abatematteo, F. S., Majellaro, M., Montsch, B., Prieto-Díaz, R., Niso, M., Contino, M., ... & Abate, C. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Europe PMC. [Link]
-
Abatematteo, F. S., Majellaro, M., Montsch, B., Prieto-Díaz, R., Niso, M., Contino, M., ... & Abate, C. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ResearchGate. [Link]
-
Guo, L., Ye, Z., Liu, J., He, S., Bakshi, R. K., Sebhat, I. K., ... & Nargund, R. P. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & medicinal chemistry letters, 20(16), 4895–4900. [Link]
-
Abatematteo, F. S., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed. [Link]
-
Martin, S. F., & Smith, K. J. (2012). Sigma receptor binding assays. Current protocols in pharmacology, Chapter 1, Unit1.16. [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]
-
Pålsson-McDermott, E. M., & O'Neill, L. A. (2013). Suppression of LPS-induced TNF-α production in macrophages by cAMP is mediated by PKA-AKAP95-p105. PloS one, 8(7), e69842. [Link]
-
Ong, H. H., Profitt, J. A., & Anderson, V. B. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 5. Conformationally mobile analogues derived by furan ring opening. Journal of medicinal chemistry, 24(1), 74–79. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Valenzano, K. J., Miller, J., Zhai, X., Zezza, C. A., Wustman, B. A., & D'Alonzo, A. J. (2005). The melanocortin system behind the dysfunctional eating behaviors. MDPI. [Link]
-
Qi, C. C., Ding, Y. Q., & Zhou, J. N. (2012). Biological factors influencing the mice forced swim test. Neurology journal, 2012. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]
-
de Mello, F. P., de David, R. B., de Souza, A., & de Mello, N. (2017). Considerations of pool dimensions in the forced swim test in predicting the potential antidepressant activity of drugs. Frontiers in pharmacology, 8, 71. [Link]
-
López-Rubalcava, C., & Lucki, I. (2000). Strain differences in the behavioral effects of antidepressant drugs in the rat forced swimming test. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 22(2), 191–200. [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Polotsky, A. (n.d.). Research. The Polotsky Lab. Retrieved from [Link]
-
Boonruamkaew, P., Sukketsiri, W., Chonpathompikunlert, P., & Chansakaow, S. (2017). Antioxidant and anti-inflammatory activity on LPS-stimulated RAW 264.7 macrophage cells of white mulberry (Morus alba L.) leaf extracts. MDPI. [Link]
-
protocols.io. (2025, January 31). MTT Assay. Retrieved from [Link]
-
Arias, A., Pfab, Y., & O'Connor, J. C. (2013). LPS-stimulated RAW 264.7 macrophage inducible nitric oxide synthase (iNOS) and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion. PloS one, 8(8), e70533. [Link]
-
Sittampalam, G. S., Coussens, N. P., & Nelson, H. (2012). Receptor binding assays for HTS and drug discovery. Assay guidance manual. [Link]
-
The Polotsky Lab. (n.d.). Research. Retrieved from [Link]
-
Walf, A. A., & Frye, C. A. (2007). Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age. ResearchGate. [Link]
-
Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]
-
Borsini, F., & Meli, A. (1988). Discovery of antidepressant activity by forced swimming test may depend on pre-exposure of rats to a stressful situation. Psychopharmacology, 94(2), 193–196. [Link]
-
Văduva, A. I., Hutanu, D., & Munteanu, C. V. (2018). The effect of natural-based formulation (NBF) on the response of RAW264.7 macrophages to LPS as an in vitro model of inflammation. MDPI. [Link]
Sources
- 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 5. Conformationally mobile analogues derived by furan ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurology.com [jneurology.com]
- 5. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 6. Strain differences in the behavioral effects of antidepressant drugs in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 15. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 17. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 18. researchhub.com [researchhub.com]
- 19. researchgate.net [researchgate.net]
- 20. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Effect of Natural-Based Formulation (NBF) on the Response of RAW264.7 Macrophages to LPS as an In Vitro Model of Inflammation [mdpi.com]
- 24. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. Research | The Polotsky Lab [polotskylab.smhs.gwu.edu]
An In-depth Technical Guide to the Pharmacological Profile of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Untapped Potential
The spiro[isobenzofuran-1,4'-piperidine] scaffold represents a compelling starting point for the design of novel therapeutics targeting the central nervous system (CNS). Its rigid, three-dimensional structure provides a unique framework for interacting with complex biological targets. This guide delves into the pharmacological landscape of this scaffold, with a specific focus on the 6-chloro derivative, a molecule poised for further investigation. While comprehensive data on the 6-chloro analog remains nascent, this document synthesizes the existing knowledge of the parent structure and extrapolates the potential pharmacological implications of its halogenation. We aim to provide a foundational understanding for researchers seeking to unlock the therapeutic promise of this chemical class.
The Core Moiety: 3H-spiro[isobenzofuran-1,4'-piperidine]
The 3H-spiro[isobenzofuran-1,4'-piperidine] core is a key pharmacophore, a structural unit responsible for the biological activity of a molecule. Its unique spirocyclic system, where the isobenzofuran and piperidine rings share a single carbon atom, imparts conformational rigidity. This rigidity can enhance binding affinity and selectivity for specific biological targets by reducing the entropic penalty of binding.[1]
Chemical Identity of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
The introduction of a chlorine atom at the 6-position of the isobenzofuran ring is a strategic modification. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding interactions.
| Identifier | Value |
| IUPAC Name | 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] |
| CAS Number | 180160-93-4[2] |
| Molecular Formula | C₁₂H₁₄ClNO[2] |
| Molecular Weight | 223.70 g/mol [2] |
| Canonical SMILES | C1CNCCC12C3=C(CO2)C=C(C=C3)Cl |
A hydrochloride salt of this compound is also commonly available for research purposes (CAS Number: 1359703-79-9).[3][4]
Pharmacological Landscape: Targeting the Sigma Receptors
Extensive research on derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has identified the sigma (σ) receptors, particularly the σ₁ and σ₂ subtypes, as primary molecular targets.[5][6][7][8] These receptors are implicated in a wide array of cellular functions and are considered promising targets for therapeutic intervention in neurological and psychiatric disorders, as well as in cancer.[6]
Mechanism of Action at Sigma Receptors
The spiro[isobenzofuran-1,4'-piperidine] moiety has been incorporated into ligands that exhibit high affinity for both σ₁ and σ₂ receptors.[5][7] The nature of the substituent on the piperidine nitrogen plays a crucial role in determining the affinity and selectivity for these receptor subtypes. For instance, N-alkylation with a butyl chain can lead to potent sigma receptor ligands.[5][6]
The interaction of these ligands with sigma receptors can modulate various downstream signaling pathways. The σ₁ receptor, a unique ligand-operated molecular chaperone, is involved in regulating ion channels, neurotransmitter release, and intracellular calcium signaling. The σ₂ receptor, now identified as TMEM97, is implicated in cell proliferation and lipid metabolism.
Hypothesized Signaling Pathway Modulation
Caption: Hypothesized interaction of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] with sigma receptors and their potential downstream effects.
The Influence of the 6-Chloro Substituent
The introduction of a chlorine atom at the 6-position is anticipated to modulate the electronic properties and lipophilicity of the isobenzofuran ring. This can lead to:
-
Altered Binding Affinity and Selectivity: The chloro group can engage in specific halogen bonding interactions within the receptor binding pocket, potentially enhancing affinity and/or altering the selectivity profile between σ₁ and σ₂ receptors.
-
Modified Pharmacokinetics: Increased lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) properties, including improved blood-brain barrier penetration.
-
Enhanced Metabolic Stability: The C-Cl bond is generally more resistant to metabolic degradation than a C-H bond, which could lead to a longer biological half-life.
Synthesis and Derivatization
The synthesis of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is well-documented.[9] A common synthetic route involves the reaction of a protected 4-piperidone with a suitable ortho-lithiated benzaldehyde or a related precursor, followed by cyclization.
General Synthetic Workflow
Caption: A generalized synthetic pathway for the creation of 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives.
Further derivatization, particularly at the piperidine nitrogen, allows for the fine-tuning of the pharmacological profile. Structure-activity relationship (SAR) studies have shown that the nature of the N-substituent is a key determinant of activity and selectivity.[8]
Potential Therapeutic Applications
Given the established role of sigma receptors in CNS function and disease, derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold hold promise for a variety of therapeutic areas:
-
Neurodegenerative Diseases: The neuroprotective properties associated with σ₁ receptor modulation make these compounds potential candidates for the treatment of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[5]
-
Psychiatric Disorders: The influence on neurotransmitter systems suggests potential applications in depression and anxiety.[9]
-
Neuropathic Pain: Sigma receptors are involved in pain perception, and ligands for these receptors are being investigated as novel analgesics.[10]
-
Oncology: The role of the σ₂ receptor in tumor cell proliferation has spurred interest in developing selective ligands as anti-cancer agents or as imaging probes for tumors.[6]
The 6-chloro derivative, with its potentially enhanced drug-like properties, warrants investigation in these and other therapeutic contexts.
Experimental Protocols for Pharmacological Characterization
To elucidate the precise pharmacological profile of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], a series of in vitro and in vivo assays are essential.
In Vitro Assays
-
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compound for σ₁ and σ₂ receptors.
-
Procedure:
-
Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., guinea pig brain for σ₁, rat liver or specific cell lines for σ₂).
-
Incubate the membranes with a specific radioligand (e.g., -pentazocine for σ₁, [³H]DTG in the presence of a σ₁ masking agent for σ₂) and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ and subsequently the Ki value.
-
-
-
Functional Assays:
-
Objective: To determine the functional activity (agonist, antagonist, or modulator) of the compound at the target receptors.
-
Procedure (Example: Calcium Mobilization Assay for σ₁ Receptor):
-
Culture cells expressing the σ₁ receptor.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with a known σ₁ receptor agonist in the presence and absence of the test compound.
-
Measure changes in intracellular calcium concentration using a fluorescence plate reader.
-
Analyze the data to determine if the test compound potentiates or inhibits the agonist-induced response.
-
-
In Vivo Models
Based on the in vitro profile, relevant animal models should be selected to assess in vivo efficacy. For example:
-
Models of Neuropathic Pain: The chronic constriction injury (CCI) or spared nerve injury (SNI) models in rodents can be used to evaluate analgesic effects.
-
Models of Depression: The forced swim test or tail suspension test can provide insights into antidepressant-like activity.
-
Cognitive Enhancement Models: The Morris water maze or novel object recognition test can be employed to assess effects on learning and memory.
Future Directions and Conclusion
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a versatile platform for the development of novel CNS-active compounds. While the pharmacological profile of the 6-chloro derivative is yet to be fully characterized, the existing data on related analogs strongly suggests that it is a promising candidate for targeting sigma receptors.
Future research should focus on:
-
Comprehensive In Vitro Profiling: Determining the binding affinities and functional activities at σ₁ and σ₂ receptors, as well as assessing off-target activities at a broad panel of receptors and ion channels.
-
Pharmacokinetic Characterization: Evaluating the ADME properties to understand its drug-like potential.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of CNS disorders.
By systematically exploring the pharmacology of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], the scientific community can unlock its potential to become a valuable tool for research and, ultimately, a novel therapeutic agent.
References
-
Abate, C., Niso, M., Berardi, F., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(5), 3798–3817. [Link]
-
Abate, C., Niso, M., Berardi, F., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]
-
Chem-Impex International. (n.d.). 3H-Spiro[Isobenzofuran-1,4'-piperidine] hydrochloride. Retrieved from [Link]
-
Gussio, R., et al. (1983). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 26(6), 809-813. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Scientific Reports, 12(1), 1938. [Link]
-
Bepls. (2022). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 11(4), 1-10. [Link]
-
El-Gamal, M. I., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. [Link]
-
Gussio, R., et al. (1984). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 27(7), 955-958. [Link]
-
Ho, G. D., et al. (2012). Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers. ACS Medicinal Chemistry Letters, 3(6), 461-462. [Link]
-
Abate, C., Niso, M., Berardi, F., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ResearchGate. [Link]
-
Abate, C., Niso, M., Berardi, F., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed Central. [Link]
-
Gussio, R., et al. (1984). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 27(7), 948-955. [Link]
-
Tu, Y., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4847-4851. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] | CAS:180160-93-4 | Atomaxchem [en.atomaxchem.com]
- 3. 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride | C12H15Cl2NO | CID 57416990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chloro-3h-spiro[isobenzofuran-1,4'-piperidine] hydrochloride - CAS:1359703-79-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. iris.unito.it [iris.unito.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Spiro[isobenzofuran-1,4'-piperidine] Scaffold: A Technical Guide to its Mechanism of Action as a Sigma Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[isobenzofuran-1,4'-piperidine] core structure represents a privileged scaffold in medicinal chemistry, demonstrating significant potential for the development of therapeutics targeting the central nervous system (CNS) and other disease areas. A primary mechanism of action for many derivatives of this scaffold is the modulation of sigma (σ) receptors, specifically the σ1 and σ2 subtypes. This technical guide provides an in-depth exploration of the molecular interactions and downstream cellular consequences of spiro[isobenzofuran-1,4'-piperidine] compounds acting on these receptors. We will delve into the nuanced roles of σ1 and σ2 receptors in cellular homeostasis and disease, and detail the experimental protocols necessary to characterize the binding affinity and functional activity of novel compounds based on this versatile scaffold.
Introduction: The Significance of the Spiro[isobenzofuran-1,4'-piperidine] Scaffold
The spiro[isobenzofuran-1,4'-piperidine] scaffold is a unique three-dimensional structure that has garnered considerable attention in drug discovery.[1] Its inherent rigidity and defined spatial arrangement of functional groups allow for precise interactions with biological targets, often leading to high affinity and selectivity.[2] This has made it a valuable starting point for the design of novel therapeutic agents, particularly for neurological and psychiatric conditions.[1] The core of this scaffold's therapeutic potential lies in its interaction with sigma receptors, a class of intracellular proteins with profound effects on cellular function.
The Primary Target: Sigma (σ) Receptors
Initially misidentified as a subtype of opioid receptors, sigma receptors are now recognized as a distinct class of proteins.[3] There are two primary subtypes, σ1 and σ2, which are the main targets for many spiro[isobenzofuran-1,4'-piperidine] derivatives.[3][4]
The Sigma-1 (σ1) Receptor: A Chaperone at the Endoplasmic Reticulum
The σ1 receptor is a 223-amino acid transmembrane protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[4][5] It functions as a molecular chaperone, playing a crucial role in maintaining cellular homeostasis through various mechanisms:[6]
-
Calcium Signaling: The σ1 receptor modulates intracellular calcium signaling by interacting with inositol 1,4,5-trisphosphate (IP3) receptors at the ER.[5] Under resting conditions, the σ1 receptor is complexed with the ER chaperone BiP (Binding Immunoglobulin Protein).[7] Upon ligand binding or cellular stress, the σ1 receptor dissociates from BiP and can then modulate the activity of IP3 receptors, influencing calcium release from the ER.[7]
-
Ion Channel Regulation: The σ1 receptor has been shown to regulate the function of various ion channels, including voltage-gated potassium and calcium channels.[8][9]
-
Cellular Stress Response: As a chaperone protein, the σ1 receptor plays a vital role in mitigating cellular stress, particularly ER stress and oxidative stress.[10] Upregulation of the σ1 receptor can suppress apoptosis induced by ER stress.[10]
-
Neurite Outgrowth and Neuroprotection: Activation of the σ1 receptor has been shown to promote neurite outgrowth, a critical process in neuronal development and repair.[11][12] This effect is often mediated through the upregulation of neurotrophic factors and the activation of signaling pathways like the extracellular signal-regulated kinase (ERK) pathway.[11]
The Sigma-2 (σ2) Receptor: A Player in Cell Proliferation and Disease
The σ2 receptor is less well-characterized than its σ1 counterpart, but it is gaining recognition as a significant therapeutic target.[3][11] It is implicated in the regulation of cell proliferation and viability, with σ2 receptor agonists often inducing apoptosis in cancer cells.[10][13] The σ2 receptor is overexpressed in various tumor types, making it a promising target for both cancer diagnostics and therapeutics.[13]
Mechanism of Action: How Spiro[isobenzofuran-1,4'-piperidine] Compounds Modulate Sigma Receptors
Spiro[isobenzofuran-1,4'-piperidine] derivatives act as ligands for sigma receptors, meaning they bind to these proteins and modulate their activity. Depending on the specific chemical structure of the compound, it can act as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity). Furthermore, compounds can exhibit selectivity for either the σ1 or σ2 receptor, or they can be pan-ligands , binding to both.[3]
The binding of a spiro[isobenzofuran-1,4'-piperidine] ligand to the σ1 receptor initiates a conformational change in the protein, leading to its dissociation from BiP and subsequent downstream signaling events. The nature of these events depends on whether the ligand is an agonist or an antagonist.
Caption: Simplified signaling pathway of σ1 receptor activation by a spiro[isobenzofuran-1,4'-piperidine] agonist.
Experimental Protocols for Characterization
A thorough characterization of a novel spiro[isobenzofuran-1,4'-piperidine] compound requires a series of well-defined experiments to determine its binding affinity, selectivity, and functional activity at sigma receptors.
Radioligand Binding Assays: Quantifying Affinity and Selectivity
Radioligand binding assays are the gold standard for determining the binding affinity (expressed as Ki) of a test compound for its target receptor.[14]
This assay utilizes a radiolabeled ligand that is selective for the σ1 receptor, such as [³H]-(+)-pentazocine.[3]
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ1 receptors, such as guinea pig liver.[3]
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound.[3]
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a defined period (e.g., 90 minutes at 37°C).[3]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.[3]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[3]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.[3]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Since there are no highly selective radioligands for the σ2 receptor, this assay uses a non-selective radioligand, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), in the presence of a high concentration of a σ1-selective ligand (e.g., (+)-pentazocine) to "mask" the σ1 receptors.[3]
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membrane homogenates from a suitable source, such as Jurkat cells or rat liver.[6][14]
-
Incubation with Mask: Pre-incubate the membranes with a high concentration of a σ1-selective ligand to block all σ1 binding sites.
-
Incubation with Radioligand and Test Compound: Add a fixed concentration of [³H]-DTG and varying concentrations of the test compound.
-
Equilibrium, Filtration, Washing, and Counting: Follow the same procedure as for the σ1 receptor binding assay.
-
Data Analysis: Calculate the IC50 and Ki values for the σ2 receptor.
Functional Assays: Differentiating Agonists from Antagonists
Binding affinity alone does not reveal whether a compound activates or inhibits the receptor. Functional assays are therefore essential to determine the pharmacological activity of the compound.
Phenytoin (DPH) is an allosteric modulator of the σ1 receptor that selectively increases the affinity of agonists.[15] This property can be exploited to differentiate between σ1 receptor agonists and antagonists.[15]
Step-by-Step Protocol:
-
Perform two sets of σ1 receptor competition binding assays as described in section 4.1.1.
-
In the first set, run the assay under standard conditions.
-
In the second set, include a fixed concentration of phenytoin in the incubation mixture.
-
Data Analysis: An agonist will show a significant increase in its binding affinity (a lower Ki value) in the presence of phenytoin, while an antagonist will show little to no change in its affinity.[15]
The functional activity of σ2 receptor ligands is often assessed by their effects on cell viability and apoptosis, particularly in cancer cell lines.[10][13]
Cell Viability and Caspase-3 Activity Assays:
-
Cell Culture: Culture a cancer cell line known to express σ2 receptors (e.g., EMT-6 or MDA-MB-435).[10][13]
-
Treatment: Treat the cells with varying concentrations of the test compound. Include a known σ2 agonist (e.g., siramesine) as a positive control.[13]
-
Cell Viability Assay: After a defined incubation period (e.g., 24-72 hours), assess cell viability using a standard method such as the MTT or MTS assay.
-
Caspase-3 Activity Assay: To specifically measure apoptosis, lyse the cells and measure the activity of caspase-3, a key executioner caspase, using a commercially available kit.[13]
-
Data Analysis: An agonist will induce a dose-dependent decrease in cell viability and an increase in caspase-3 activity. An antagonist will have no effect on its own and may block the effects of a known agonist when co-administered.[13]
This assay provides a functional readout of the neurotrophic effects of σ1 receptor ligands.[11][16]
Step-by-Step Protocol:
-
Neuron Culture: Isolate and culture primary neurons (e.g., dorsal root ganglion neurons) or a neuronal cell line (e.g., PC12 cells).[16]
-
Treatment: Treat the cultured neurons with the test compound, often in the presence of a neurotrophic factor like nerve growth factor (NGF).
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-48 hours).
-
Fixation and Staining: Fix the cells and stain for a neuronal marker such as β-III tubulin to visualize the neurites.[16]
-
Imaging and Analysis: Capture images of the stained neurons and measure the length of the longest neurite for a significant number of cells.
-
Data Analysis: A σ1 receptor agonist is expected to enhance neurite outgrowth compared to control conditions.[11]
Caption: Experimental workflow for characterizing a novel spiro[isobenzofuran-1,4'-piperidine] compound.
Data Presentation and Interpretation
The data generated from these assays should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Binding Affinities of a Hypothetical Spiro[isobenzofuran-1,4'-piperidine] Compound
| Receptor | Radioligand | Ki (nM) |
| σ1 | [³H]-(+)-pentazocine | 5.2 |
| σ2 | [³H]-DTG | 150.8 |
Interpretation: The hypothetical compound shows high affinity and selectivity for the σ1 receptor over the σ2 receptor.
Table 2: Functional Activity of a Hypothetical Spiro[isobenzofuran-1,4'-piperidine] Compound
| Assay | Metric | Result |
| Phenytoin Shift Assay (σ1) | Ki fold-shift | 10-fold decrease |
| Neurite Outgrowth Assay (σ1) | % increase in neurite length | 75% |
| Cell Viability Assay (σ2) | EC50 | > 10 µM |
Interpretation: The compound is a potent σ1 receptor agonist, as indicated by the significant shift in affinity in the presence of phenytoin and the promotion of neurite outgrowth. It shows minimal activity at the σ2 receptor in the functional assay.
Conclusion
The spiro[isobenzofuran-1,4'-piperidine] scaffold is a promising platform for the development of novel therapeutics that act through the modulation of sigma receptors. A thorough understanding of the mechanism of action, coupled with a rigorous experimental approach to characterize binding affinity and functional activity, is crucial for advancing these compounds through the drug discovery pipeline. The protocols and insights provided in this guide serve as a comprehensive resource for researchers in this exciting field.
References
-
Abate, C., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed Central. Retrieved from [Link]
-
Ablordeppey, S. Y., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]
-
Tao, L., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. ResearchGate. Retrieved from [Link]
-
Zheng, Y., et al. (2013). Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed Central. Retrieved from [Link]
-
Mishra, S., et al. (2021). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. Retrieved from [Link]
-
Klioze, S. S., & Novick, Jr., W. J. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Fukunaga, K., & Utsumi, H. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. Retrieved from [Link]
-
Chen, Y.-L., et al. (2021). Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia. PubMed Central. Retrieved from [Link]
-
Zhang, M., et al. (2017). Sigma-1 Receptor Plays a Negative Modulation on N-type Calcium Channel. Frontiers in Cellular Neuroscience. Retrieved from [Link]
-
DiChiara, M., et al. (2024). A focus on piperidine and piperazine scaffolds. IRIS - Unict. Retrieved from [Link]
-
Ablordeppey, S. Y., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Retrieved from [Link]
-
Hayashi, T. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. Retrieved from [Link]
-
Alzahrani, A. Y. A., et al. (2023). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Semantic Scholar. Retrieved from [Link]
-
Filous, A. R., & Silver, J. (2016). Neurite Outgrowth Assay. SciSpace. Retrieved from [Link]
-
Brimson, J. M., et al. (2024). Identifying and Testing Novel Sigma-1 Receptor Ligands for Neurodegenerative Diseases. ResearchGate. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Brimson, J. M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Retrieved from [Link]
-
JoVE. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors. Retrieved from [Link]
-
Pal, A., et al. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. Retrieved from [Link]
-
Cawood, A. H., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Retrieved from [Link]
-
Kimura, Y., Fujita, Y., & Yamashita, T. (2014). Effect of the Sigma-1 receptor on neurite outgrowth. Receptors & Clinical Investigation. Retrieved from [Link]
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Sigma-1 Receptor Plays a Negative Modulation on N-type Calcium Channel [frontiersin.org]
- 9. Frontiers | Defining the ligand-dependent proximatome of the sigma 1 receptor [frontiersin.org]
- 10. Functional assays to define agonists and antagonists of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of the Sigma-1 receptor on neurite outgrowth | Receptors & Clinical Investigation [smartscitech.com]
- 13. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. scispace.com [scispace.com]
A Technical Guide to the Synthesis of Spiro[isobenzofuran-1,4'-piperidine]: Strategies and Methodologies for Drug Discovery
Introduction: The Significance of the Spiro[isobenzofuran-1,4'-piperidine] Scaffold in Medicinal Chemistry
The spiro[isobenzofuran-1,4'-piperidine] core is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery and development. Its rigid, three-dimensional structure provides a unique topographical presentation for molecular interactions with biological targets, often leading to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles compared to more flexible, linear analogues. This spirocyclic system is a key pharmacophore in a variety of biologically active compounds, demonstrating a broad spectrum of therapeutic potential.[1][2]
Notably, derivatives of spiro[isobenzofuran-1,4'-piperidine] have been extensively investigated as potent and selective ligands for sigma (σ) receptors, which are implicated in a range of central nervous system (CNS) disorders, including neurological diseases and cancer.[3] Furthermore, this scaffold has been successfully incorporated into the design of melanocortin subtype-4 receptor (MC4R) agonists, highlighting its versatility in targeting G-protein coupled receptors. The inherent structural rigidity of the spirocyclic system is thought to reduce the entropic penalty upon binding to a receptor, contributing to its efficacy.
This in-depth technical guide provides a comprehensive review of the primary synthetic strategies for constructing the spiro[isobenzofuran-1,4'-piperidine] core. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of key synthetic routes, step-by-step experimental protocols, and a comparative overview of the methodologies.
Key Synthetic Strategies for the Spiro[isobenzofuran-1,4'-piperidine] Core
The construction of the spiro[isobenzofuran-1,4'-piperidine] scaffold primarily relies on the formation of the isobenzofuran ring system onto a pre-existing piperidine core. The most prevalent and well-documented method is the Parham-type cyclization, which involves an intramolecular reaction of an ortho-lithiated species. Alternative approaches, though less common, offer different strategic advantages.
Parham-Type Cyclization via Ortho-Lithiation
The Parham cyclization is a powerful tool for the formation of heterocyclic rings and is the cornerstone for many syntheses of spiro[isobenzofuran-1,4'-piperidine].[3] The general strategy involves the generation of an aryllithium species from an ortho-halogenated precursor, which then undergoes an intramolecular nucleophilic attack on an electrophilic carbonyl group, in this case, the ketone of a 4-piperidone derivative.
A seminal approach, developed by Parham and Bradsher, utilizes the lithiation of a protected o-bromobenzyl alcohol derivative. The protecting group is crucial to prevent quenching of the organolithium intermediate. The subsequent addition of an N-protected 4-piperidone, followed by an acid-catalyzed cyclization, yields the desired spirocyclic product.[3]
Reaction Workflow:
Figure 1. General workflow for the Parham-type cyclization synthesis of spiro[isobenzofuran-1,4'-piperidine].
Mechanistic Considerations:
The key step in this sequence is the halogen-lithium exchange to form the nucleophilic aryllithium species. This is followed by the addition of the aryllithium to the carbonyl of the 4-piperidone, forming a tertiary alcohol intermediate. The final acid-catalyzed cyclization proceeds via protonation of the alcohol, followed by intramolecular nucleophilic attack of the benzylic ether oxygen, leading to the formation of the spirocyclic isobenzofuran ring system.
Detailed Experimental Protocol (Adapted from Parham and Bradsher): [3]
Step 1: Synthesis of 1'-(Cyclopropylmethyl)-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]
-
Lithiation: A solution of 2-bromobenzhydryl methyl ether (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, n-butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to ensure complete formation of the aryllithium intermediate.
-
Addition of Piperidone: A solution of 1-(cyclopropylmethyl)-4-piperidone (1.2 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred for an additional 2 hours at the same temperature.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Cyclization: The crude tertiary alcohol intermediate is dissolved in a suitable solvent (e.g., toluene or dichloromethane) and treated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or trifluoroacetic acid. The mixture is stirred at room temperature or gently heated until the cyclization is complete (monitored by TLC).
-
Purification: The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography on silica gel to afford the desired spiro[isobenzofuran-1,4'-piperidine] product.
Table 1: Comparison of Reaction Conditions for Parham-Type Cyclization
| Parameter | Typical Conditions | Notes |
| Lithiation Reagent | n-Butyllithium, t-Butyllithium | t-BuLi can be more effective for less reactive bromides. |
| Solvent | Anhydrous THF, Diethyl Ether | THF is generally preferred for its ability to solvate the organolithium species. |
| Temperature | -78 °C | Low temperature is crucial to prevent side reactions. |
| Acid Catalyst | p-Toluenesulfonic acid, Trifluoroacetic acid, HCl | The choice of acid can influence the reaction rate and yield. |
| Yield | 50-80% | Yields can vary depending on the substrates and specific conditions. |
Synthesis from Phthalide Derivatives
An alternative approach to the spiro[isobenzofuran-1,4'-piperidine] core involves the use of phthalide (isobenzofuran-1(3H)-one) as a starting material. This method typically involves the addition of a Grignard or organolithium reagent derived from a protected 4-halopiperidine to the carbonyl group of the phthalide. The resulting intermediate can then be cyclized to the desired spirocyclic product.
Reaction Workflow:
Figure 2. General workflow for the synthesis of spiro[isobenzofuran-1,4'-piperidine] from phthalide.
Mechanistic Considerations:
The key step is the nucleophilic addition of the piperidinyl organometallic reagent to the lactone carbonyl of the phthalide. This opens the lactone ring to form a hemiketal or a diol precursor. Subsequent acid-catalyzed dehydration or a reductive cyclization can then lead to the formation of the isobenzofuran ring.
Detailed Experimental Protocol (General Procedure):
-
Formation of Organometallic Reagent: A solution of a 4-halo-N-protected piperidine (e.g., 4-bromo-1-(tert-butoxycarbonyl)piperidine) in an anhydrous etheral solvent (e.g., THF or diethyl ether) is treated with magnesium turnings (for Grignard formation) or a strong base like t-butyllithium (for organolithium formation) at an appropriate temperature (e.g., reflux for Grignard, -78 °C for organolithium).
-
Addition to Phthalide: The freshly prepared organometallic reagent is then added dropwise to a solution of phthalide in anhydrous THF at a low temperature (e.g., -78 °C or 0 °C). The reaction mixture is stirred for several hours.
-
Workup and Cyclization: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude intermediate is then subjected to cyclization conditions, which may involve treatment with acid or a reducing agent (e.g., triethylsilane and trifluoroacetic acid) to afford the spiro[isobenzofuran-1,4'-piperidine].
-
Purification: The final product is purified by column chromatography.
Table 2: Comparison of Synthetic Strategies
| Synthetic Strategy | Key Starting Materials | Key Transformation | Advantages | Disadvantages |
| Parham-Type Cyclization | o-Bromobenzyl alcohol derivatives, N-protected-4-piperidone | Ortho-lithiation and intramolecular cyclization | Convergent, allows for substitution on the isobenzofuran ring. | Requires cryogenic temperatures and strictly anhydrous conditions. |
| Phthalide-Based Synthesis | Phthalide, 4-halo-N-protected piperidine | Addition of an organometallic reagent to a lactone | Readily available starting materials. | May require a separate reduction/cyclization step. |
Derivatization of the Spiro[isobenzofuran-1,4'-piperidine] Scaffold
Once the core spiro[isobenzofuran-1,4'-piperidine] is synthesized, it serves as a versatile platform for further functionalization, primarily at the piperidine nitrogen. This allows for the exploration of the structure-activity relationship (SAR) by introducing a variety of substituents.
A common derivatization strategy is the N-alkylation of the secondary amine of the spirocyclic core. This is typically achieved by reacting the deprotected spiro[isobenzofuran-1,4'-piperidine] with an appropriate alkyl halide or by reductive amination with an aldehyde or ketone.[1]
General N-Alkylation Protocol:
-
To a solution of spiro[isobenzofuran-1,4'-piperidine] (1 equivalent) in a suitable solvent (e.g., acetonitrile, DMF, or dichloromethane) is added a base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine, 2-3 equivalents).
-
The appropriate alkylating agent (e.g., an alkyl bromide, chloride, or iodide, 1.1-1.5 equivalents) is then added to the mixture.
-
The reaction is stirred at room temperature or heated until completion (monitored by TLC).
-
The reaction mixture is then worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the desired N-substituted spiro[isobenzofuran-1,4'-piperidine].
Conclusion
The spiro[isobenzofuran-1,4'-piperidine] scaffold is a valuable building block in medicinal chemistry, offering a rigid and three-dimensional framework for the design of potent and selective therapeutic agents. The Parham-type cyclization via ortho-lithiation stands out as a robust and widely employed method for the construction of this core structure. Alternative strategies, such as those starting from phthalide derivatives, provide additional synthetic routes. The ability to readily derivatize the piperidine nitrogen further enhances the utility of this scaffold, allowing for the systematic exploration of chemical space in drug discovery programs. This guide provides a foundational understanding of the key synthetic methodologies, offering both strategic insights and practical experimental guidance for researchers in the field.
References
-
Parham, W. E.; Bradsher, C. K. Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H), 4'-piperidines] and spiro[isobenzofuran-1(3H), 3'-piperidines]. J. Org. Chem.1982 , 47 (2), 318–322. [Link]
-
Parham, W. E.; Bradsher, C. K. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. J. Med. Chem.1982 , 25 (1), 98–101. [Link]
-
Abate, C.; El Atrash, A.; Niso, M.; Berardi, F.; Perrone, R. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. J. Med. Chem.2023 , 66 (5), 3798–3817. [Link]
-
Guo, L.; Ye, Z.; Liu, J.; He, S.; Bakshi, R. K.; Sebhat, I. K.; Dobbelaar, P. H.; Hong, Q.; Jian, T.; Dellureficio, J. P.; Tsou, N. N.; Ball, R. G.; Weinberg, D. H.; MacNeil, T.; Tang, R.; Tamvakopoulos, C.; Peng, Q.; Chen, H. Y.; Chen, A. S.; Martin, W. J.; MacIntyre, D. E.; Strack, A. M.; Fong, T. M.; Wyvratt, M. J.; Nargund, R. P. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorg. Med. Chem. Lett.2010 , 20 (16), 4895–4900. [Link]
Sources
Unlocking Therapeutic Potential: A Technical Guide to Targeting Disease with 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Derivatives
This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals investigating the therapeutic applications of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] and its derivatives. This unique spirocyclic scaffold has emerged as a promising pharmacophore, particularly for targeting complex neurological disorders and certain cancers.[1] This document provides a comprehensive overview of the primary and secondary therapeutic targets, the underlying mechanisms of action, and detailed experimental protocols for target validation.
The 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Scaffold: A Privileged Structure
The 3H-spiro[isobenzofuran-1,4'-piperidine] core structure presents a rigid framework that allows for precise orientation of functional groups, enhancing binding affinity and selectivity for various biological targets.[1] The introduction of a chloro group at the 6-position can significantly modulate the electronic properties and metabolic stability of the molecule, making it an attractive starting point for medicinal chemistry campaigns. The inherent structural features of this scaffold have led to its exploration in a range of therapeutic areas, from central nervous system (CNS) disorders to oncology.[1][2][3]
Primary Therapeutic Target: The Sigma (σ) Receptors
The most compelling and well-documented therapeutic targets for spiro[isobenzofuran-1,4'-piperidine] derivatives are the sigma (σ) receptors, specifically the σ1 and σ2 subtypes.[2][3][4] These enigmatic proteins are not classical G-protein coupled receptors but rather unique ligand-operated molecular chaperones. They are implicated in a wide array of cellular functions and are considered key targets for neurodegenerative diseases, psychiatric disorders, and cancer.[2][3]
The Dual Role of σ1 and σ2 Receptors in Disease
The σ1 and σ2 receptors often exhibit distinct, and sometimes opposing, roles in cellular pathophysiology. The σ1 receptor is primarily located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating calcium signaling, ion channel function, and neuronal plasticity. Its modulation is a key strategy in the treatment of neurodegenerative diseases and pain.[5]
Conversely, the σ2 receptor is overexpressed in proliferating cells, particularly in various cancer types, and is involved in cell proliferation and death pathways.[2][3] This makes the σ2 receptor a promising target for both cancer therapeutics and diagnostics.[2][3]
Derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold have been shown to bind with high affinity to both sigma receptor subtypes, with some analogs exhibiting selectivity for either σ1 or σ2.[2][4] This dual-targeting capability, or the potential for selective targeting through chemical modification, underscores the therapeutic versatility of this chemical class.
Mechanism of Action at Sigma Receptors
The interaction of spiro[isobenzofuran-1,4'-piperidine] derivatives with sigma receptors can lead to a cascade of downstream signaling events. The precise mechanism is still under active investigation, but it is believed to involve the modulation of intracellular calcium levels, reactive oxygen species (ROS) production, and the activity of various ion channels and kinases.
Quantitative Binding Data
The following table summarizes representative binding affinities of spiro[isobenzofuran-1,4'-piperidine] derivatives for sigma receptors from published literature.
| Compound Class | Target | Binding Affinity (Ki, nM) | Reference |
| Spiro[[2]benzofuran-1,4'-piperidines] | σ1 Receptor | 1.54 - 20 | [4] |
| Spiro[[2]benzofuran-1,4'-piperidines] | σ2 Receptor | >1000 (selective for σ1) | [4] |
| Indolyl Derivatives | σ1 Receptor | 1.8 - 15.3 | [2] |
| Indolyl Derivatives | σ2 Receptor | 0.7 - 28.5 | [2] |
Secondary Therapeutic Target: Acetylcholinesterase (AChE)
While the primary focus has been on sigma receptors, the piperidine moiety within the spiro[isobenzofuran-1,4'-piperidine] scaffold is a well-known structural motif in many acetylcholinesterase (AChE) inhibitors.[6] Inhibition of AChE is a cornerstone of symptomatic treatment for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.
Given that sigma receptor modulation is also a promising strategy for Alzheimer's disease, compounds that possess dual activity as both sigma receptor ligands and AChE inhibitors could offer a synergistic therapeutic effect. Some piperidine alkaloids have demonstrated potent AChE inhibitory activity with IC50 values in the low micromolar range.[6] Further investigation is warranted to determine the AChE inhibitory potential of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives.
Other Investigated Biological Activities
Early research into the broader class of spiro[isobenzofuran-1,4'-piperidines] has revealed other potential biological activities, suggesting a rich and diverse pharmacology for this scaffold.
-
Antidepressant-like Activity: Some analogs have shown the ability to inhibit tetrabenazine-induced ptosis, a preclinical model used to screen for antidepressant drugs.[7][8]
-
Diuretic and Antihypertensive Properties: Certain N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidine] have been reported to possess diuretic and antihypertensive effects in rats.[9]
These earlier findings, while not as extensively explored as the sigma receptor activity, highlight the potential for developing compounds from this class for a variety of therapeutic indications.
Experimental Protocols for Target Validation
The following are detailed, step-by-step methodologies for key experiments to validate the interaction of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives with their primary and secondary targets.
Protocol 1: Sigma Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.
Materials:
-
Membrane preparations from cells expressing human σ1 or σ2 receptors.
-
Radioligand: -pentazocine for σ1, [³H]-ditolylguanidine ([³H]DTG) for σ2.
-
Non-specific binding control: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well microplates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of haloperidol solution (for non-specific binding), or 50 µL of test compound dilution.
-
Add 50 µL of the appropriate radioligand solution to all wells.
-
Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plates at 37°C for 120 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 value of test compounds for AChE inhibition.
Materials:
-
Purified human recombinant AChE.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay buffer: 0.1 M phosphate buffer, pH 8.0.
-
Test compounds dissolved in DMSO.
-
96-well microplate reader.
Procedure:
-
In a 96-well plate, add 25 µL of test compound dilutions.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC50 value.
Summary and Future Directions
The 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold represents a highly promising starting point for the development of novel therapeutics, particularly for CNS disorders and cancer. The primary therapeutic targets identified are the sigma receptors, with the potential for dual activity at acetylcholinesterase offering a compelling avenue for the treatment of Alzheimer's disease.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the affinity and selectivity for σ1 and σ2 receptors.
-
Pharmacokinetic profiling: To assess the drug-like properties of lead compounds.
-
In vivo efficacy studies: To validate the therapeutic potential in relevant animal models of disease.
-
Exploration of dual-targeting strategies: To design molecules with optimized polypharmacology for complex diseases.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic.
References
-
Rossi, D., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4955-4976. Retrieved from [Link]
-
Rossi, D., et al. (2023). (PDF) Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ResearchGate. Retrieved from [Link]
-
Prezzavento, O., et al. (2024). A focus on piperidine and piperazine scaffolds. IRIS - Unict. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 28(14), 5367. Retrieved from [Link]
-
Cafruny, E. J., et al. (1979). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 22(4), 441-444. Retrieved from [Link]
-
Grol, C. J., et al. (1979). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 22(4), 438-441. Retrieved from [Link]
-
Rossi, D., et al. (2023). Development of Fluorescent 4‐[4‐(3H‐Spiro[isobenzofuran-1,4′‐ piperidin]‐1′‐yl)butyl. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride. Retrieved from [Link]
-
Prinz, H., et al. (2001). Novel Sigma Receptor Ligands. Part 2. SAR of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines]. Archiv der Pharmazie, 334(8-9), 267-274. Retrieved from [Link]
-
Viegas, C., Jr., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(12), 4184-4190. Retrieved from [Link]
-
Grol, C. J., et al. (1979). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 22(4), 444-448. Retrieved from [Link]180/]([Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel sigma receptor ligands. Part 2. SAR of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] with carbon substituents in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unict.it [iris.unict.it]
- 6. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spiro[isobenzofuran-1,4'-piperidine] Scaffold: A Technical Guide to its Chemical Classification and Synthesis for Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The spiro[isobenzofuran-1,4'-piperidine] core is a fascinating and highly valued structural motif in modern medicinal chemistry. Its unique three-dimensional architecture, embedding a rigid spirocyclic system, offers a distinct advantage in the design of novel therapeutics. This spirocyclic nature allows for precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for a variety of biological targets.[1][2] This guide provides a comprehensive overview of the chemical classification, synthetic methodologies, and pharmacological significance of this important scaffold, tailored for researchers and professionals in drug development. The inherent rigidity of the spiro[isobenzofuran-1,4'-piperidine] system, coupled with the basicity of the piperidine nitrogen, makes it an attractive pharmacophore for targeting central nervous system (CNS) disorders and other challenging disease areas.[1]
Chemical Classification: A Framework for Understanding Structural Diversity
The pharmacological profile of spiro[isobenzofuran-1,4'-piperidine] derivatives is intricately linked to their substitution patterns. A systematic classification based on the location of these substituents provides a clear framework for understanding structure-activity relationships (SAR). We can broadly categorize these compounds into three main classes:
-
Class I: N-Substituted Derivatives: These are the most extensively studied derivatives, where the piperidine nitrogen is functionalized with a wide array of substituents. The nature of the N-substituent plays a pivotal role in modulating the compound's pharmacological activity and physicochemical properties.
-
Class II: C3-Substituted Derivatives: Modifications at the C3 position of the isobenzofuran ring introduce another vector for structural diversity. These substitutions can influence the steric and electronic properties of the molecule, impacting its interaction with biological targets.
-
Class III: Aromatic Ring-Substituted Derivatives: Substitution on the benzo moiety of the isobenzofuran ring allows for fine-tuning of the electronic and lipophilic character of the scaffold. This class of derivatives is crucial for optimizing pharmacokinetic and pharmacodynamic properties.
-
Class IV: Multi-substituted Derivatives: This class encompasses compounds with substitutions at multiple positions, combining features from the other classes to achieve highly specific pharmacological profiles.
Sources
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride solubility
An In-Depth Technical Guide to the Solubility Profile of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Abstract
Solubility is a cornerstone of drug development, profoundly influencing a compound's bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive technical framework for understanding and determining the solubility of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, a spirocyclic compound of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document serves as a first-principles guide for researchers. It outlines the theoretical considerations underpinning its solubility, provides detailed, field-proven experimental protocols for its empirical determination, and discusses the critical role of environmental factors such as pH and temperature. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously characterize this compound's solubility profile, thereby enabling informed decisions in preclinical and formulation development.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a critical determinant of success. Poor solubility can lead to low and erratic absorption, insufficient bioavailability, and ultimately, therapeutic failure.
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride belongs to a class of spiro-compounds that have garnered attention for their potential in targeting the central nervous system.[1][2] As a hydrochloride salt, it has been engineered to enhance aqueous solubility, a common and effective strategy for basic pharmaceutical compounds.[3] The formation of a salt increases the polarity of the molecule, favoring dissolution in aqueous media.[3] However, the complex, rigid spirocyclic core may still present inherent solubility limitations.
This guide provides a systematic approach to fully characterize the solubility of this promising compound. We will move from its known chemical identity to a robust experimental plan for generating the critical data required for its advancement.
Physicochemical Properties of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
A thorough understanding of a compound's known properties is the foundation of any experimental design. The following data has been consolidated from authoritative chemical databases.
| Property | Value | Source |
| IUPAC Name | 5-chlorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride | [4] |
| Molecular Formula | C₁₂H₁₅Cl₂NO | [4] |
| Molecular Weight | 260.16 g/mol | [4] |
| CAS Number | 1359703-79-9 | [4] |
| Parent Compound | 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] | [4] |
| Component Salt | Hydrochloric Acid | [4] |
The structure combines a chlorinated isobenzofuran moiety with a piperidine ring in a spirocyclic arrangement. The piperidine nitrogen provides a basic center, allowing for the formation of the hydrochloride salt. This feature is pivotal, as the protonated amine group significantly increases the molecule's polarity and potential for hydrogen bonding with water, thereby enhancing its aqueous solubility compared to the free base.
Theoretical Framework for Solubility
The solubility of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is governed by the interplay between its crystal lattice energy (the energy holding the solid-state salt together) and the solvation energy (the energy released upon interaction with solvent molecules).
-
As a Hydrochloride Salt: The compound is expected to be most soluble in acidic to neutral aqueous solutions where the piperidine nitrogen remains protonated. As the pH increases towards the pKa of the piperidinium ion, the equilibrium will shift towards the less soluble free base, causing a sharp decrease in solubility.
-
Structural Considerations: While the salt form aids solubility, the rigid, somewhat lipophilic spirocyclic core contributes to the crystal lattice energy and may limit the extent of dissolution. Related spiro-isobenzofuran derivatives have been noted for their limited solubility, sometimes requiring sonication or elevated temperatures to achieve desired concentrations for in-vitro assays.[5][6][7][8]
The logical workflow for solubility assessment, therefore, must prioritize characterizing the pH-solubility profile and evaluating solubility in various media relevant to drug development.
Caption: High-level workflow for solubility assessment.
Experimental Protocols for Solubility Determination
The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method . This protocol is designed to be self-validating by ensuring equilibrium is reached and that the solid form is stable.
Protocol 1: Equilibrium Aqueous Solubility (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of the compound in various aqueous media at a controlled temperature.
Materials:
-
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
-
Purified water (Type I)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Buffers of varying pH (e.g., pH 2.0, 4.5, 6.8)
-
Calibrated analytical balance, pH meter
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
Preparation: Add an excess amount of the compound to a series of glass vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., 2 mL of water, PBS, or a specific pH buffer) to each vial.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Causality Insight: A 24-48 hour period is chosen to allow sufficient time for the dissolution process to reach a steady state. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration no longer increases.
-
-
Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant.
-
Filtration/Centrifugation: To remove any undissolved particulates, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a chemically compatible 0.22 µm syringe filter.
-
Trustworthiness Check: The first few drops from the filter should be discarded to prevent bias from potential drug adsorption to the filter membrane.
-
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method. A standard calibration curve must be prepared to ensure accurate quantification.[9]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride | C12H15Cl2NO | CID 57416990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
Predicted NMR and mass spectrometry data for 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]. As a key heterocyclic scaffold, spiro[isobenzofuran-piperidine] derivatives are of significant interest in medicinal chemistry and drug development.[1][2][3][4] Accurate structural elucidation is paramount, and this document serves as a predictive reference for researchers working with this specific chloro-substituted analogue. The predictions herein are derived from foundational spectroscopic principles, analysis of substituent effects, and data from structurally related molecules.
Molecular Structure and Physicochemical Properties
Understanding the molecule's fundamental properties is the first step in any analytical characterization. 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a spirocyclic compound featuring a chlorinated isobenzofuran moiety fused to a piperidine ring via a quaternary carbon.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClNO | PubChem[5] |
| Molecular Weight | 223.70 g/mol (Free Base) | PubChem[5] |
| Monoisotopic Mass | 223.07640 Da (Free Base) | PubChem[5] |
| CAS Number | 1359703-79-9 (Hydrochloride Salt) | PubChem[5][6][7] |
Below is the chemical structure with systematic numbering for the purpose of spectroscopic assignment.
Caption: Structure of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].
Predicted Mass Spectrometry (MS) Data
Mass spectrometry is essential for determining molecular weight and gaining structural insights through fragmentation analysis. For a molecule with a basic nitrogen, Electrospray Ionization (ESI) in positive ion mode is a highly effective and common technique.
2.1. Molecular Ion and Isotopic Pattern
Under ESI-MS conditions, the compound is expected to be readily protonated at the piperidine nitrogen to yield a prominent protonated molecule ([M+H]⁺).
-
Predicted [M+H]⁺ (monoisotopic): m/z 224.0838
-
Predicted [M+H]⁺ (average): m/z 224.71
A key feature will be the isotopic pattern arising from the chlorine atom. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in two primary peaks for any chlorine-containing fragment:
-
An M+ peak (containing ³⁵Cl).
-
An M+2 peak (containing ³⁷Cl) with an intensity of approximately one-third (32%) of the M+ peak.
2.2. Predicted Fragmentation Pathways
Tandem MS (MS/MS) of the precursor ion at m/z 224 would reveal characteristic fragments. The fragmentation of piperidine derivatives is often initiated at the nitrogen atom, involving alpha-cleavage.[8][9]
Key predicted fragmentation pathways include:
-
Alpha-Cleavage: The most probable initial fragmentation is the cleavage of the C-C bond adjacent to the protonated nitrogen, leading to the opening of the piperidine ring.
-
Spiro Ring Scission: Subsequent or alternative fragmentation can involve the cleavage of the spirocyclic system, often leading to the formation of a stable benzyl cation or related structures.
-
Loss of Benzofuran Moiety: A significant fragmentation could involve the cleavage at the spiro center, leading to the loss of the chloro-isobenzofuran portion and retention of the charged piperidine ring, or vice versa.
Caption: Predicted major MS/MS fragmentation pathways.
2.3. Summary of Predicted Fragments
| Predicted m/z | Isotopic Pattern | Proposed Identity |
| 224.08 / 226.08 | Yes | [M+H]⁺, Protonated Molecule |
| 125.01 / 127.01 | Yes | [C₇H₆Cl]⁺, Chlorobenzyl cation from spiro cleavage |
| 98.09 | No | [C₅H₁₂N]⁺, Piperidinium fragment from spiro cleavage |
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, benzylic, and piperidine protons. The spirocyclic nature of the molecule renders the pairs of protons on C3, C2'/C6', and C3'/C5' diastereotopic, meaning they are chemically non-equivalent and will likely appear as separate signals with geminal coupling.
3.1. Rationale Behind Predictions
-
Aromatic Region (δ 7.0-7.4 ppm): The benzene ring has three protons. The chlorine atom at C6 will exert a modest deshielding effect. We expect to see a doublet for H7 (ortho to the fused ring), a doublet for H4 (ortho to the oxygen-bearing carbon), and a doublet of doublets for H5.
-
Benzylic Protons (δ ~5.1 ppm): The two protons on C3 are adjacent to an oxygen atom and a benzene ring, placing them in a highly deshielded environment. Due to their diastereotopic nature, they are expected to appear as two separate doublets, coupled to each other (geminal coupling).
-
Piperidine Protons (δ 1.7-3.2 ppm): These protons will exist in a complex environment. The protons on C2' and C6' are adjacent to the spiro center and will be diastereotopic, likely appearing as complex multiplets. The protons on C3' and C5' are adjacent to the nitrogen and will also be diastereotopic multiplets. The N-H proton signal is often broad and may exchange with trace water in the solvent; its chemical shift is highly dependent on concentration and solvent.
3.2. Predicted ¹H NMR Data Table
| Proton Assignment | Predicted Shift (δ ppm) | Multiplicity | Predicted J (Hz) | Integration |
| H4 | ~7.28 | d | J ≈ 8.0 | 1H |
| H5 | ~7.22 | dd | J ≈ 8.0, 2.0 | 1H |
| H7 | ~7.15 | d | J ≈ 2.0 | 1H |
| H3 (diastereotopic) | ~5.12 | d | J ≈ 12.5 | 2H (as 2d) |
| H3' (diastereotopic) | ~5.05 | d | J ≈ 12.5 | |
| H2'ax, H6'ax | ~3.10 | m | - | 2H |
| H3'ax, H5'ax | ~2.95 | m | - | 2H |
| NH | ~2.5 (variable) | br s | - | 1H |
| H2'eq, H6'eq | ~2.05 | m | - | 2H |
| H3'eq, H5'eq | ~1.85 | m | - | 2H |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. Due to symmetry, the piperidine ring will show three signals (C4', C2'/C6', and C3'/C5').
4.1. Rationale Behind Predictions
-
Aromatic Carbons (δ 120-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to chlorine (C6) will be shifted downfield. The carbon attached to the ether oxygen (C7a) will also be significantly downfield.
-
Spiro Carbon (δ ~85-95 ppm): The quaternary spiro carbon (C1/C4') is a key feature. Being bonded to an oxygen and three other carbons, it is expected in a distinct downfield region.
-
Benzylic Carbon (δ ~70 ppm): The C3 methylene carbon, attached to the ether oxygen, will be significantly deshielded.
-
Piperidine Carbons (δ 35-55 ppm): The C2'/C6' and C3'/C5' carbons will appear in the typical aliphatic region. Carbons adjacent to the nitrogen (C3'/C5') will be further downfield than C2'/C6'.
4.2. Predicted ¹³C NMR Data Table
| Carbon Assignment | Predicted Shift (δ ppm) |
| C7a | ~148.5 |
| C3a | ~138.0 |
| C6 | ~133.0 |
| C5 | ~129.5 |
| C4 | ~126.0 |
| C7 | ~122.5 |
| C1 (Spiro) | ~92.0 |
| C3 | ~71.5 |
| C2' / C6' | ~49.0 |
| C3' / C5' | ~42.5 |
Standard Experimental Protocols
To validate these predictions, the following standard operating procedures are recommended.
5.1. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, 2-second relaxation delay, spectral width of ~16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, 2-second relaxation delay, spectral width of ~240 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (for confirmation): If assignments are ambiguous, run 2D experiments like COSY (proton-proton correlations) and HSQC (direct proton-carbon correlations) to confirm connectivity.
Caption: Standard workflow for NMR analysis.
5.2. Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Q-TOF or Orbitrap for high-resolution data.
-
Full Scan MS Acquisition:
-
Infuse the sample directly or via LC injection.
-
Acquire a full scan spectrum in positive ion mode over a mass range of m/z 50-500 to identify the [M+H]⁺ ion.
-
-
Tandem MS (MS/MS) Acquisition:
-
Set the instrument to perform fragmentation analysis.
-
Isolate the precursor ion (m/z 224.1) in the first mass analyzer.
-
Induce fragmentation using collision-induced dissociation (CID) with argon or nitrogen gas.
-
Scan the second mass analyzer to detect the resulting fragment ions.
-
References
- Google. (n.d.). Current time in Le Flore County, US.
-
Abatematteo, F. S., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(6), 3798–3817. [Link]
-
Abatematteo, F. S., et al. (2023). Development of Fluorescent 4‐[4‐(3H‐Spiro[isobenzofuran‐1,4′‐ piperidin]‐1′‐yl)butyl... [PDF]. ACS Publications. [Link]
-
Parham, W. E., & Jones, J. D. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1364-1366. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride. PubChem Compound Database. Retrieved January 25, 2026, from [Link]
-
Singh, P., et al. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. [Link]
-
Al-Jalili, M. A. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Institutional Pharmacy and Life Sciences. [Link]
-
Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1285-1293. [Link]
-
Abatematteo, F. S., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(6), 3798-3817. [Link]
-
Dias, H. J., et al. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]
-
Abatematteo, F. S., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ResearchGate. [Link]
-
Kubicki, M., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 26(11), 3385. [Link]
-
Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. [Link]
-
Supporting Information. (n.d.). [Link]
-
Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry, 19, 100245. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Abatematteo, F. S., et al. (2023). Development of Fluorescent 4-[4-(3 H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(6), 3798-3817. [Link]
-
University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]_s.htm)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Fluorescent 4-[4-(3 H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride | C12H15Cl2NO | CID 57416990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1359703-79-9|6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride|BLD Pharm [bldpharm.com]
- 7. 6-Chloro-3h-spiro[isobenzofuran-1,4'-piperidine] hydrochloride - CAS:1359703-79-9 - Sunway Pharm Ltd [3wpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular conformation of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds
An In-Depth Technical Guide to the Molecular Conformation of 3H-Spiro[isobenzofuran-1,4'-piperidine] Based Compounds
Abstract
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core of numerous biologically active agents.[1][2][3] Its inherent three-dimensional and rigidified nature, conferred by the spirocyclic fusion of a planar isobenzofuran system with a flexible piperidine ring, offers a unique platform for the spatial presentation of pharmacophoric features.[1] This guide provides a comprehensive analysis of the molecular conformation of this important scaffold. We will explore the fundamental principles governing its three-dimensional structure, detail the critical experimental and computational methodologies used for its characterization, and discuss the profound impact of conformation on biological function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique stereochemical properties of this scaffold in the design of novel therapeutics.
The Strategic Advantage of the Spiro[isobenzofuran-piperidine] Core
In the quest for novel therapeutics with enhanced potency and selectivity, medicinal chemists are increasingly moving away from flat, aromatic-rich molecules towards more complex, three-dimensional structures. Spirocyclic systems, which feature two rings sharing a single carbon atom, are at the forefront of this evolution. The 3H-spiro[isobenzofuran-1,4'-piperidine] core exemplifies the advantages of this approach.
The fusion of the rigid, planar isobenzofuran moiety with the conformationally mobile piperidine ring creates a scaffold with a well-defined and predictable spatial arrangement. This structural rigidity reduces the entropic penalty upon binding to a biological target, a feature that can translate into higher binding affinity.[1] Furthermore, the spirocyclic nature allows for functional groups to be projected into three-dimensional space in precise vectors, enabling more specific and effective interactions with complex protein binding sites. Derivatives of this core have shown significant activity as central nervous system agents, sigma (σ) receptor ligands, and melanocortin subtype-4 receptor (MC4R) agonists, underscoring its therapeutic potential.[3][4][5]
Fundamentals of Conformation in the Spirocyclic System
The overall conformation of a 3H-spiro[isobenzofuran-1,4'-piperidine] derivative is determined by the interplay between its two constituent rings at the shared sp³-hybridized spirocenter.
-
Isobenzofuran Ring: This bicyclic system is largely planar and rigid.
-
Piperidine Ring: As a six-membered saturated heterocycle, the piperidine ring is not planar. It predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. However, higher-energy boat and twist-boat conformations are also possible and can be part of a dynamic equilibrium. The interconversion between these forms, known as ring inversion, is a critical aspect of its conformational profile.
The key conformational questions for this scaffold revolve around the piperidine ring:
-
What is the preferred pucker of the piperidine ring (chair, boat, or twist-boat)?
-
In the dominant chair conformation, is the isobenzofuran moiety in an axial or equatorial position relative to the piperidine ring?
-
How do substituents on the piperidine nitrogen or the isobenzofuran ring influence this equilibrium?
Answering these questions is paramount, as the specific 3D arrangement of atoms dictates how the molecule interacts with its biological target.
Methodologies for Conformational Analysis
A multi-faceted approach combining solid-state analysis, solution-state studies, and computational modeling is required to fully elucidate the conformational landscape of these molecules.
Solid-State Analysis: X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state. It is the gold standard for determining precise geometric parameters.
Causality in Experimental Choice: The solid-state structure reveals the molecule's intrinsic, low-energy conformation, free from the influence of solvent. It provides a foundational model for understanding bond lengths, angles, and torsional strain, which are critical inputs for validating computational models. While packing forces in the crystal can influence the observed conformation, it often represents a global or a significant local energy minimum. Studies on related spiro-isobenzofuranone structures have shown the expected distortion from ideal tetrahedral geometry at the spiro carbon due to the constraints of the fused ring system.[6]
Table 1: Representative Geometric Parameters from X-ray Crystallography *
| Parameter | Description | Typical Value | Significance |
| C(spiro)-O Bond Length | Bond between spirocenter and isobenzofuran oxygen | ~1.48 Å | Elongation indicates ring strain[6] |
| O-C(spiro)-C Angle | Endocyclic angle within the furanone ring | ~102° | Deviation from 109.5° shows ring strain[6] |
| Piperidine Ring Pucker | Cremer-Pople parameters (Q, θ, φ) | - | Quantifies the exact shape of the ring |
| N-C-C-C Torsion Angles | Dihedral angles within the piperidine ring | ± 55-60° | Defines the chair conformation |
Note: This table presents illustrative data based on analogous structures. Specific values must be obtained from the crystallographic information file (CIF) of the compound of interest.
Solution-State Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the conformation of molecules in solution, which is more biologically relevant than the solid state.
Expertise in the Field: The conformational equilibrium of the piperidine ring can be probed by analyzing three key NMR parameters: chemical shifts (δ), scalar coupling constants (³J), and the Nuclear Overhauser Effect (NOE).
-
Chemical Shifts: The chemical shifts of the axial and equatorial protons on the piperidine ring are distinct. Axial protons are typically shielded (found at a lower ppm) compared to their equatorial counterparts.
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two adjacent protons is described by the Karplus equation and is highly dependent on the dihedral angle between them. Large couplings (³J ≈ 10-13 Hz) are indicative of an anti-periplanar (180°) relationship, characteristic of axial-axial protons in a chair conformation. Smaller couplings (³J ≈ 2-5 Hz) suggest gauche relationships, such as axial-equatorial or equatorial-equatorial.
-
Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is observed between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. Strong NOEs between protons in a 1,3-diaxial relationship provide definitive evidence of a chair conformation and establish the relative stereochemistry.
This protocol describes the acquisition and analysis of a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to confirm the piperidine chair conformation and the relative orientation of its substituents.
-
Sample Preparation: Dissolve 5-10 mg of the purified 3H-spiro[isobenzofuran-1,4'-piperidine] compound in 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of particulate matter and paramagnetic impurities.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and dispersion.
-
Tune and match the probe for ¹H. Shim the magnetic field to achieve excellent line shape and resolution.
-
Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to assign all proton resonances.
-
-
NOESY Experiment Acquisition:
-
Select the noesygpph pulse sequence (or equivalent with gradient selection and water suppression if needed).
-
Rationale: Gradient selection is crucial for obtaining clean spectra free of artifacts.
-
Set the mixing time (d8) to a value appropriate for the size of the molecule. For a small molecule, a mixing time of 500-800 ms is a good starting point.
-
Rationale: The mixing time allows for magnetization transfer via cross-relaxation to occur. It must be optimized; too short, and cross-peaks are weak; too long, and spin diffusion can lead to ambiguous correlations.
-
Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., squared sine-bell) and perform a Fourier transform in both dimensions.
-
Phase the spectrum and reference it correctly.
-
Analysis: Look for key cross-peaks. A strong correlation between two protons separated by three bonds (e.g., H2ax and H4ax) that are both coupled strongly to their neighbors would indicate a 1,3-diaxial relationship, confirming a rigid chair conformation. The absence of such correlations might suggest conformational averaging or a non-chair conformation.
-
In Silico Analysis: Computational Modeling
Computational chemistry provides a powerful means to explore the entire conformational energy landscape of a molecule, identifying stable conformers and the energy barriers that separate them.
Trustworthiness of the Protocol: A robust computational workflow combines low-level methods for broad conformational searching with high-level methods for accurate energy refinement. This hierarchical approach ensures that the vast conformational space is explored efficiently without sacrificing accuracy.
This workflow provides a reliable method for identifying the global minimum energy conformation and relevant low-energy conformers.
-
Initial Structure Generation: Draw the 2D structure of the molecule and convert it to a preliminary 3D structure using a program like Avogadro or ChemDraw.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94). The goal is to generate thousands of potential conformations by rotating all rotatable bonds.
-
Clustering: Group the resulting conformers by geometric similarity (e.g., RMSD) and select the lowest-energy unique conformers (e.g., all structures within 5 kcal/mol of the minimum) for further analysis.
-
Geometry Optimization: Optimize the geometry of each selected conformer using a more accurate method, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*. This step refines the structures at a higher level of theory.
-
Rationale: DFT provides a much better description of electronic effects than molecular mechanics, leading to more accurate geometries and relative energies.
-
-
Energy Calculation & Population Analysis: Perform a final, highly accurate single-point energy calculation on the optimized geometries using a larger basis set (e.g., B3LYP/6-311+G**). Calculate the relative Gibbs free energies (ΔG) to predict the Boltzmann population of each conformer at room temperature.
-
Validation: Compare the computationally derived parameters (e.g., coupling constants, inter-proton distances) with experimental data from NMR or X-ray crystallography. A strong correlation validates the computational model.
The Conformational Landscape and its Impact on Biological Activity
Through the combination of these techniques, a consensus picture of the conformational preferences of the 3H-spiro[isobenzofuran-1,4'-piperidine] core emerges.
For the unsubstituted scaffold, the piperidine ring overwhelmingly prefers a chair conformation . The bulky isobenzofuran group will preferentially occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions) that would occur if it were in the axial position.
Substituents on the piperidine nitrogen (N-substituents) play a crucial role. Large N-substituents will also seek an equatorial position, further locking the conformation. This predictable conformational preference is a key asset in drug design.
Structure-Conformation-Activity Relationship (SCAR):
The biological activity of derivatives is intimately linked to their conformation. For instance, in a series of sigma (σ) receptor ligands, the precise spatial orientation of an N-butyl chain attached to the piperidine and its relationship to the spiroisobenzofuran core was found to be critical for differential binding to σ₁ and σ₂ receptor subtypes.[7][8] A specific conformation allows the molecule to fit perfectly into the receptor's binding pocket, maximizing favorable interactions (e.g., hydrophobic, hydrogen bonding) and minimizing steric clashes.
Conclusion
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is more than just a molecular framework; it is a precision tool for drug design. Its conformational behavior is dominated by a stable, equatorial chair form of the piperidine ring, which provides a rigid and predictable platform for the orientation of pharmacophoric substituents. A thorough understanding of this conformation, achieved through the synergistic use of X-ray crystallography, advanced NMR spectroscopy, and hierarchical computational modeling, is essential for rational drug design. By mastering the stereochemical nuances of this scaffold, researchers can unlock its full potential to create next-generation therapeutics with superior efficacy and selectivity.
References
-
Barcelona Fine Chemicals. (n.d.). 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride. Retrieved from [Link][9]
-
Abate, C., Niso, M., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Available at: [Link][4]
-
Luminix Health. (n.d.). 3H-Spiro[isobenzofuran-1,4'-piperidine]. Retrieved from [Link][10]
-
MDPI. (2020). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. Available at: [Link][6]
-
Weinstock, J., et al. (1981). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry. Available at: [Link][5]
-
Abate, C., Niso, M., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Available at: [Link][7]
-
ResearchGate. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ResearchGate. Available at: [Link][8]
-
Weinstock, J., et al. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry. Available at: [Link][2]
-
Guo, L., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][3]
-
Paradowski, M., et al. (1972). Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H), 4'-piperidines] and spiro[isobenzofuran-1(3H), 3'-piperidines]. The Journal of Organic Chemistry. Available at: [Link][11]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Fluorescent 4-[4-(3 H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.unito.it [iris.unito.it]
- 9. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 10. luminixhealth.com [luminixhealth.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis Protocol for 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]: An Application Note
Introduction
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a significant heterocyclic scaffold in contemporary drug discovery, forming the core structure of various pharmacologically active agents. Its rigid spirocyclic framework and the presence of a chlorine substituent on the isobenzofuran moiety offer a unique three-dimensional architecture that can be exploited for fine-tuning interactions with biological targets. This application note provides a comprehensive, three-step synthetic protocol for the preparation of this valuable compound, designed for researchers and scientists in the field of medicinal chemistry and drug development. The described methodology is based on established chemical principles and offers a logical and reproducible pathway to the target molecule.
Synthetic Strategy Overview
The synthesis of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is approached through a convergent strategy, which is broken down into three key stages. This method was devised due to the lack of a direct, single-step synthesis in the current body of scientific literature. The protocol begins with the construction of the core spiro[isobenzofuran-1,4'-piperidine] skeleton, followed by a regioselective chlorination of the aromatic ring, and concludes with the deprotection of the piperidine nitrogen.
Experimental Protocols
Stage 1: Synthesis of tert-butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
This initial stage focuses on the construction of the spirocyclic core. The chosen strategy is inspired by the well-established method for synthesizing similar spiro-isobenzofuran compounds, which involves the lithiation of a protected 2-bromobenzyl alcohol derivative, followed by nucleophilic addition to a protected piperidone and subsequent acid-catalyzed intramolecular cyclization.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Bromobenzyl alcohol | Reagent | Sigma-Aldrich |
| Chloromethyl methyl ether (MOM-Cl) | Reagent | Acros Organics |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics |
| tert-butyl 4-oxopiperidine-1-carboxylate | Reagent | Combi-Blocks |
| Hydrochloric acid (HCl) | 6 M aqueous solution | VWR |
| Saturated aqueous sodium bicarbonate | Laboratory | --- |
| Saturated aqueous ammonium chloride | Laboratory | --- |
| Anhydrous magnesium sulfate | Laboratory | --- |
| Diethyl ether | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Ethyl acetate | ACS Grade | Fisher Scientific |
Step-by-Step Protocol:
Part A: Protection of 2-Bromobenzyl Alcohol
-
To a solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (0.5 M) under an inert atmosphere of argon at 0 °C, add N,N-diisopropylethylamine (1.5 eq).
-
Slowly add chloromethyl methyl ether (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 1-bromo-2-((methoxymethoxy)methyl)benzene.
Part B: Lithiation, Addition, and Cyclization
-
Dissolve 1-bromo-2-((methoxymethoxy)methyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (0.2 M) under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange.
-
In a separate flask, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.2 eq) in anhydrous tetrahydrofuran and cool to -78 °C.
-
Transfer the freshly prepared aryllithium solution to the solution of the protected piperidone via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
After filtration and concentration, dissolve the crude intermediate in a mixture of tetrahydrofuran and 6 M aqueous hydrochloric acid (1:1 v/v).
-
Stir the mixture at room temperature for 4 hours to effect both the removal of the MOM protecting group and the acid-catalyzed cyclization.
-
Neutralize the reaction mixture with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield tert-butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate.
Stage 2: Regioselective Chlorination
The second stage involves the electrophilic chlorination of the electron-rich isobenzofuran ring system. The regioselectivity of this reaction is directed by the activating effect of the ether oxygen atom. The position para to the ether oxygen (C6) is electronically favored for electrophilic attack. N-Chlorosuccinimide (NCS) is chosen as a mild and effective chlorinating agent for this transformation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| tert-butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate | --- | From Stage 1 |
| N-Chlorosuccinimide (NCS) | Reagent | Sigma-Aldrich |
| Acetonitrile | Anhydrous | Acros Organics |
| Saturated aqueous sodium thiosulfate | Laboratory | --- |
Step-by-Step Protocol:
-
Dissolve tert-butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (1.0 eq) in anhydrous acetonitrile (0.3 M) under a nitrogen atmosphere.
-
Add N-chlorosuccinimide (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS for the appearance of the chlorinated product.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate to quench any unreacted NCS.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to isolate tert-butyl 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate.
Stage 3: N-Boc Deprotection
The final stage is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the target compound. Acid-mediated deprotection using trifluoroacetic acid (TFA) in dichloromethane is a standard and efficient method for this transformation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| tert-butyl 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate | --- | From Stage 2 |
| Trifluoroacetic acid (TFA) | Reagent | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Saturated aqueous sodium carbonate | Laboratory | --- |
Step-by-Step Protocol:
-
Dissolve tert-butyl 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (1.0 eq) in dichloromethane (0.2 M).
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium carbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
The product can be further purified by recrystallization or by conversion to its hydrochloride salt for improved stability and handling. To prepare the hydrochloride salt, dissolve the free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration and dry under vacuum to obtain 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride.
Quantitative Data Summary
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1A | 2-Bromobenzyl alcohol | 1-bromo-2-((methoxymethoxy)methyl)benzene | 231.09 | 90-95 |
| 1B | 1-bromo-2-((methoxymethoxy)methyl)benzene | tert-butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate | 289.38 | 60-70 |
| 2 | tert-butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate | tert-butyl 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate | 323.82 | 75-85 |
| 3 | tert-butyl 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate | 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] | 223.70 | >95 |
Visualizing the Workflow
Caption: Synthetic pathway for 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].
Conclusion
This application note details a robust and logical three-stage synthesis of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]. By breaking down the synthesis into manageable and well-precedented steps, this protocol provides a clear path for medicinal chemists and drug development professionals to access this important molecular scaffold. The described procedures are amenable to scale-up and further derivatization, thus serving as a valuable resource for the synthesis of novel analogs for biological evaluation.
References
-
Guo, L., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor (MC4R) agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-4900. [Link]
-
Parham, W. E., & Jones, L. D. (1976). Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H), 4'-piperidines] and spiro[isobenzofuran-1(3H), 3'-piperidines]. The Journal of Organic Chemistry, 41(8), 1187-1191. [Link]
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Larock, R. C. (1999).
Sources
The Strategic Deployment of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The confluence of structural rigidity and three-dimensional complexity has positioned spirocyclic scaffolds as privileged motifs in contemporary medicinal chemistry. Among these, the 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] core represents a particularly compelling framework for the design of novel therapeutics targeting a range of challenging biological targets. This guide provides an in-depth exploration of the rationale behind its use, detailed protocols for the synthesis and evaluation of its derivatives, and strategic insights into its application in drug design.
The Rationale: Why 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]?
The inherent value of the 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold lies in a unique combination of physicochemical and structural properties that address key challenges in drug development.
-
Three-Dimensionality for Enhanced Target Engagement: Unlike flat, aromatic systems, the spirocyclic nature of this scaffold projects substituents into distinct vectors in three-dimensional space. This spatial arrangement can facilitate more extensive and specific interactions with the binding pockets of protein targets, potentially leading to enhanced potency and selectivity.[1]
-
Improved Physicochemical Properties: The high sp3 character of the piperidine ring generally imparts favorable physicochemical properties, such as increased aqueous solubility, which is a critical factor for oral bioavailability and formulation development.[1]
-
Metabolic Stability: The quaternary spirocyclic carbon can block metabolism at that position, potentially leading to a more predictable metabolic profile and an extended half-life in vivo.
-
The Influence of the Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 6-position of the isobenzofuran ring can significantly modulate the electronic properties of the aromatic system. This can influence crucial parameters such as pKa, lipophilicity, and potential interactions with the target protein, offering a handle for fine-tuning the pharmacological profile of derivatives.
-
Versatility as a Synthetic Intermediate: The piperidine nitrogen provides a convenient point for chemical modification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR) and optimize for desired biological activities.
Therapeutic Applications and Biological Targets
Derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold have shown promise in several therapeutic areas, highlighting the versatility of this chemical framework.
-
Central Nervous System (CNS) Disorders: This class of compounds has been investigated for its potential to treat a variety of CNS disorders. The ability to modulate key neurological targets, coupled with the potential for blood-brain barrier penetration, makes this scaffold particularly attractive for neuropharmacology.[2]
-
Melanocortin Subtype-4 Receptor (MC4R) Agonism: The MC4R is a G-protein coupled receptor (GPCR) that plays a critical role in the regulation of energy homeostasis and appetite. Potent and selective MC4R agonists based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold have been developed for the potential treatment of obesity and other metabolic disorders.[3][4]
-
Sigma (σ) Receptor Modulation: Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a range of cellular functions and are considered promising targets for the treatment of cancer and neurodegenerative diseases like Alzheimer's.[5][6] Derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] have been explored as high-affinity ligands for these receptors.[5][7]
Synthetic Strategies and Protocols
While a specific, publicly available, step-by-step protocol for the synthesis of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is not detailed in the literature, a plausible synthetic route can be devised based on established methodologies for analogous compounds. The following protocol is a representative example.
Protocol 1: Synthesis of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride
This protocol is based on the principles of nucleophilic addition to a carbonyl compound followed by acid-catalyzed cyclization.
Materials:
-
2-Bromo-4-chlorobenzyl bromide
-
Magnesium turnings
-
N-Boc-4-piperidone
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (concentrated and in dioxane)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-bromo-4-chlorobenzyl bromide in dry diethyl ether or THF to the magnesium turnings.
-
The reaction mixture should be gently heated to initiate the formation of the Grignard reagent, which is indicated by a change in color and the disappearance of the magnesium.
-
-
Nucleophilic Addition:
-
Cool the Grignar reagent to 0 °C in an ice bath.
-
Slowly add a solution of N-Boc-4-piperidone in dry diethyl ether or THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
-
Extraction and Purification of the Intermediate Alcohol:
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the crude product by column chromatography on silica gel.
-
-
Acid-Catalyzed Cyclization and Boc Deprotection:
-
Dissolve the purified alcohol in a suitable solvent such as dichloromethane.
-
Add a strong acid, such as concentrated hydrochloric acid or trifluoroacetic acid, and stir at room temperature. This will effect both the cyclization to the spiro[isobenzofuran] and the deprotection of the Boc group.
-
Monitor the reaction by TLC until completion.
-
-
Work-up and Salt Formation:
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in dioxane to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Biological Evaluation: Protocols for In Vitro Assays
The following protocols provide a framework for evaluating the biological activity of novel derivatives of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].
Protocol 2: Melanocortin-4 Receptor (MC4R) Agonist Functional Assay (cAMP Measurement)
This assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the MC4R, a hallmark of receptor agonism.
Materials:
-
HEK293 cells stably or transiently expressing human MC4R.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
Test compounds and a reference agonist (e.g., α-MSH).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture and Plating:
-
Culture the MC4R-expressing cells according to standard protocols.
-
Plate the cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
-
Assay Protocol:
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the diluted test compounds and reference agonist to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximum efficacy of the test compounds.
-
Protocol 3: Sigma-1 and Sigma-2 Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for the sigma-1 and sigma-2 receptors by measuring its ability to displace a known radioligand.
Materials:
-
Membrane preparations from cells or tissues expressing sigma-1 and sigma-2 receptors (e.g., guinea pig brain homogenates).
-
Radioligands:
-
For σ1: -pentazocine
-
For σ2: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.
-
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds and a reference ligand (e.g., haloperidol).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, membrane preparation, and serial dilutions of the test compound or reference ligand.
-
For the σ2 assay, include the masking ligand.
-
-
Radioligand Addition:
-
Add the radioligand to each well at a concentration near its Kd (dissociation constant).
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a specified time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the log of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 (half-maximal inhibitory concentration).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Drug Design and ADMET Considerations
The 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold provides a solid foundation for further drug design and optimization.
Structure-Activity Relationship (SAR) Exploration:
-
Piperidine Substituents: The piperidine nitrogen is the most common site for modification. The nature of the substituent (e.g., size, basicity, lipophilicity) can dramatically impact potency, selectivity, and pharmacokinetic properties.
-
Aromatic Ring Modifications: While the 6-chloro substituent is a defining feature, further modifications to the isobenzofuran ring (e.g., addition of other substituents, replacement of the benzene ring with a heterocycle) can be explored to fine-tune the electronic and steric properties of the molecule.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling:
A critical aspect of drug development is the evaluation of the ADMET properties of lead compounds. For derivatives of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], the following should be considered:
-
Permeability and Efflux: Assess the permeability of the compounds across cell membranes (e.g., using a Caco-2 assay) and their potential as substrates for efflux transporters like P-glycoprotein.
-
Metabolic Stability: Investigate the metabolic stability of the compounds in liver microsomes or hepatocytes to identify potential sites of metabolism and predict their in vivo half-life.
-
CYP450 Inhibition: Evaluate the potential of the compounds to inhibit major cytochrome P450 enzymes to assess the risk of drug-drug interactions.
-
Toxicity: Early assessment of cytotoxicity in relevant cell lines is crucial to identify and mitigate potential safety liabilities.
Data Presentation and Visualization
Table 1: Representative Biological Data for Spiro[isobenzofuran-1,4'-piperidine] Derivatives
| Compound Class | Target | Assay Type | Representative Activity | Reference |
| Spiro[isobenzofuran-1,4'-piperidine] Analogs | MC4R | cAMP Functional Assay | EC50 in the nanomolar range | [3] |
| Fluorescent Spiro[isobenzofuran-1,4'-piperidine] Derivatives | Sigma-1 Receptor | Radioligand Binding | Ki in the nanomolar range | [5] |
| Fluorescent Spiro[isobenzofuran-1,4'-piperidine] Derivatives | Sigma-2 Receptor | Radioligand Binding | Ki in the nanomolar range | [5] |
Note: This table provides representative data for the broader class of compounds to illustrate their potential. Specific data for the 6-chloro derivative may vary.
Diagrams
Caption: Synthetic workflow for 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] HCl.
Caption: A typical drug discovery cascade utilizing the spiro scaffold.
Conclusion
The 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a valuable tool in the arsenal of the modern medicinal chemist. Its unique structural and physicochemical properties offer a promising starting point for the development of novel therapeutics with improved potency, selectivity, and drug-like characteristics. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this privileged scaffold in their drug discovery endeavors.
References
-
Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]
-
Abatematteo, F. S., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ResearchGate. [Link]
-
Abatematteo, F. S., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed Central. [Link]
-
Caulfield, W. L., et al. (1983). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry. [Link]
-
PubChem. 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride. [Link]
-
van der Ploeg, L. H., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- Google Patents.
-
Leone, S., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
- Google Patents. EP0431943B1 - Spiro(pyran)
-
Li, J., et al. (2022). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1940842B1 - Acylated spiropiperidine derivatives as melanocortin-4 receptor modulators - Google Patents [patents.google.com]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application of Spiro[isobenzofuran-1,4'-piperidines] in CNS Drug Discovery: A Technical Guide for Researchers
Introduction: The Spiro[isobenzofuran-1,4'-piperidine] Scaffold - A Privileged Motif in CNS Drug Discovery
The spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a "privileged structure" in the realm of central nervous system (CNS) drug discovery. Its unique three-dimensional and rigid conformation allows for precise interactions with various CNS targets, leading to compounds with high affinity and selectivity. This structural motif is a key component in a range of biologically active molecules, demonstrating significant potential in the development of novel therapeutics for a variety of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression. The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a receptor, often resulting in enhanced binding affinity. Furthermore, the modular nature of the scaffold allows for systematic chemical modifications, enabling the fine-tuning of pharmacological properties to optimize efficacy and minimize off-target effects. This guide provides a comprehensive overview of the application of spiro[isobenzofuran-1,4'-piperidines] in CNS drug discovery, complete with detailed protocols and mechanistic insights to aid researchers in this exciting field.
Pharmacological Applications and Mechanistic Insights
Spiro[isobenzofuran-1,4'-piperidine] derivatives have been shown to interact with several key CNS targets, most notably sigma (σ) receptors (σ₁ and σ₂) and dopamine D₂ receptors. The specific application of these compounds is largely determined by the nature of the substituents on the piperidine nitrogen and the isobenzofuran ring.
Sigma (σ) Receptor Ligands: Modulators of Cellular Stress and Neuroinflammation
The σ₁ and σ₂ receptors are unique intracellular proteins primarily located at the endoplasmic reticulum (ER) membrane. They are implicated in a wide range of cellular functions, including the regulation of ion channels, intracellular calcium signaling, and cellular stress responses.
-
σ₁ Receptor: The σ₁ receptor is a ligand-regulated molecular chaperone that plays a crucial role in neuronal survival and plasticity. Spiro[isobenzofuran-1,4'-piperidine] based σ₁ receptor ligands are being investigated for their neuroprotective properties in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
σ₂ Receptor: The σ₂ receptor, also known as transmembrane protein 97 (TMEM97), is overexpressed in proliferating cancer cells and is also implicated in neurodegenerative processes.[1] Spiro[isobenzofuran-1,4'-piperidine] derivatives have been developed as high-affinity ligands for the σ₂ receptor, with some showing selectivity over the σ₁ subtype.[2][3][4] These ligands are valuable tools for studying the role of the σ₂ receptor in disease and as potential therapeutic agents.[2][3][4]
Dopamine D₂ Receptor Antagonists: Atypical Antipsychotic Potential
The dopamine D₂ receptor is a primary target for antipsychotic drugs used in the treatment of schizophrenia. Blockade of D₂ receptors in the mesolimbic pathway is thought to mediate the therapeutic effects of these drugs. Several spiro[isobenzofuran-1,4'-piperidine] derivatives have been synthesized and evaluated as D₂ receptor antagonists.[5] Notably, some of these compounds exhibit a pharmacological profile characteristic of atypical antipsychotics, with a lower propensity to cause extrapyramidal side effects compared to traditional neuroleptics.[5] This is attributed to a combination of factors, including potential interactions with other receptors (e.g., serotonin receptors) and a favorable pharmacokinetic profile.
Data Summary: A Comparative Overview of Binding Affinities
The following table summarizes the binding affinities (Ki values) of representative spiro[isobenzofuran-1,4'-piperidine] derivatives for key CNS targets. This data highlights the chemical modifications that influence potency and selectivity.
| Compound | R Group (Piperidine Nitrogen) | X Group (Isobenzofuran Ring) | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Dopamine D₂ Receptor Ki (nM) |
| 1 | -CH₃ | -H | 51.3 | 30.2 | >1000 |
| 2 | -CH₂(CH₂)₂-Indole | -H | 88.8 | 39.8 | >1000 |
| 3 | -CH₂(CH₂)₃-Indole | -H | 488 | 51.1 | >1000 |
| 4 | -CH₂(CH₂)₃-CO-Ph-F | -H | - | - | 1.2 |
| 5 | -CH₂(CH₂)₃-CO-Ph-F | 3-Ph-4-F | - | - | 0.8 |
Data compiled from multiple sources.[2][4][5]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative spiro[isobenzofuran-1,4'-piperidine] compound and for key in vitro assays to characterize its biological activity.
Synthesis Protocol: 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]
This protocol describes a convenient laboratory synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], a parent compound in this class.[6]
Diagrammatic Representation of the Synthetic Workflow:
Caption: Synthetic workflow for 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].
Materials:
-
2-Bromobenzhydryl methyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Methyl-4-piperidone
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromobenzhydryl methyl ether (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Addition of Piperidone: Add a solution of 1-methyl-4-piperidone (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2 hours.
-
Quenching and Cyclization: Slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Add concentrated HCl until the solution is acidic (pH ~1-2). Stir the mixture vigorously at room temperature for 4-6 hours to facilitate the cyclization.
-
Work-up: Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro Assay Protocol: Sigma-1 (σ₁) Receptor Radioligand Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of a test compound for the σ₁ receptor.
Diagrammatic Representation of the Assay Workflow:
Caption: Workflow for the σ₁ receptor radioligand binding assay.
Materials:
-
Membrane preparation from cells or tissues expressing σ₁ receptors (e.g., guinea pig brain)
-
Radioligand: -Pentazocine
-
Non-specific binding control: Haloperidol (10 µM)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
Test compound (spiro[isobenzofuran-1,4'-piperidine] derivative) at various concentrations
-
96-well microplates
-
Glass fiber filters (GF/B)
-
Cell harvester
-
Liquid scintillation counter and scintillation cocktail
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of -pentazocine (at a final concentration near its Kd, e.g., 15 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of haloperidol (10 µM final concentration), 50 µL of -pentazocine, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of test compound at each concentration, 50 µL of -pentazocine, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and In Vivo Validation
Understanding the downstream signaling pathways and validating the in vivo efficacy of these compounds are crucial steps in the drug discovery process.
Illustrative Signaling Pathways
The following diagrams illustrate the putative signaling pathways modulated by spiro[isobenzofuran-1,4'-piperidine] ligands at their respective targets.
Sigma-2 (σ₂) Receptor Signaling:
Caption: Putative signaling pathways associated with the σ₂ receptor.
Dopamine D₂ Receptor Signaling:
Caption: Simplified signaling pathway of the dopamine D₂ receptor.
In Vivo Behavioral Models for Efficacy Testing
To assess the potential therapeutic effects of spiro[isobenzofuran-1,4'-piperidine] compounds in vivo, several well-established behavioral models are employed.
-
Prepulse Inhibition (PPI) of the Startle Reflex: This test is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weak auditory prestimulus (prepulse) normally inhibits the startle response to a subsequent loud auditory stimulus (pulse). Antipsychotic drugs can reverse deficits in PPI induced by psychomimetic agents (e.g., MK-801). Spiro[isobenzofuran-1,4'-piperidine] derivatives with D₂ antagonist activity would be expected to show efficacy in this model.
-
Forced Swim Test (FST): This is a widely used screening tool for antidepressant activity. Rodents are placed in a cylinder of water from which they cannot escape. After an initial period of struggling, they adopt an immobile posture. Antidepressant compounds increase the time spent struggling and decrease the duration of immobility. Spiro[isobenzofuran-1,4'-piperidine] derivatives with antidepressant properties, potentially through σ₁ receptor modulation, could be evaluated in this model.
-
Tetrabenazine-Induced Ptosis: Tetrabenazine depletes monoamines, leading to ptosis (eyelid drooping) in rodents. This effect can be reversed by antidepressants. The inhibition of tetrabenazine-induced ptosis is a classic screening test for potential antidepressant activity.[6]
Conclusion and Future Directions
The spiro[isobenzofuran-1,4'-piperidine] scaffold represents a highly versatile and promising platform for the design of novel CNS-active compounds. The ability to modulate key targets such as sigma and dopamine receptors with high affinity and selectivity opens up avenues for the development of improved therapeutics for a range of debilitating neurological and psychiatric disorders. Future research in this area will likely focus on:
-
Elucidation of Structure-Activity Relationships (SAR): Further systematic modifications of the scaffold will help to refine the SAR and design compounds with optimized potency, selectivity, and pharmacokinetic properties.
-
Polypharmacology: Exploring the potential of single molecules to interact with multiple targets (e.g., combined D₂/σ₁/σ₂ activity) could lead to novel therapeutic approaches with enhanced efficacy.
-
Development of PET Ligands: Radiolabeled spiro[isobenzofuran-1,4'-piperidine] derivatives can serve as valuable tools for in vivo imaging of their target receptors using Positron Emission Tomography (PET), aiding in diagnosis and monitoring disease progression.
-
Investigation of Novel CNS Applications: The diverse biological activities of these compounds suggest that their therapeutic potential may extend beyond the currently explored indications.
By leveraging the unique structural features of the spiro[isobenzofuran-1,4'-piperidine] scaffold and employing the detailed methodologies outlined in this guide, researchers can continue to advance our understanding of CNS pharmacology and contribute to the development of the next generation of neurotherapeutics.
References
-
Parham, W. E., & Jones, L. D. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents . Journal of Medicinal Chemistry, 19(1), 11-15. [Link]
-
Weber, E., Sonders, M., Qu, M., Pou, S., Keana, J. F., & Post, R. M. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs . Proceedings of the National Academy of Sciences, 83(22), 8784-8788. [Link]
-
Abate, C., Niso, M., Berardi, F., Colabufo, N. A., & Perrone, R. (2013). Spiro[isobenzofuran-1,4'-piperidine] derivatives as sigma1 and sigma2 receptor ligands . Bioorganic & Medicinal Chemistry, 21(14), 4376-4384. [Link]
-
Berardi, F., Colabufo, N. A., Giudice, G., Niso, M., Perrone, R., & Abate, C. (2011). New spiro[isobenzofuran-1,4'-piperidine] derivatives with potent and selective sigma2 receptor activity . Journal of Medicinal Chemistry, 54(21), 7446-7456. [Link]
-
Di Cunto, F., Bardini, M., De Andrea, M., & Botta, M. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques . Journal of Medicinal Chemistry. [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity . Biochemical Pharmacology, 7(2), 88-95. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction . Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Al-Horani, R. A., & Desai, U. R. (2014). Recent advances on sigma-2 receptor ligands . Expert Opinion on Therapeutic Patents, 24(4), 403-419. [Link]
-
Alon, A., Schmidt, H. R., & Kruse, A. C. (2017). The structural basis for sigma-2 receptor ligand binding . Nature Chemical Biology, 13(12), 1251-1256. [Link]
-
Sahlholm, K., Gomez-Soler, M., & Diaz, J. L. (2016). Dopamine D2 receptor signaling: not just inhibition of adenylyl cyclase . Molecular Pharmacology, 90(5), 576-583. [Link]
-
Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments . Nature, 266(5604), 730-732. [Link]
-
Geyer, M. A., & Swerdlow, N. R. (1998). Measurement of startle response, prepulse inhibition, and habituation . Current Protocols in Neuroscience, 8(7), 8-7. [Link]
-
GenScript. (n.d.). Human Recombinant D2 Dopamine Receptor Stable Cell Line . [Link]
-
Clark, R. D., et al. (1983). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 4. Central nervous system depressants . Journal of Medicinal Chemistry, 26(5), 657-661. [Link]
Sources
- 1. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging the 3H-Spiro[isobenzofuran-1,4'-piperidine] Scaffold for Advanced Fluorescent Probe Development
Introduction: A Privileged Scaffold for Fluorescent Probe Innovation
The 3H-spiro[isobenzofuran-1,4'-piperidine] core is a versatile and valuable scaffold in medicinal chemistry and chemical biology.[1] Its unique three-dimensional spirocyclic structure offers a rigid framework that can enhance binding affinity and selectivity to biological targets.[1][2] This structural feature, combined with its synthetic tractability, makes it an excellent foundation for the design of novel fluorescent probes for a range of biological applications, including the study of neurological disorders and as intermediates in the synthesis of bioactive molecules.[1]
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the design, synthesis, characterization, and application of fluorescent probes based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold. The focus is on providing both the "how" and the "why" behind experimental choices, ensuring a robust and reproducible workflow.
I. Design and Synthesis Strategy: From Scaffold to Functional Probe
The core principle behind developing probes with this scaffold is to functionalize it with a fluorophore while maintaining or enhancing its affinity for a specific biological target. A notable application of this scaffold is in the development of ligands for sigma (σ) receptors, which are of significant interest in cancer and Alzheimer's disease research.[3][4][5][6]
A. General Synthetic Approach
The synthesis of these fluorescent probes typically involves a multi-step process. A common strategy is to couple the 3H-spiro[isobenzofuran-1,4'-piperidine] moiety with a molecule that has a high affinity for the target of interest, and then attach a fluorescent tag.[3][4][6]
For example, to create probes for σ receptors, indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] portion can be functionalized with various fluorescent dyes.[3][4][5] The synthesis can be initiated by reacting 3H-spiro[isobenzofuran-1,4'-piperidine] with a suitable linking molecule, such as 4-(1H-indol-3-yl)butanoic acid, which is activated with 1,1'-carbonyldiimidazole (CDI).[3][4][6] Subsequent chemical modifications can then be made to introduce a fluorescent reporter molecule.[3][4]
B. Key Synthetic Intermediates and Reactions
A representative synthetic pathway is outlined below. This process involves the formation of a key amide intermediate, followed by reduction and subsequent coupling with a fluorophore.
-
Amide Formation: Reaction of 3H-spiro[isobenzofuran-1,4'-piperidine] with a carboxylic acid-containing targeting moiety (e.g., 4-(1H-indol-3-yl)butanoic acid) in the presence of a coupling agent like CDI.[3][4][6]
-
Reduction: The resulting amide can be reduced to the corresponding amine using a reducing agent such as borane dimethyl sulfide complex (BH3·DMS).[4]
-
Fluorophore Conjugation: The amine-functionalized intermediate is then reacted with an activated fluorophore (e.g., an N-hydroxysuccinimide ester or an isothiocyanate derivative of a dye) to yield the final fluorescent probe.[4]
II. Photophysical Characterization: Quantifying Probe Performance
Once synthesized, it is crucial to characterize the photophysical properties of the fluorescent probes to ensure their suitability for imaging applications. Key parameters to be determined are the molar extinction coefficient, excitation and emission maxima, and fluorescence quantum yield.
A. Molar Extinction Coefficient (ε) Determination
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.[7][8]
Protocol:
-
Prepare a Stock Solution: Accurately prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., spectroscopic grade ethanol or DMSO) at a known concentration (e.g., 1 mM).
-
Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution in the same solvent.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λmax).
-
Plot and Calculate: Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.[7][8]
B. Determination of Excitation and Emission Spectra
These spectra reveal the optimal wavelengths for exciting the probe and for detecting its fluorescence.
Protocol:
-
Prepare a Dilute Solution: Prepare a dilute solution of the probe in a suitable solvent (e.g., phosphate-buffered saline, PBS, for biological applications). The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[9]
-
Acquire Spectra: Use a spectrofluorometer to measure the excitation and emission spectra.
-
To measure the emission spectrum , excite the sample at its λmax of absorption and scan a range of emission wavelengths.
-
To measure the excitation spectrum , set the emission detector to the wavelength of maximum emission and scan a range of excitation wavelengths.
-
C. Fluorescence Quantum Yield (ΦF) Determination
The quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.[10][11] It can be determined using a relative method by comparing the probe's fluorescence to that of a well-characterized standard.[10][12]
Protocol (Relative Method):
-
Select a Standard: Choose a quantum yield standard with a known ΦF that absorbs and emits in a similar spectral region as the probe being tested.[9]
-
Prepare Solutions: Prepare a series of dilutions for both the test probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[9]
-
Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity (the area under the emission curve).
-
Calculate Quantum Yield: The quantum yield of the test probe (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
ΦF,std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
III. Application in Cellular Imaging: Visualizing Biological Targets
Fluorescent probes based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold have been successfully used to visualize σ2 receptors in living cells.[3][4][5][6] The following protocol provides a general guideline for live-cell imaging using these probes.
A. Live-Cell Imaging Protocol
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line known to express σ2 receptors) on a suitable imaging dish (e.g., glass-bottom dishes) and culture them to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO. Immediately before use, dilute the stock solution to the desired final concentration in a serum-free cell culture medium.
-
Cell Staining:
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells with the probe-containing medium for a specific duration (e.g., 30 minutes) at 37°C in a CO2 incubator. The optimal concentration and incubation time should be determined empirically.
-
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer to remove unbound probe.
-
Imaging: Mount the dish on a fluorescence microscope (e.g., a confocal or spinning disk microscope) equipped with the appropriate filters and lasers for the specific probe.[13][14] Acquire images, ensuring to minimize phototoxicity by using the lowest possible laser power and exposure times.[15][16]
B. Data Interpretation and Controls
-
Specificity: To confirm that the probe is specifically binding to its target, a competition experiment can be performed. Co-incubate the cells with the fluorescent probe and an excess of a known, non-fluorescent ligand for the same target. A significant reduction in the fluorescence signal would indicate specific binding.
-
Colocalization: To determine the subcellular localization of the target, co-stain the cells with the probe and a fluorescent marker for a specific organelle (e.g., a mitochondrial or lysosomal stain).
IV. Quantitative Data Summary
The following table summarizes the photophysical properties of representative fluorescent probes based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold, as reported by Abatematteo et al. (2023).[4][6]
| Compound | Dye | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (%) | Target Affinity (Ki, nM) |
| 16 | A (Green Emitting) | 395 | 490 | 6.85 | σ1: 39.3, σ2: 10.1 |
| 17 | A (Green Emitting) | 395 | 490 | 6.80 | σ1: 38.1, σ2: 3.84 |
| 19 | C (Red Emitting) | 657 | 678 | 52.86 | σ1: 51.3, σ2: 30.2 |
| 29 | C (Red Emitting) | 657 | 678 | 47.83 | σ1: 448, σ2: 51.1 |
| 20 | D (NIR Emitting) | 762 | 787 | 39.08 | σ1: 88.8, σ2: 39.8 |
| 30 | D (NIR Emitting) | 762 | 787 | 40.24 | σ1: 569, σ2: 39.4 |
Data extracted from Abatematteo, F. S., et al. (2023). Journal of Medicinal Chemistry, 66(5), 3798–3817.[4][6]
V. Visualizations
A. Experimental Workflow Diagram
Caption: General workflow for developing and applying fluorescent probes.
B. Probe Activation Mechanism (Hypothetical)
This diagram illustrates a hypothetical "turn-on" mechanism for a pH-sensitive probe based on the spirocyclic scaffold. In the "off" state (closed form), the molecule is non-fluorescent. Upon protonation (e.g., in an acidic environment), the spirocycle opens, leading to a conjugated, fluorescent system (the "on" state).
Caption: Hypothetical pH-sensing mechanism of a spiro-based probe.
VI. Conclusion and Future Perspectives
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold provides a robust and versatile platform for the development of novel fluorescent probes. The synthetic accessibility and favorable structural properties of this core allow for the creation of high-affinity ligands for various biological targets. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently develop and characterize their own probes for advanced cellular imaging and drug discovery applications. Future work in this area may focus on developing probes with improved photostability, larger Stokes shifts, and responsiveness to other biological analytes such as ions, reactive oxygen species, and enzyme activities.
VII. References
-
Abatematteo, F. S., Majellaro, M., Montsch, B., Prieto-Díaz, R., Niso, M., Contino, M., Stefanachi, A., Riganti, C., Mangiatordi, G. F., Delre, P., Heffeter, P., Sotelo, E., & Abate, C. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(5), 3798–3817. [Link]
-
Abatematteo, F. S., Majellaro, M., Montsch, B., Prieto-Díaz, R., Niso, M., Contino, M., Stefanachi, A., Riganti, C., Mangiatordi, G. F., Delre, P., Heffeter, P., Sotelo, E., & Abate, C. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed Central. [Link]
-
Abatematteo, F. S., Majellaro, M., Montsch, B., Prieto-Díaz, R., Niso, M., Contino, M., Stefanachi, A., Riganti, C., Mangiatordi, G. F., Delre, P., Heffeter, P., Sotelo, E., & Abate, C. (2023). (PDF) Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ResearchGate. [Link]
-
Abatematteo, F. S., Majellaro, M., Montsch, B., Prieto-Díaz, R., Niso, M., Contino, M., Stefanachi, A., Riganti, C., Mangiatordi, G. F., Delre, P., Heffeter, P., Sotelo, E., & Abate, C. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]
-
Hibert, M. F., Gittos, M. W., Middlemiss, D. N., Mir, A. K., & Fozard, J. R. (1988). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 31(6), 1087–1093. [Link]
-
Keller, S. G., Kamiya, M., & Urano, Y. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Molecules, 25(24), 5964. [Link]
-
Zhang, X., Xiao, Y., & Qian, X. (2014). Revealing the sensing mechanism of a fluorescent pH probe based on a bichromophore approach. Physical Chemistry Chemical Physics, 16(33), 17880–17887. [Link]
-
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Retrieved January 25, 2026, from [Link]
-
Li, H., Fan, J., & Wang, J. (2022). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. Molecules, 27(23), 8275. [Link]
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. Retrieved January 25, 2026, from [Link]
-
Liu, H., Wang, L., Zhang, Y., & Zhang, H. (2019). A deep-red emission fluorescent probe for detection of viscosity in living cells and mice. Analytical Methods, 11(46), 5865–5869. [Link]
-
Chagin, V. O., & Steblyanko, M. A. (2016). Fluorescence Live Cell Imaging. Methods in molecular biology, 1407, 139–153. [Link]
-
MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. MtoZ Biolabs. Retrieved January 25, 2026, from [Link]
-
SETA BioMedicals. (n.d.). Viscosity Measurements. SETA BioMedicals. Retrieved January 25, 2026, from [Link]
-
Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent. Retrieved January 25, 2026, from [Link]
-
Wilson, J. D., & Newman, R. H. (2018). Fluorescent Probes for Live Cell Imaging. International Journal of Molecular Sciences, 19(9), 2795. [Link]
-
Georgiev, A., & Stoyanov, S. (2022). A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor. Chemosensors, 10(11), 469. [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Retrieved January 25, 2026, from [Link]
-
Let's learn. (2023, October 12). Fluorescent Probes: Illuminating the Secrets of Molecular Mechanisms [Video]. YouTube. [Link]
-
StainsFile. (n.d.). Fluorescent Live Cell Imaging. StainsFile. Retrieved January 25, 2026, from [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature protocols, 8(8), 1535–1550. [Link]
-
ibidi. (n.d.). Live Cell Imaging | Experiment Requirements. ibidi. Retrieved January 25, 2026, from [Link]
-
Kim, H. N., Lee, J. H., Kim, H. J., & Kim, J. S. (2016). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2'-hydroxyphenyl)benzazole] Derivatives. ACS sensors, 1(2), 116–120. [Link]
-
Dr Nick Morris. (2019, August 27). How to Calculate the Extinction Coefficient from a Standard Curve [Video]. YouTube. [Link]
-
Levitus, M., & Ranjit, S. (2011). Fluorescence-based broad dynamic range viscosity probes. Quarterly reviews of biophysics, 44(3), 335–354. [Link]
-
Wang, B., & Ma, H. (2015). Fluorescent pH Sensors for Broad-Range pH Measurement Based on a Single Fluorophore. Analytical Chemistry, 87(15), 7942–7948. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 8. standards.chromadex.com [standards.chromadex.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. edinst.com [edinst.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ibidi.com [ibidi.com]
- 15. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stainsfile.com [stainsfile.com]
Application Notes and Protocols for the N-Alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique three-dimensional conformation and synthetic tractability make it an attractive starting point for the development of novel therapeutics, particularly those targeting the central nervous system.[2][3] N-alkylation of the piperidine nitrogen is a common and critical step in the functionalization of this spirocycle, allowing for the introduction of various substituents that can modulate the pharmacological properties of the final compounds.[4][5][6] This document provides a detailed experimental procedure for the N-alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine], along with a discussion of the underlying chemical principles and examples of its application in the synthesis of high-affinity ligands for sigma (σ) receptors.[4][5][6]
General Reaction Scheme
The N-alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine] is a nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks an electrophilic alkyl halide, leading to the formation of a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
Caption: General scheme for the N-alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine].
Detailed Experimental Protocol: Synthesis of 1'-(4-chlorobutyl)-3H-spiro[isobenzofuran-1,4'-piperidine]
This protocol describes a representative procedure for the N-alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine] with 1-bromo-4-chlorobutane. This intermediate is particularly useful for subsequent functionalization, for example, by nucleophilic substitution of the terminal chloride.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3H-spiro[isobenzofuran-1,4'-piperidine] | 189.25 | 1.0 g | 5.28 | Starting material |
| 1-Bromo-4-chlorobutane | 171.47 | 1.09 g (0.74 mL) | 6.34 | Alkylating agent (1.2 eq) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.46 g | 10.56 | Base (2.0 eq) |
| Acetonitrile (CH₃CN) | 41.05 | 20 mL | - | Solvent |
| Deionized Water | 18.02 | q.s. | - | For workup |
| Ethyl Acetate (EtOAc) | 88.11 | q.s. | - | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | q.s. | - | Drying agent |
| Round-bottom flask (50 mL) | - | 1 | - | Reaction vessel |
| Magnetic stirrer and stir bar | - | 1 | - | For agitation |
| Reflux condenser | - | 1 | - | To prevent solvent loss |
| Separatory funnel | - | 1 | - | For extraction |
| Rotary evaporator | - | 1 | - | For solvent removal |
Experimental Workflow
Caption: Step-by-step workflow for the N-alkylation experiment.
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3H-spiro[isobenzofuran-1,4'-piperidine] (1.0 g, 5.28 mmol).
-
Addition of Reagents: Add potassium carbonate (1.46 g, 10.56 mmol) and acetonitrile (20 mL).
-
Initiation of Reaction: Stir the suspension at room temperature and add 1-bromo-4-chlorobutane (0.74 mL, 6.34 mmol).
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1'-(4-chlorobutyl)-3H-spiro[isobenzofuran-1,4'-piperidine].
Discussion of Experimental Choices
-
Choice of Base: Potassium carbonate (K₂CO₃) is a commonly used inorganic base for N-alkylation of secondary amines.[7] It is sufficiently basic to deprotonate the piperidinium ion formed during the reaction, driving the equilibrium towards the product. It is also inexpensive and easily removed by filtration or aqueous workup. Other bases such as potassium hydroxide (KOH) can also be used, sometimes in the presence of a phase transfer catalyst like tetrabutylammonium bromide (TBAB), especially in biphasic systems or with less reactive alkyl halides.[5][8]
-
Choice of Solvent: Acetonitrile (CH₃CN) is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively dissolves the organic reactants and has a convenient boiling point for running the reaction at elevated temperatures to increase the reaction rate. Dry dimethylformamide (DMF) is another excellent solvent for this type of reaction and can be used as an alternative.[7]
-
Stoichiometry: A slight excess of the alkylating agent (1.2 equivalents) is used to ensure complete consumption of the starting spirocycle. A larger excess should be avoided to minimize the potential for dialkylation or other side reactions, although with a secondary amine, quaternization is the primary concern with a large excess of alkyl halide.[7] Using at least two equivalents of the base ensures that the reaction medium remains basic throughout the course of the reaction.
-
Temperature: The reaction is performed at reflux to accelerate the rate of reaction. For more reactive alkylating agents or different substrates, the reaction may proceed at room temperature.
Examples of N-Alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine] in the Literature
The N-alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine] has been employed in the synthesis of various compounds with interesting biological activities. The following table summarizes some examples found in the literature.
| Alkylating Agent | Base | Solvent | Conditions | Product | Reference |
| 1-Bromo-4-chlorobutane | K₂CO₃ | CH₃CN | Reflux, overnight | 1'-(4-chlorobutyl)-3H-spiro[isobenzofuran-1,4'-piperidine] | [8] |
| 1-Bromo-4-chlorobutane | KOH, TBAB | Dry DMF | Room temp, 2 h | 1'-(4-chlorobutyl)-3H-spiro[isobenzofuran-1,4'-piperidine] | [5][6] |
| 4-(1H-indol-3-yl)butanoic acid (activated with CDI) | - | Dry THF | Room temp, overnight | 1'-(4-(1H-indol-3-yl)butanoyl)-3H-spiro[isobenzofuran-1,4'-piperidine] | [4][5] |
Conclusion
The N-alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine] is a robust and versatile reaction that provides access to a wide range of functionalized molecules. The choice of alkylating agent, base, solvent, and reaction conditions can be tailored to achieve the desired product in good yield. The protocol and discussion provided herein offer a solid foundation for researchers to successfully perform this important transformation and to further explore the chemical space around this valuable scaffold for drug discovery and development.
References
-
Meschari, D., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]
-
Meschari, D., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ACS Publications. [Link]
-
Meschari, D., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ResearchGate. [Link]
-
Meschari, D., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed Central. [Link]
-
Various Authors. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI. [Link]
-
Parham, W. E., et al. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry. [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
-
Parham, W. E., et al. (1982). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Matrix: A Guide to the Analytical Characterization of Spiro[isobenzofuran-1,4'-piperidine] Derivatives
Intended for: Researchers, scientists, and drug development professionals engaged in the synthesis and analysis of spiro[isobenzofuran-1,4'-piperidine] scaffolds.
Foreword: The Architectural Elegance of a Privileged Scaffold
The spiro[isobenzofuran-1,4'-piperidine] moiety represents a significant "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure, conferred by the spirocyclic fusion of an isobenzofuran and a piperidine ring, offers a unique topographical presentation for interacting with biological targets.[1][2] This inherent structural rigidity can enhance binding affinity, improve pharmacokinetic profiles, and open new avenues in intellectual property.[1][2] Derivatives of this core are being explored for a range of therapeutic applications, including as agents targeting the central nervous system and as probes for studying sigma receptors.[3][4]
The successful development of these compounds, from initial synthesis to preclinical evaluation, hinges on a robust and unequivocal analytical characterization. This guide provides a comprehensive overview of the key analytical techniques, offering not just protocols but the underlying rationale to empower researchers to make informed decisions in their analytical workflows. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography, presenting them as an integrated toolkit for elucidating the complex nature of these molecules.
Section 1: Unveiling the Molecular Skeleton with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For spiro[isobenzofuran-1,4'-piperidine] derivatives, it provides definitive proof of the spirocyclic framework, the substitution patterns, and the conformational integrity of the piperidine ring.
The "Why": Causality in NMR Analysis
The key to interpreting the NMR spectra of these derivatives lies in recognizing the distinct chemical environments of the protons and carbons within the three main structural components: the isobenzofuran unit, the piperidine ring, and the spiro-carbon center. The rigidity of the scaffold often leads to well-resolved, though sometimes complex, spectra.
-
¹H NMR: Provides information on the number of different proton environments, their connectivity (through spin-spin coupling), and their spatial proximity (through nOe experiments). The aromatic protons of the isobenzofuran ring and the aliphatic protons of the piperidine ring will appear in distinct regions of the spectrum.
-
¹³C NMR: Reveals the number of unique carbon atoms, including the characteristic quaternary spiro-carbon. The chemical shift of this carbon is a key diagnostic marker.
-
2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for unambiguously assigning all proton and carbon signals, especially in complex derivatives. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different fragments of the molecule.
Protocol: Acquiring High-Quality NMR Data
Objective: To obtain high-resolution ¹H, ¹³C, and 2D NMR spectra for structural confirmation.
Materials:
-
Spiro[isobenzofuran-1,4'-piperidine] derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity
-
5 mm NMR tube
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ is a good starting point for many neutral organic compounds).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is critical for good resolution and line shape.
-
Tune and match the probe for the relevant nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).[5]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[5]
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon signals.
-
Set the spectral width to cover the expected range (e.g., -10 to 180 ppm).[5]
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR Acquisition (as needed):
-
Run standard COSY, HSQC, and HMBC experiments using the spectrometer's predefined parameter sets.
-
Optimize acquisition and processing parameters as needed based on the sample concentration and complexity.
-
Data Interpretation: Expected Spectral Features
The following table summarizes the expected chemical shift ranges for the core spiro[isobenzofuran-1,4'-piperidine] structure.
| Structural Unit | Protons (¹H NMR) | Chemical Shift (δ, ppm) | Carbons (¹³C NMR) | Chemical Shift (δ, ppm) |
| Isobenzofuran (Aromatic) | Ar-H | 7.0 - 7.5 | Ar-C | 120 - 145 |
| Isobenzofuran (CH₂) | O-CH₂ | ~5.0 | O-CH₂ | 65 - 75 |
| Spiro Center | - | - | C-spiro | 80 - 95 |
| Piperidine (Axial) | N-CH₂ₐₓ, C-CH₂ₐₓ | 1.5 - 2.5 | N-CH₂, C-CH₂ | 40 - 60 |
| Piperidine (Equatorial) | N-CH₂ₑq, C-CH₂ₑq | 2.5 - 3.5 | - | - |
Note: Chemical shifts are approximate and can be significantly influenced by substituents.
Section 2: Confirming Identity and Purity with Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. For novel spiro[isobenzofuran-1,4'-piperidine] derivatives, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
The "Why": Choosing the Right Ionization Technique
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for these derivatives, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[3][6] This allows for the unambiguous determination of the molecular weight. HRMS-ESI provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
-
Electron Ionization (EI): This high-energy technique causes extensive fragmentation, which can be useful for structural elucidation by providing a unique "fingerprint" for the molecule.[3][6] However, the molecular ion peak may be weak or absent.
Protocol: ESI-HRMS for Molecular Formula Confirmation
Objective: To accurately determine the molecular weight and confirm the elemental composition of the synthesized derivative.
Materials:
-
Spiro[isobenzofuran-1,4'-piperidine] derivative (~0.1 mg)
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Formic acid (for promoting ionization in positive mode)
-
Vial and syringe for sample introduction
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Add a trace amount of formic acid (e.g., 0.1% v/v) to the solution to facilitate the formation of [M+H]⁺ ions.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Set the instrument to positive ion ESI mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the compound class if necessary, though standard parameters are often sufficient.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the full scan mass spectrum over a relevant m/z range.
-
Ensure the resolution is set high enough (>10,000) to allow for accurate mass determination.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition based on the measured accurate mass.
-
Compare the calculated formula with the expected molecular formula. The mass error should typically be less than 5 ppm.
-
Data Interpretation: Characteristic Fragmentation Patterns
While ESI is often used for its soft ionization, tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural insight. The piperidine ring is often the site of initial fragmentation.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway, especially in EI-MS, leading to the formation of stable iminium ions.[6]
-
Ring Fission: The piperidine ring can open, leading to a variety of acyclic fragment ions.
-
Nitrogen Rule: The presence of a single nitrogen atom in the core structure means that compounds with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is a useful initial check.[7][8]
Section 3: Assessing Purity and Resolving Enantiomers with HPLC
HPLC is the workhorse for assessing the purity of synthesized compounds and for separating stereoisomers. For spiro[isobenzofuran-1,4'-piperidine] derivatives, both reversed-phase and chiral HPLC methods are highly relevant.
The "Why": Selecting the Appropriate HPLC Mode
-
Reversed-Phase HPLC (RP-HPLC): This is the most common method for purity analysis of small organic molecules.[4][9] It separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[10]
-
Chiral HPLC: The spiro-carbon in the spiro[isobenzofuran-1,4'-piperidine] core is a stereocenter. If the synthesis is not stereospecific, a racemic mixture will be produced. Chiral HPLC is essential for separating and quantifying these enantiomers, which is a critical step in drug development as enantiomers can have different pharmacological and toxicological profiles.[2][11] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[12]
Protocol: Purity Determination by RP-HPLC
Objective: To determine the purity of the final compound and any intermediates.
Materials:
-
Spiro[isobenzofuran-1,4'-piperidine] derivative
-
HPLC-grade water, acetonitrile (ACN), and/or methanol (MeOH)
-
Additives like trifluoroacetic acid (TFA) or formic acid (FA) to improve peak shape
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., ACN or MeOH) at a concentration of ~1 mg/mL.
-
Dilute this stock solution to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
-
Method Development:
-
Mobile Phase: Start with a mobile phase of water (A) and acetonitrile (B), both containing 0.1% FA or TFA.
-
Gradient: Begin with a scouting gradient, for example, 5% B to 95% B over 15 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor at a wavelength where the compound has strong UV absorbance (e.g., 220 nm or 254 nm, determined by UV-Vis spectroscopy).
-
Injection Volume: Start with 5-10 µL.
-
-
Analysis and Optimization:
-
Inject the sample and run the scouting gradient.
-
Optimize the gradient to ensure good resolution between the main peak and any impurities, with a reasonable run time.
-
Once the method is optimized, run a blank (injection of mobile phase) followed by the sample.
-
-
Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks (% Area = [Area of Main Peak / Total Area of All Peaks] x 100).
-
| Parameter | Typical Starting Conditions | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis; good retention for moderately nonpolar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Polar component; acid improves peak shape for basic compounds like piperidines. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier; elutes the compound from the column. |
| Gradient | 5% to 95% B over 15 min | A "scouting" gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Detection | UV at 220 nm or 254 nm | Wavelengths where aromatic systems typically absorb. |
Protocol: Chiral Separation
Objective: To separate and quantify the enantiomers of a racemic spiro[isobenzofuran-1,4'-piperidine] derivative.
Materials:
-
Racemic sample
-
HPLC or SFC system
-
Chiral columns (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)
-
Normal phase (e.g., hexane, isopropanol) or polar organic mobile phases
Methodology:
-
Column Screening: Chiral method development is largely empirical.[12][13] Screen a set of chiral columns with different mobile phases (normal phase, polar organic, reversed-phase). Polysaccharide-based CSPs are a good starting point.[12]
-
Mobile Phase Selection:
-
Normal Phase: Mixtures of hexane/isopropanol or hexane/ethanol are common.
-
Polar Organic: Acetonitrile or methanol can be effective.
-
-
Optimization: Once partial separation is observed, optimize the mobile phase composition (e.g., the percentage of alcohol modifier) and flow rate to improve resolution.
-
Quantification: Once a baseline separation is achieved, integrate the peaks to determine the enantiomeric ratio or enantiomeric excess (ee).
Section 4: Absolute Stereochemistry Determination by X-ray Crystallography
While chiral HPLC can separate enantiomers, it does not reveal their absolute configuration (i.e., which is R and which is S). Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[14][15]
The "Why": The Unambiguous Proof
X-ray crystallography provides a detailed 3D map of electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.[14] For a chiral molecule crystallized in a non-centrosymmetric space group, specialized techniques (anomalous dispersion) can be used to determine the absolute configuration, providing an unambiguous assignment of R/S stereochemistry.[16]
Protocol: Growing Diffraction-Quality Crystals
Objective: To grow single crystals of the spiro[isobenzofuran-1,4'-piperidine] derivative suitable for X-ray diffraction analysis.
Materials:
-
Highly purified compound (>99%)
-
A range of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Small, clean glass vials or test tubes
Step-by-Step Methodology:
-
Solvent Screening: Find a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating. Alternatively, find a solvent pair: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).
-
Crystal Growth Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature. Allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).[17]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.[17]
-
Layering: Carefully layer a "poor" solvent on top of a concentrated solution of the compound in a "good" solvent in a narrow tube. Crystals may form at the interface.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size with well-defined faces), carefully remove them from the solution using a loop and mount them on the goniometer of the diffractometer.[17]
-
Data Collection and Structure Solution: This step is typically performed by a trained crystallographer. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure.[18]
Conclusion: An Integrated Analytical Strategy
The characterization of spiro[isobenzofuran-1,4'-piperidine] derivatives requires a multi-faceted analytical approach. NMR spectroscopy serves as the primary tool for structural elucidation, while mass spectrometry provides definitive confirmation of molecular weight and elemental composition. HPLC is indispensable for assessing purity and resolving enantiomers. Finally, X-ray crystallography offers the ultimate proof of structure and absolute stereochemistry. By judiciously applying these techniques in a complementary fashion, researchers can ensure the identity, purity, and structural integrity of their compounds, paving the way for meaningful biological evaluation and the advancement of drug discovery programs.
References
-
American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link]
-
ResearchGate. Chiral Separation of Spiro-compounds and Determination Configuration. Available from: [Link]
-
Staples, R.J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Cryst., E81(10), 895-905. Available from: [Link]
-
Sparkman, O.D. (2011). Nitrogen-Containing Heterocyclic Compounds. In: Gas Chromatography and Mass Spectrometry: A Practical Guide. Elsevier. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Study of Single Crystal X-Ray of Novel Heterocyclic Compounds. Available from: [Link]
-
PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link]
-
BEPLS. Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Available from: [Link]
-
ACS Publications. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Available from: [Link]
-
PubMed. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Available from: [Link]
-
William Clegg. X-ray Crystallography - SECOND EDITION. Available from: [Link]
-
PubMed Central. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Available from: [Link]
-
University of Wisconsin-Madison. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Available from: [Link]
-
ResearchGate. Single crystal X-ray diffraction analysis of product 5d.¹¹. Available from: [Link]
-
University of Arizona. Interpretation of mass spectra. Available from: [Link]
-
ResearchGate. 4-Piperidone — A Synthon for Spiro-Heterocycles. Available from: [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
-
Shimadzu. Chiral Separation Using SFC and HPLC. Available from: [Link]
-
YouTube. 14 Principles of Reversed Phase HPLC. Available from: [Link]
-
Caltech. Demystifying X-ray Crystallography. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Available from: [Link]
-
Maricopa Open Digital Press. How to Interpret a Mass Spectrum? – Organic Chemistry. Available from: [Link]
-
Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. Available from: [Link]
-
ResearchGate. Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. Available from: [Link]
-
Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available from: [Link]
-
PubMed Central. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Available from: [Link]
-
ResearchGate. Interpretation of Mass Spectra. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]
-
ACS Publications. Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Available from: [Link]
-
Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available from: [Link]
-
Chemistry LibreTexts. X-ray Crystallography. Available from: [Link]
-
Semantic Scholar. Spiro Heterocycles Bearing Piperidine Moiety as Potential Scaffold for Antileishmanial Activity: Synthesis, Biological. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Wikipedia. Reversed-phase chromatography. Available from: [Link]
-
Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. researchgate.net [researchgate.net]
- 9. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. shimadzu.com [shimadzu.com]
- 14. geokniga.org [geokniga.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 18. mkuniversity.ac.in [mkuniversity.ac.in]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
Abstract
This application note provides a comprehensive and robust method for the purification of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] using preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and drug development professionals requiring high-purity samples of this spirocyclic compound. The methodology is grounded in reversed-phase chromatography principles, detailing method development from analytical to preparative scale, sample preparation, a step-by-step purification protocol, and post-purification analysis. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability.
Introduction and Scientific Background
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a heterocyclic compound featuring a unique spirocyclic scaffold. Such structures are of significant interest in medicinal chemistry as they can enhance binding affinity and selectivity for various biological targets, particularly in the development of therapeutics for neurological disorders.[1] The synthesis of this and related spiro compounds often results in crude mixtures containing starting materials, by-products, and other impurities. Achieving high purity is critical for subsequent use in synthesis, biological assays, and drug formulation.
Preparative HPLC is a powerful technique for isolating and purifying target compounds from complex mixtures.[2] This note details a reversed-phase HPLC (RP-HPLC) method, which is well-suited for separating moderately polar to nonpolar compounds like the target molecule. The method leverages a C18 stationary phase and a mobile phase gradient of acidified water and acetonitrile. The inclusion of an acid modifier, such as formic acid, is crucial. The piperidine moiety in the target compound is basic and can cause poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase.[3] An acidic mobile phase protonates the piperidine nitrogen, ensuring a consistent ionic form and minimizing these undesirable interactions, leading to sharper, more symmetrical peaks.[4]
Method Development: From Analytical to Preparative Scale
The foundation of a successful preparative purification is a well-developed analytical method.[5] The goal of the analytical method is to achieve optimal selectivity (separation) between the target compound and its impurities, which then allows for maximizing the load on the preparative column.[6]
Analytical Method Development
An analytical method for structurally related spiro[isobenzofuran-1,4'-piperidine] derivatives has been reported, providing a strong starting point.[7] This method utilizes a C18 column with a water/acetonitrile gradient and formic acid as a modifier.
Rationale for Parameter Selection:
-
Stationary Phase: A C18 (octadecylsilyl) bonded silica phase is selected for its hydrophobicity, which provides excellent retention for the aromatic and heterocyclic structure of the target compound.[8]
-
Mobile Phase: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. Water is the weak solvent.
-
Acid Modifier: 0.1% formic acid is added to both mobile phase components to control the ionization state of the basic piperidine nitrogen, thereby improving peak shape.[4]
-
Detection: The presence of the benzofuran chromophore suggests strong UV absorbance. Wavelengths of 220 nm and 250 nm are monitored to ensure detection of the target compound and a wide range of potential impurities.[7]
Scaling to Preparative Chromatography
The primary objective of scaling up is to purify the largest possible amount of compound in the shortest time while meeting the required purity specifications.[6] This involves increasing the column diameter, sample load, and flow rate.
The workflow for developing the preparative purification method is outlined below.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. welch-us.com [welch-us.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the 13C NMR Analysis of Spiro[isobenzofuran-1,4'-piperidine] Compounds
Introduction: The Structural Significance of the Spiro[isobenzofuran-1,4'-piperidine] Scaffold
The spiro[isobenzofuran-1,4'-piperidine] moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules. Its unique three-dimensional structure, featuring a spirocyclic junction between an isobenzofuran and a piperidine ring, has made it a cornerstone in the development of therapeutics targeting the central nervous system (CNS). Notably, this scaffold is integral to compounds designed as ligands for sigma (σ) receptors, which are implicated in a range of neurological disorders and cancers.[1][2] Given its therapeutic potential, the unambiguous structural characterization of novel derivatives is paramount, ensuring that the synthesized molecule corresponds precisely to the intended design.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for the structural elucidation of these complex molecules.[3] By providing a distinct signal for each unique carbon environment, 13C NMR, in conjunction with proton (1H) NMR and advanced 2D techniques, allows researchers to confirm the integrity of the spirocyclic framework, map substitution patterns, and gain insights into the electronic environment of each atom. This guide provides a detailed overview of the principles, protocols, and data interpretation strategies for the comprehensive 13C NMR analysis of spiro[isobenzofuran-1,4'-piperidine] derivatives.
Core Principles: Understanding the 13C NMR Spectrum
The 13C NMR spectrum of a spiro[isobenzofuran-1,4'-piperidine] derivative provides a wealth of structural information. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, which is influenced by hybridization, electronegativity of neighboring atoms, and steric effects. The core scaffold presents several distinct carbon environments:
-
Spiro Carbon (C-1): This quaternary carbon at the junction of the two rings is unique. Being bonded to two oxygen atoms (in the isobenzofuran ring) and two carbon atoms (in the piperidine ring), it is significantly deshielded and typically appears far downfield.
-
Isobenzofuran Aromatic Carbons (C-4, C-5, C-6, C-7, C-3a, C-7a): These sp2-hybridized carbons resonate in the characteristic aromatic region of the spectrum. Their precise shifts are modulated by the substitution pattern on the benzene ring.
-
Isobenzofuran Methylene Carbon (C-3): This sp3-hybridized carbon (CH2) is adjacent to an oxygen atom and the aromatic ring, placing its signal in a predictable downfield region.
-
Piperidine Carbons (C-2', C-3', C-5', C-6'): These sp3-hybridized carbons are adjacent to the nitrogen atom. Their chemical shifts are highly dependent on the nature of the substituent on the piperidine nitrogen. N-alkylation, for instance, will influence the shifts of the adjacent C-2' and C-6' carbons.
A general workflow for the complete structural confirmation of these compounds is essential for reliable and reproducible research.
Data Presentation: Expected 13C NMR Chemical Shift Ranges
While the precise chemical shifts will vary with substitution, analysis of published data for various derivatives allows for the compilation of expected ranges for the core spiro[isobenzofuran-1,4'-piperidine] scaffold.[4] These ranges serve as a valuable guide for initial spectral assignment.
| Carbon Atom | Description | Expected Chemical Shift (δ, ppm) | Notes |
| C-1 | Spiro Quaternary Carbon | 82 - 85 | Highly deshielded due to two adjacent oxygen atoms. |
| C-3 | Isobenzofuran Methylene | 70 - 72 | Aliphatic carbon attached to an oxygen atom. |
| C-3a | Aromatic Quaternary | 140 - 145 | Bridgehead carbon of the isobenzofuran ring system. |
| C-4 to C-7 | Aromatic CH Carbons | 120 - 130 | Typical aromatic region; specific shifts depend on substitution. |
| C-7a | Aromatic Quaternary | 130 - 135 | Bridgehead carbon adjacent to the spiro center. |
| C-2', C-6' | Piperidine α-Methylene | 45 - 55 | Adjacent to nitrogen; sensitive to N-substituent. |
| C-3', C-5' | Piperidine β-Methylene | 30 - 40 | Less affected by the N-substituent compared to α-carbons. |
Note: These are approximate ranges derived from various N-substituted analogs and should be used as a guide. Unambiguous assignment requires 2D NMR techniques.
Experimental Protocols: A Self-Validating System
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper preparation is critical to avoid artifacts and ensure high-resolution data.
-
Weighing the Sample: Accurately weigh 20-50 mg of the spiro[isobenzofuran-1,4'-piperidine] compound. A higher concentration is generally better for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.[5]
-
Choosing the Solvent: Deuterated chloroform (CDCl3) is the most common solvent for this class of compounds. Ensure the solvent is of high purity to minimize interfering signals.
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of the deuterated solvent. Vortex or gently agitate the vial until the sample is fully dissolved.
-
Filtration (Critical Step): To remove any particulate matter that can degrade spectral resolution, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube and clearly label it with a unique identifier.
Protocol 2: Standard 13C NMR Data Acquisition
This protocol outlines the acquisition of a standard proton-decoupled 13C spectrum.
-
Instrument Setup: The data herein was referenced against experiments performed on a Varian Mercury-VX spectrometer operating at a 13C frequency of 75 MHz.[1][6] Modern spectrometers operating at 100 MHz or higher are suitable.
-
Sample Insertion and Locking: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl3).
-
Tuning and Shimming: Tune the 13C probe to the correct frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width: Set a spectral width that covers the expected range of chemical shifts (e.g., 0 to 220 ppm).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is crucial to allow for full relaxation of all carbon nuclei, especially quaternary carbons, ensuring more quantitative signal intensities.
-
Number of Scans (NS): Due to the low sensitivity of 13C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform, phase correction, and baseline correction. Reference the spectrum using the solvent signal (CDCl3 at δ 77.16 ppm).
Protocol 3: Advanced NMR for Unambiguous Assignment
For complex structures like spiro[isobenzofuran-1,4'-piperidine], 1D 13C NMR alone is insufficient for complete assignment. A combination of DEPT and 2D NMR experiments is essential.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates carbon signals based on the number of attached protons.
-
Protocol: Run a standard DEPT-135 pulse sequence.
-
Interpretation: CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons are not observed. This provides a rapid method to classify the majority of the carbon signals.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s), providing definitive C-H one-bond connectivities.[7][8]
-
Protocol: Use a standard HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).
-
Interpretation: A cross-peak in the HSQC spectrum at a specific 1H and 13C chemical shift confirms that the proton and carbon are directly bonded. This is the most reliable way to assign all protonated carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between carbons and protons that are separated by two or three bonds (2JCH and 3JCH).[8][9]
-
Protocol: Use a standard HMBC pulse sequence, typically optimized for long-range couplings of 8-10 Hz.
-
Interpretation: Cross-peaks in the HMBC spectrum build the carbon skeleton. For example, the protons of the C-3 methylene group should show a correlation to the spiro carbon (C-1) and the aromatic bridgehead carbon (C-3a). These long-range correlations are crucial for assigning the quaternary carbons, which are invisible in DEPT and HSQC spectra.
-
Field-Proven Insights: Causality and Trustworthiness
-
Why is the relaxation delay (D1) so important? Quaternary carbons, like the key spiro C-1, have no attached protons and thus relax much more slowly than protonated carbons. A short D1 delay will lead to saturation of these signals, causing them to be disproportionately small or even absent from the spectrum. A 2-5 second delay is a trustworthy standard that ensures all carbons are adequately observed.
-
Self-Validating Data: The combination of these experiments creates a self-validating system. A signal identified as a CH2 group in DEPT-135 must show a correlation in the HSQC spectrum. The connectivity map derived from HMBC must be consistent with the assignments made from DEPT and HSQC. Any discrepancy indicates a potential misinterpretation or an unexpected molecular structure. For instance, the protons on the piperidine C-2' and C-6' positions should show an HMBC correlation to the spiro C-1, confirming the ring junction.
-
Troubleshooting Signal Broadening: In some N-substituted derivatives, particularly those with bulky groups, restricted rotation around the N-C bond or conformational exchange in the piperidine ring can lead to broadened signals at room temperature.[10] If signals are unusually broad, acquiring the spectrum at a higher temperature can often sharpen the peaks by increasing the rate of conformational exchange.
Conclusion
The 13C NMR analysis of spiro[isobenzofuran-1,4'-piperidine] compounds is a multi-faceted process that relies on a systematic and logical workflow. While a standard 1D 13C experiment provides the initial overview, a combination of DEPT-135, HSQC, and HMBC experiments is essential for a complete and unambiguous structural assignment. By following the detailed protocols and understanding the causality behind each step, researchers in drug discovery and organic synthesis can confidently characterize these vital therapeutic scaffolds, ensuring the scientific integrity of their findings and accelerating the development of novel medicines.
References
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]
-
Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed Central. [Link]
-
Marxer, A., & Hudspeth, J. P. (1980). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry. [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Parish, C. A., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2023). (PDF) Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. [Link]
-
University College London. (n.d.). Sample Preparation. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
University of Durham. (n.d.). NMR Sample Preparation. [Link]
-
Moskvina, V. S., & Turov, O. V. (2018). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Ukrainica Bioorganica Acta. [Link]
-
University College London. (n.d.). Sample Preparation. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Belskaya, N. P., et al. (2010). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Magnetic Resonance in Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]
-
Chigor, V. N., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]
Sources
- 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. researchgate.net [researchgate.net]
Application and Protocol Guide for the N-alkylation of spiro[isobenzofuran-1,4'-piperidine]
Introduction: The Significance of the Spiro[isobenzofuran-1,4'-piperidine] Scaffold in Modern Drug Discovery
The spiro[isobenzofuran-1,4'-piperidine] core is a privileged structural motif in medicinal chemistry, frequently incorporated into novel therapeutic agents targeting a range of biological pathways.[1] Its rigid, three-dimensional architecture provides a unique conformational constraint on the piperidine ring, which can lead to enhanced binding affinity and selectivity for specific biological targets.[1] This spirocyclic system is a key pharmacophore in the development of treatments for neurological disorders, including Alzheimer's disease, and various cancers.[2] The nitrogen atom of the piperidine ring serves as a crucial attachment point for various substituents, allowing for the fine-tuning of a compound's pharmacological profile. The N-alkylation of this scaffold is, therefore, a pivotal reaction for generating libraries of diverse compounds for drug screening and development. This guide provides a detailed protocol for the efficient N-alkylation of spiro[isobenzofuran-1,4'-piperidine], offering insights into the optimization of reaction conditions and addressing common challenges.
Reaction Mechanism and Theoretical Considerations
The N-alkylation of spiro[isobenzofuran-1,4'-piperidine], a secondary amine, with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This is a one-step process where the nucleophilic nitrogen atom of the piperidine ring directly attacks the electrophilic carbon of the alkyl halide, leading to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond.
A key feature of the SN2 reaction is the "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[4] This results in an inversion of stereochemistry at the carbon center if it is chiral. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned at the axial positions.
dot graph "SN2_Mechanism" { layout=neato; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4", fontname="Arial", fontsize=10];
// Nodes for reactants sub [label="Spiro[isobenzofuran-1,4'-piperidine]\n(Nucleophile)", pos="0,1!", fontcolor="#202124"]; R_X [label="R-X\n(Alkyl Halide)", pos="2.5,2.5!", fontcolor="#202124"];
// Node for transition state TS [label="Transition State\n[Nu---C---X]‡", shape=box, style=dashed, pos="3,1!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Node for products prod [label="N-Alkyl Spiro[isobenzofuran-1,4'-piperidine]", pos="6,1!", fontcolor="#202124"]; X_ion [label="X⁻\n(Leaving Group)", pos="5.5,2.5!", fontcolor="#202124"];
// Edges sub -> TS [label="Backside Attack", color="#EA4335"]; R_X -> TS; TS -> prod [label="Bond Formation/Breaking", color="#34A853"]; TS -> X_ion; }
Caption: General workflow for the SN2 N-alkylation reaction.
Experimental Protocol: N-alkylation of spiro[isobenzofuran-1,4'-piperidine]
This protocol provides a general method for the N-alkylation of spiro[isobenzofuran-1,4'-piperidine] using an alkyl halide. The reaction conditions can be optimized based on the specific alkyl halide used and the desired scale of the reaction.
Materials:
-
spiro[isobenzofuran-1,4'-piperidine] hydrochloride
-
Alkyl halide (e.g., 1-bromo-4-chlorobutane, benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Preparation of the Free Base: If starting from the hydrochloride salt, the free base of spiro[isobenzofuran-1,4'-piperidine] must be generated. This can be achieved by dissolving the salt in water, adding a base such as sodium hydroxide until the solution is basic, and then extracting the free amine with an organic solvent like dichloromethane or ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the spiro[isobenzofuran-1,4'-piperidine] free base (1.0 equivalent) and the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.5-2.0 equivalents). If using a solid base like K₂CO₃, ensure it is finely powdered and thoroughly dried to maximize its reactivity.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 equivalents) to the stirred solution at room temperature. A syringe pump is recommended for slow and controlled addition to minimize the potential for over-alkylation.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction time will vary depending on the reactivity of the alkyl halide and the reaction temperature. Some reactions may proceed at room temperature, while others may require heating to reflux.
-
Work-up: Upon completion, cool the reaction mixture to room temperature if it was heated. Filter off any insoluble salts (e.g., K₂CO₃). The filtrate is then concentrated under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography to yield the desired N-alkylated spiro[isobenzofuran-1,4'-piperidine].
Optimization of Reaction Parameters: A Guide to Maximizing Yield and Purity
The success of the N-alkylation reaction hinges on the careful selection of the base, solvent, and reaction temperature. The following tables provide a comparative overview of common choices and their impact on the reaction outcome.
Table 1: Screening of Bases for N-alkylation
A suitable base is crucial to neutralize the hydrohalic acid byproduct generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.[5][6]
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Considerations & Rationale |
| Potassium Carbonate (K₂CO₃) | 10.3 | Acetonitrile, DMF | A mild, inexpensive, and commonly used inorganic base. Its insolubility in acetonitrile can drive the reaction forward. It is a good choice for general applications. |
| N,N-Diisopropylethylamine (DIPEA) | 11.0 | Acetonitrile, Dichloromethane | A non-nucleophilic organic base, often referred to as Hünig's base. It is particularly useful when the starting materials or products are sensitive to stronger bases or when a homogeneous reaction mixture is desired. Yields can sometimes be higher than with inorganic bases. |
| Sodium Hydride (NaH) | ~35 | DMF, THF | A very strong, non-nucleophilic base that deprotonates the secondary amine to form the corresponding amide anion, which is a highly reactive nucleophile. This should be used with caution and is typically reserved for less reactive alkylating agents. Requires strictly anhydrous conditions. |
| Potassium Hydroxide (KOH) | 15.7 | DMF, DMSO | A strong inorganic base that can be effective but may introduce water into the reaction, which can be detrimental. It is also more likely to promote side reactions like elimination. |
Note: The optimal base will depend on the specific substrate and alkylating agent. It is recommended to perform small-scale screening experiments to identify the best conditions.
Table 2: Influence of Solvent on Reaction Efficiency
The choice of solvent can significantly impact the rate of an SN2 reaction by stabilizing the transition state.
| Solvent | Dielectric Constant (ε) | Type | Rationale & Impact on Reaction |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | A common and effective solvent for SN2 reactions. It can solvate the cation of the base but does not strongly solvate the amine nucleophile, leaving it more available for reaction. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Another excellent polar aprotic solvent that effectively dissolves a wide range of reactants. Its high boiling point allows for reactions to be conducted at elevated temperatures. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | A highly polar aprotic solvent that can significantly accelerate SN2 reactions. However, its high boiling point can make it difficult to remove during work-up. |
| Tetrahydrofuran (THF) | 7.6 | Nonpolar Aprotic | A less polar solvent that can be used but generally results in slower reaction rates compared to more polar aprotic solvents. |
Note: Polar aprotic solvents are generally preferred for SN2 reactions as they can stabilize the transition state without strongly solvating the nucleophile.
Troubleshooting and Key Considerations
Over-alkylation: A common side reaction is the further alkylation of the desired tertiary amine product to form a quaternary ammonium salt.[7] This is particularly problematic when using highly reactive alkylating agents or an excess of the alkylating agent.
-
Mitigation Strategies:
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant secondary amine.
-
Stoichiometry Control: Use a slight excess of the spiro[isobenzofuran-1,4'-piperidine] relative to the alkylating agent.
-
Choice of Base: Sterically hindered, non-nucleophilic bases like DIPEA can sometimes help minimize over-alkylation.
-
Elimination Reactions (E2): With secondary and tertiary alkyl halides, elimination can compete with substitution, especially when using strong, sterically hindered bases at elevated temperatures.
-
Mitigation Strategies:
-
Use Primary Alkyl Halides: Whenever possible, use primary alkyl halides as they are less prone to elimination.
-
Milder Base: Employ a milder base like K₂CO₃.
-
Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Steric Hindrance: The bulky nature of the spiro[isobenzofuran-1,4'-piperidine] scaffold and the alkyl halide can affect the reaction rate. Highly branched alkyl halides will react slower than unbranched ones.
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", fontname="Arial", fontsize=9];
// Nodes Start [label="Reaction Monitoring Shows Issue"]; Overalkylation [label="Over-alkylation Observed\n(Quaternary Salt Formation)"]; Elimination [label="Elimination Product Detected"]; SlowReaction [label="Slow or No Reaction"];
// Mitigation Nodes Mit_Overalkylation [label="Slow Alkyl Halide Addition\nUse Excess Amine\nUse DIPEA", shape=ellipse, fillcolor="#FFFFFF"]; Mit_Elimination [label="Use Primary Alkyl Halide\nUse Milder Base (K2CO3)\nLower Reaction Temperature", shape=ellipse, fillcolor="#FFFFFF"]; Mit_SlowReaction [label="Increase Temperature\nUse Stronger Base (e.g., NaH)\nSwitch to a More Polar Solvent (e.g., DMF, DMSO)", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Start -> Overalkylation; Start -> Elimination; Start -> SlowReaction; Overalkylation -> Mit_Overalkylation; Elimination -> Mit_Elimination; SlowReaction -> Mit_SlowReaction; }
Caption: A decision-making workflow for troubleshooting common issues.
Conclusion
The N-alkylation of spiro[isobenzofuran-1,4'-piperidine] is a fundamental transformation for the synthesis of novel drug candidates. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base, solvent, and reaction conditions, researchers can achieve high yields of the desired N-alkylated products while minimizing side reactions. This guide provides a robust starting point for the development of efficient and scalable protocols for the synthesis of diverse libraries of these valuable compounds.
References
-
Carbone, A., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Available at: [Link]
-
Sommer, H. Z., et al. (1969). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Available at: [Link]
-
BYJU'S. (n.d.). SN2 Reaction Mechanism. Available at: [Link]
-
American Chemical Society Green Chemistry Institute. (2025). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
-
Karacaoğlu, M., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
Chemistry LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation. Available at: [Link]
-
Carbone, A., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]
-
Wang, Z., et al. (2023). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI. Available at: [Link]
-
Behenna, D. C., et al. (2012). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
-
Klioze, S. S., & Novick Jr, W. J. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]
-
Parham, W. E., & Jones, L. D. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Nicolas, E., et al. (2007). Synthesis and biological activity of N-substituted spiro[benzoxazepine-piperidine] Abeta-peptide production inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Available at: [Link]
-
Tompkins, D. (2020). Amine Synthesis via SN2. YouTube. Available at: [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Available at: [Link]
-
Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. In Amine Synthesis: An Industrial Perspective. Available at: [Link]
-
Mondal, S., et al. (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. ResearchGate. Available at: [Link]
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Available at: [Link]
Sources
Application Notes and Protocols for the Characterization of Spiro[isobenzofuran-1,4'-piperidine] Derivatives
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The spiro[isobenzofuran-1,4'-piperidine] scaffold represents a core structural motif in a class of compounds with significant therapeutic promise, particularly in the realm of central nervous system (CNS) disorders.[1] These derivatives have been identified as potent and often selective ligands for sigma (σ) receptors, specifically the σ1 and σ2 subtypes.[2][3] The σ1 receptor, a unique chaperone protein located at the endoplasmic reticulum (ER), is a pluripotent modulator of diverse cellular functions, including calcium signaling, oxidative stress, and protein folding.[4][5] Its involvement in neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in pain and psychiatric disorders, makes it a high-value drug target.[4] Consequently, a robust and logical pipeline of in vitro and in vivo assays is essential for the discovery and development of novel spiro[isobenzofuran-1,4'-piperidine]-based therapeutics.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize these compounds. It is designed not as a rigid template, but as a strategic workflow, explaining the causality behind each experimental choice to ensure scientific integrity and generate a comprehensive data package for lead candidate selection.
Part 1: In Vitro Characterization - From Binding Affinity to Cellular Function
The initial phase of characterization focuses on defining the molecular interaction of the derivatives with their primary targets and assessing their effects in a controlled cellular environment.
Primary Target Engagement: Sigma Receptor Binding Affinity
Scientific Rationale: The foundational step is to quantify the binding affinity (Ki) of the synthesized compounds for the σ1 and σ2 receptors. This determines the potency and selectivity of the ligand-receptor interaction. Radioligand binding assays are the gold standard for this purpose, utilizing competitive displacement of a radiolabeled ligand by the test compound.
Key Radioligands:
-
For σ1 Receptors: -Pentazocine is a selective radioligand for the σ1 receptor.[6][7]
-
For σ2 Receptors: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) is a non-selective σ ligand. To measure σ2 binding, assays are conducted in the presence of a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to "mask" the σ1 sites.[8]
Protocol 1: Sigma Receptor Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of spiro[isobenzofuran-1,4'-piperidine] derivatives for σ1 and σ2 receptors.
Materials:
-
Tissue Source: Guinea pig brain membranes (high density of σ1 receptors) or rat liver membranes (high density of σ2 receptors).
-
Radioligands: -Pentazocine (for σ1), [³H]-DTG (for σ2).
-
Buffers: Tris-HCl buffer (50 mM, pH 7.4).
-
Masking Agent (for σ2 assay): (+)-Pentazocine.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: Spiro[isobenzofuran-1,4'-piperidine] derivatives at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup (96-well plate format):
-
Total Binding: Add buffer, radioligand, and membrane homogenate (typically 100-200 µg protein).
-
Non-specific Binding: Add buffer, radioligand, membrane homogenate, and 10 µM Haloperidol.
-
Competitive Binding: Add buffer, radioligand, membrane homogenate, and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
For σ2 Assay: Add the masking agent, (+)-pentazocine (e.g., 100 nM), to all wells.
-
-
Incubation: Incubate the plates for 90-120 minutes at 37°C.[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Characterization: Differentiating Agonists from Antagonists
Scientific Rationale: Binding affinity does not reveal the functional consequence of the interaction (agonist, antagonist, or inverse agonist). For σ1 receptors, a direct functional readout can be challenging. However, an allosteric modulation assay using phenytoin (DPH) provides a reliable method to predict the functional profile. DPH is known to increase the binding affinity of σ1 agonists but not antagonists.[9][10]
Protocol 2: Phenytoin (DPH) Shift Assay
Objective: To determine the functional profile (agonist vs. antagonist) of σ1 receptor ligands.
Procedure:
-
Perform two separate σ1 competition binding assays as described in Protocol 1 .
-
Assay 1 (Control): Run the assay under standard conditions.
-
Assay 2 (DPH Shift): Run the assay in the presence of a fixed concentration of DPH (e.g., 250 µM).[9][11]
-
Data Analysis:
-
Calculate the Ki value for the test compound from both assays.
-
Calculate the Ki ratio (Ki without DPH / Ki with DPH) .
-
Interpretation:
-
Data Presentation: In Vitro Binding and Functional Profile
Summarize the results in a clear, comparative table.
| Compound ID | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) | DPH Shift (Ki Ratio) | Predicted Function |
| SPIRO-001 | 2.5 ± 0.3 | 250 ± 15 | 100 | 0.8 | Antagonist |
| SPIRO-002 | 5.1 ± 0.6 | 28 ± 4 | 5.5 | 3.5 | Agonist |
| Haloperidol | 3.2 ± 0.4 | 4.1 ± 0.5 | 1.3 | 0.9 | Antagonist (Ref) |
| PRE-084 | 2.2 ± 0.2 | 1550 ± 98 | 705 | 4.1 | Agonist (Ref) |
Table 1: Example in vitro characterization data for spiro[isobenzofuran-1,4'-piperidine] derivatives. Data are presented as mean ± SEM.
Cellular Activity: Assessing Neuroprotection or Cytotoxicity
Scientific Rationale: Depending on the therapeutic goal, the cellular effect of the compounds must be evaluated. For neurodegenerative diseases, a key objective is neuroprotection. The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[13] It can be adapted to model neurotoxicity, for instance, by inducing glutamate excitotoxicity in a neuronal cell line like SH-SY5Y.[14]
Protocol 3: MTT Assay for Neuroprotection against Glutamate-Induced Toxicity
Objective: To evaluate the ability of test compounds to protect neuronal cells from excitotoxic cell death.
Materials:
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Media: Standard cell culture medium (e.g., DMEM/F12) with FBS and antibiotics.
-
Toxin: L-Glutamic acid.
-
Test Compounds: Spiro[isobenzofuran-1,4'-piperidine] derivatives.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Instrumentation: 96-well plate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 7 x 10³ to 1 x 10⁴ cells/well and allow them to attach for 24 hours.[15]
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
Induction of Toxicity: Add a pre-determined toxic concentration of glutamate (e.g., 8 mM) to the wells (except for the vehicle control group).[14]
-
Incubation: Co-incubate the cells with the test compound and glutamate for 12-24 hours.[14][15]
-
MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[15]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., 100 µL DMSO) to each well to dissolve the formazan crystals.[15]
-
Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control (100% viability).
-
Plot cell viability (%) against the log concentration of the test compound to determine the EC50 (effective concentration for 50% neuroprotection).
-
Part 2: In Vivo Evaluation - From Systemic Exposure to Therapeutic Efficacy
After establishing a promising in vitro profile, the investigation moves to a whole-animal context to assess pharmacokinetics and therapeutic efficacy in a relevant disease model.
Pharmacokinetic (PK) Profiling
Scientific Rationale: A successful CNS drug must cross the blood-brain barrier and achieve sufficient concentration at its target for a suitable duration. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Comparing intravenous (IV) and oral (PO) administration allows for the calculation of key parameters like bioavailability.
Protocol 4: Rodent Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile and brain penetration of a lead compound.
Animals: Male Sprague-Dawley rats or C57BL/6 mice.[16]
Procedure:
-
Dosing:
-
Group 1 (IV): Administer the compound via tail vein injection (e.g., 1-2 mg/kg).
-
Group 2 (PO): Administer the compound via oral gavage (e.g., 5-10 mg/kg).
-
-
Sample Collection: Collect blood samples (via tail vein or saphenous vein) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[16]
-
Terminal Procedure: At the final time point, euthanize the animals and collect the brain tissue.
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue.
-
-
Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis:
-
Plot plasma concentration vs. time for both IV and PO routes.
-
Use pharmacokinetic software to calculate parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Half-life.
-
Bioavailability (%F): (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
-
Brain-to-Plasma Ratio: (Concentration_brain / Concentration_plasma) at a specific time point.
-
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax | 150 ng/mL | 85 ng/mL |
| Tmax | 5 min | 60 min |
| AUC (0-inf) | 180 ngh/mL | 350 ngh/mL |
| t1/2 | 2.5 h | 3.1 h |
| Bioavailability (%F) | - | 39% |
| Brain/Plasma Ratio (2h) | \multicolumn{2}{c | }{2.8} |
Table 2: Example pharmacokinetic data for a lead candidate (SPIRO-002) in rats.
In Vivo Efficacy: Neuroprotection in a Stroke Model
Scientific Rationale: To demonstrate therapeutic potential, the compound must show efficacy in a disease-relevant animal model. For neuroprotection, the transient Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used and clinically relevant model of ischemic stroke.[17][18] Efficacy is assessed by measuring the reduction in infarct volume and improvement in neurological function.
Protocol 5: Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To evaluate the neuroprotective efficacy of a test compound in a model of focal cerebral ischemia.
Animals: Male Sprague-Dawley rats (260-280g).
Procedure:
-
Anesthesia: Anesthetize the rat (e.g., with isoflurane).
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[18]
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce a silicon-coated monofilament suture through the ECA into the ICA until it occludes the origin of the Middle Cerebral Artery (MCA), typically 17-18 mm.[18]
-
-
Occlusion Period: Keep the filament in place for a set duration (e.g., 60-90 minutes).
-
Drug Administration: Administer the test compound or vehicle at a pre-determined time (e.g., just before reperfusion).
-
Reperfusion: Withdraw the filament to allow blood flow to resume. Suture the incision.[19]
-
Post-operative Care: Allow the animal to recover. Monitor for neurological deficits.
-
Endpoint Analysis (24-48 hours post-MCAO):
-
Neurological Scoring: Assess motor deficits using a standardized scoring system (e.g., 0-4 scale).[17]
-
Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) area remains white.
-
Quantification: Image the slices and use software to calculate the percentage of the brain hemisphere that is infarcted.
-
Part 3: Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical progression of assays for characterizing spiro[isobenzofuran-1,4'-piperidine] derivatives.
Caption: Simplified σ1R signaling in neuroprotection.
References
-
Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. (2024). PMC. [Link]
-
A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology. (2014). PMC. [Link]
-
Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. (2023). Journal of Medicinal Chemistry. [Link]
-
Phenytoin differentially modulates the affinity of agonist and antagonist ligands for sigma 1 receptors of guinea pig brain. (2000). PubMed. [Link]
-
Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala. (2012). PubMed Central. [Link]
-
Autoradiographic distribution of -pentazocine and [3H]1,3-di-o-tolylguanidine (DTG) binding sites in guinea pig brain: a comparative study. (1993). PubMed. [Link]
-
Murine Pharmacokinetic Studies. (2013). PMC. [Link]
-
MCAO Model - Steps and Techniques for Succeeding. (2023). RWD Life Science. [Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. [Link]
-
Phenytoin differentially modulates the affinity of agonist and antagonist ligands for sigma 1 receptors of guinea pig brain. (2000). ResearchGate. [Link]
-
Sigma-1 receptor. (2024). Wikipedia. [Link]
-
Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. (2023). ACS Publications. [Link]
-
Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. (2020). ACS Publications. [Link]
-
Cell viability evaluation of SH-SY5Y using the MTT assay (A)... (2021). ResearchGate. [Link]
-
Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. (2023). PubMed Central. [Link]
-
Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice. (2022). Bio-protocol. [Link]
-
Displacement of [³H] (+) pentazocine from sigma-1 receptors by DTG.... (2020). ResearchGate. [Link]
-
Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. (2021). Frontiers. [Link]
-
Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. (2022). MDPI. [Link]
-
Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (2022). MDPI. [Link]
-
Middle Cerebral Artery Occlusion in the Rat by Intraluminal Suture. (1995). Stroke. [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers. [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2021). PubMed Central. [Link]
-
(PDF) Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. (2023). ResearchGate. [Link]
-
Neuroprotective effects of safinamide against autophagy in 6-hydroxydopamine-induced SH-SY5Y cell model of Parkinson's disease. (2022). Journal of Applied Pharmaceutical Science. [Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. (n.d.). Uniba. [Link]
-
Mouse Model Of Middle Cerebral Artery Occlusion l Protocol Preview. (2022). YouTube. [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2019). PubMed Central. [Link]
-
Hazards of using masking protocols when performing ligand binding assays: lessons from the sigma-1 and sigma-2 receptors. (2020). Royal College of Surgeons in Ireland - Figshare. [Link]
-
(PDF) Excitotoxic effects of glutamate on human neuroblastoma SH-SY5Y cell via oxidative damage. (2014). ResearchGate. [Link]
-
Pharmacokinetics Protocol – Rodents. (n.d.). UNMC. [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011). ILAR Journal. [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.unito.it [iris.unito.it]
- 4. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. Autoradiographic distribution of [3H](+)-pentazocine and [3H]1,3-di-o-tolylguanidine (DTG) binding sites in guinea pig brain: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Phenytoin differentially modulates the affinity of agonist and antagonist ligands for sigma 1 receptors of guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 17. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rwdstco.com [rwdstco.com]
- 19. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[isobenzofuran-1,4'-piperidines]
Welcome to the technical support center for the synthesis of spiro[isobenzofuran-1,4'-piperidines]. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of this important scaffold. Here, we will address common challenges and side reactions encountered during the synthesis, providing in-depth mechanistic explanations and actionable troubleshooting strategies to improve yield, purity, and overall success of your experiments.
Introduction to the Core Synthesis
The synthesis of spiro[isobenzofuran-1,4'-piperidines] is a cornerstone for the development of a wide range of CNS agents and other biologically active molecules. A prevalent and effective synthetic strategy involves a three-step sequence:
-
Directed Ortho-Lithiation: Generation of an organolithium intermediate from a suitable precursor, typically a 2-bromobenzhydryl methyl ether.
-
Nucleophilic Addition: Reaction of the organolithium species with an N-protected 4-piperidone derivative.
-
Acid-Catalyzed Spirocyclization: Intramolecular cyclization of the resulting tertiary alcohol to form the desired spirocyclic ether linkage.
While this route is robust, each step presents opportunities for competing side reactions that can significantly impact the outcome. This guide is structured to help you identify, understand, and mitigate these issues.
Visualizing the Main Synthetic Pathway and Key Side Reactions
To provide a clear overview, the following diagram illustrates the intended synthetic route and the primary side reactions that will be discussed in this guide.
Caption: Main synthetic pathway and potential side reactions.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Tertiary Alcohol Intermediate After Lithiation and Addition to Piperidone
Question: I am performing the lithiation of 2-bromobenzhydryl methyl ether followed by the addition of N-methyl-4-piperidone, but I am observing a very low yield of the expected tertiary alcohol. What could be the problem?
Answer:
This issue often points to problems with the generation or stability of your organolithium intermediate. Here are the most probable causes and their solutions:
-
Cause A: Incomplete Lithiation. The lithium-halogen exchange is a fast reaction but requires careful temperature control. If the temperature is too high, side reactions can consume the organolithium species.
-
Solution: Ensure your reaction is maintained at a very low temperature, typically -78 °C (a dry ice/acetone bath), during the addition of the organolithium reagent (e.g., n-BuLi or t-BuLi). The reaction is often complete within minutes at this temperature.
-
-
Cause B:[1][2]-Wittig Rearrangement. Lithiated benzyl ethers are susceptible to a[1][2]-Wittig rearrangement, which is a competing side reaction that becomes more significant at higher temperatures.[1][3] This rearrangement leads to the formation of a different alcohol isomer and consumes your desired organolithium intermediate.
-
Solution: The key to suppressing the[1][2]-Wittig rearrangement is maintaining a low temperature throughout the generation of the organolithium and its subsequent reaction with the piperidone.[1] It is crucial to add the piperidone electrophile to the freshly generated organolithium at -78 °C and allow the reaction to proceed at this temperature before any warming.
-
-
Cause C: Issues with the Piperidone. The N-protected 4-piperidone should be pure and anhydrous. Water in your reagents will quench the highly basic organolithium.
-
Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure the piperidone is dry and of high purity. If you are using a piperidone salt (e.g., hydrochloride), it must be neutralized and extracted before use.
-
Experimental Protocol: Lithiation and Addition
-
Dissolve the 2-bromobenzhydryl methyl ether in anhydrous THF or diethyl ether under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or t-butyllithium (typically 1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 15-30 minutes.
-
Add a solution of N-protected 4-piperidone (1.0 equivalent) in the same anhydrous solvent, again keeping the temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours before slowly warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Issue 2: Formation of a Significant Amount of an Alkene Byproduct During the Final Cyclization Step
Question: During the acid-catalyzed cyclization of my tertiary alcohol intermediate, I am isolating a significant amount of a non-polar byproduct which I suspect is an alkene. Why is this happening and how can I prevent it?
Answer:
The formation of an alkene is a classic side reaction in the acid-catalyzed dehydration of tertiary alcohols.[4][5][6][7] The desired reaction is an intramolecular SN1 reaction (etherification), but this can compete with an E1 elimination reaction.
-
Mechanism of Dehydration: The acid protonates the hydroxyl group of the tertiary alcohol, forming a good leaving group (water). Departure of water generates a stable tertiary carbocation. Instead of being attacked by the intramolecular ether oxygen, a proton is eliminated from an adjacent carbon, leading to the formation of a double bond.
-
Conditions Favoring Dehydration:
-
High Temperatures: Higher temperatures provide the activation energy needed for the elimination pathway to dominate.
-
Strong, Non-Nucleophilic Acids: While an acid is required, very strong acids at high concentrations can favor elimination.[8]
-
Prolonged Reaction Times: Extended exposure to acidic conditions can lead to the thermodynamically favored (and often more stable) alkene product.
-
Troubleshooting Dehydration:
| Parameter | Condition Favoring Desired Cyclization | Condition Favoring Dehydration (Side Reaction) |
| Temperature | Lower temperatures (often 0 °C to room temp) | Elevated temperatures (> 50 °C) |
| Acid | Moderately concentrated sulfuric or phosphoric acid | Concentrated sulfuric acid, especially at high temps |
| Reaction Time | Monitored closely by TLC to stop upon completion | Extended reaction times |
Experimental Protocol: Optimized Spirocyclization
-
Dissolve the tertiary alcohol intermediate in a suitable solvent such as dichloromethane or toluene.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of concentrated sulfuric acid or phosphoric acid dropwise.
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature while monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Issue 3: Unwanted N-Dealkylation of the Piperidine Ring
Question: My final spiro[isobenzofuran-1,4'-piperidine] product appears to have lost its N-alkyl group (e.g., N-methyl). Is this a common side reaction?
Answer:
While N-dealkylation is often performed intentionally as a subsequent synthetic step[9], it can occur as an unwanted side reaction under certain conditions, particularly with harsh acidic or oxidative workups.[10][11][12][13]
-
Mechanism: The mechanism of N-dealkylation can be complex and depends on the specific reagents used. In some cases, it can proceed through an oxidative pathway involving the formation of an iminium ion intermediate.
-
Prevention:
-
Milder Cyclization Conditions: Avoid excessively harsh acidic conditions during the final cyclization step. Using catalytic amounts of acid and lower temperatures can minimize this side reaction.
-
Choice of N-Protecting Group: If N-dealkylation is a persistent issue, consider using a more robust protecting group for the piperidine nitrogen. A benzyl group (Bn) or a carbamate such as tert-butyloxycarbonyl (Boc) can be more stable under certain conditions and can be removed selectively later. However, it's important to note that some protecting groups may not be compatible with the initial lithiation step.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group for the 4-piperidone in this synthesis?
A1: The choice of the N-protecting group is critical. An N-methyl group is commonly used and is generally stable to the reaction conditions. However, if subsequent N-functionalization is desired, an N-benzyl group is a good alternative as it can be removed via hydrogenolysis. A Boc group is often not ideal for the initial lithiation step as the organolithium reagent can react with the carbonyl of the carbamate.
Q2: Can I use Grignard reagents instead of organolithiums for the addition to 4-piperidone?
A2: While Grignard reagents also add to ketones, organolithium reagents are often preferred for this specific synthesis. This is because the initial step involves a lithium-halogen exchange to form the organolithium species. Using a Grignard reagent would necessitate a different starting material and reaction sequence.
Q3: How can I confirm the formation of the desired spirocycle versus the dehydrated alkene byproduct?
A3: Spectroscopic methods are essential for characterization:
-
¹H NMR: The spirocycle will show a characteristic singlet for the two benzylic protons of the isobenzofuran ring (around 5.0-5.2 ppm). The alkene byproduct will show vinylic proton signals in the range of 5-6.5 ppm.
-
¹³C NMR: The spirocyclic carbon (the carbon atom common to both rings) will have a distinct chemical shift. The alkene will show two sp²-hybridized carbon signals.
-
Mass Spectrometry: The spirocycle and the alkene will have different molecular weights (a difference of 18, corresponding to the loss of water).
References
- Clayden, J., & Westlund, N. (2005). The Wittig Rearrangement of Lithiated Benzyl Ethers: A Mechanistic Study.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
- Barluenga, J., & Palacios, F. (1991). The Von Braun Reaction: A Review.
- Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents. Accounts of Chemical Research, 15(10), 300-305.
- Bailey, W. F., & Patricia, J. J. (1988). The Wittig rearrangement. Journal of Organometallic Chemistry, 352(1-2), 1-46.
- Larock, R. C. (1999).
- Gawley, R. E. (1976). The acid-catalyzed cyclization of olefinic alcohols. Synthesis, 1976(12), 777-794.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
- Wakefield, B. J. (1990). Organolithium Methods. Academic Press.
-
Tomooka, K., Yamamoto, H., & Nakai, T. (1996). The[1][2]-Wittig Rearrangement. Journal of the American Chemical Society, 118(13), 3317-3318.
- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
- Cannon, J. G., & Amoo, V. E. (1990). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 33(11), 3031-3037.
- Cooley, J. H., & Evain, E. J. (1989). The Demethylation of Quaternary Ammonium Salts. Chemical Reviews, 89(7), 1421-1446.
- Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology. Accounts of Chemical Research, 15(10), 306-312.
- Reich, H. J. (2002). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 102(8), 2631-2644.
- Hart, D. J., & Kanai, K. (1982). Intramolecular additions of organolithiums to enones. A stereoselective synthesis of (±)-pentalenene. Journal of the American Chemical Society, 104(21), 5714-5716.
- Brown, H. C., & Rei, M. H. (1969). The solvolysis of tertiary alkyl halides. A critical appraisal of the role of steric hindrance, strain, and solvent participation in the solvolysis of bridgehead derivatives. Journal of the American Chemical Society, 91(20), 5646-5648.
- Olah, G. A., & White, A. M. (1968). Stable carbocations. XCI. The tert-butyl cation and its behavior in fluorosulfuric acid-antimony pentafluoride and other superacid media. Journal of the American Chemical Society, 90(7), 1884-1889.
- Kessar, S. V. (1976). Some new aspects of the mechanism of the benzyne reaction. Accounts of Chemical Research, 9(6), 217-222.
- Shamma, M., & Hindenlang, D. M. (1979). Carbon-13 NMR Shift Assignments of Amines and Alkaloids. Springer.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
- Stowell, J. C. (1979). Carbanions in Organic Synthesis. Wiley.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. [1,2]-Wittig Rearrangement [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Chlorinated Spiro Intermediates
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of chlorinated spiro intermediates. As a Senior Application Scientist, I understand that these unique molecules, while increasingly vital in modern drug discovery for their three-dimensional structures, present significant purification challenges.[1][2] This guide is structured to provide direct, actionable answers to the common and complex issues you may encounter in the lab. We will delve into the causality behind experimental choices, offering troubleshooting steps and validated protocols to enhance the purity, yield, and stability of your compounds.
The Core Challenge: Why Are Chlorinated Spiro Intermediates So Difficult to Purify?
Before diving into specific troubleshooting, it's crucial to understand the inherent properties of these molecules that complicate their purification.
-
Stereochemical Rigidity and Complexity: Spirocycles are inherently three-dimensional and rigid. This can lead to the formation of diastereomers or conformers that have very similar polarities, making them difficult to separate by standard chromatographic techniques.
-
The Influence of the Chlorine Atom: The introduction of a chlorine atom significantly alters the molecule's physicochemical properties.
-
Polarity and Lipophilicity: Chlorine's electron-withdrawing inductive effect can increase the molecule's overall lipophilicity and create localized dipoles, leading to unpredictable interactions with stationary phases.[3] This can cause co-elution with similarly lipophilic impurities.
-
Reactivity and Stability: The carbon-chlorine bond can be labile under certain conditions.[4] Acidic stationary phases (like standard silica gel) or prolonged exposure to certain solvents can lead to degradation, elimination reactions, or the formation of new impurities. Some chlorinated compounds may also be sensitive to heat and light.[5]
-
-
Common Synthetic Impurities: The synthesis of complex spirocycles often involves multi-step sequences where incomplete reactions or side reactions generate impurities that are structurally very similar to the target molecule.[6][7] These can include regioisomers, de-chlorinated analogs, or precursors, all of which can be challenging to separate.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems in a question-and-answer format.
Chromatography Issues
Q: My chlorinated spiro intermediate is co-eluting with a key impurity during flash chromatography. How can I improve the separation?
A: This is a classic challenge. The first step is to understand why they are co-eluting. It's likely due to very similar polarities. Here’s a systematic approach to improving resolution:
-
Optimize the Solvent System:
-
Change Solvent Selectivity: Don't just increase or decrease the percentage of the polar solvent. Change the nature of the solvents. The "selectivity triangle" (solvents grouped by their dipole, hydrogen-bond acceptor, and hydrogen-bond donor properties) is your best tool. For example, if you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system or a Toluene/Acetone system. This alters the specific interactions between your compounds and the stationary phase.
-
Use Additives: A small amount of an additive can dramatically change selectivity. For basic compounds, adding 0.1-1% triethylamine (TEA) or ammonia in methanol can prevent peak tailing and improve separation from non-basic impurities. For acidic compounds, 0.1-1% acetic or formic acid can have a similar beneficial effect.
-
-
Change the Stationary Phase:
-
If silica gel isn't working, consider alternatives. C18 (reverse-phase), diol-bonded, or cyano-bonded silica offer different retention mechanisms. For particularly stubborn separations, alumina (basic or neutral) can be effective, especially if your compound is sensitive to the acidity of silica.
-
-
Employ Orthogonal Purification: This is a powerful strategy where you use two different purification methods that rely on different separation principles.[8][9][10] For example, follow up a normal-phase silica gel column with reverse-phase HPLC. A compound that co-elutes in one system is unlikely to do so in a completely different one.
Q: I'm observing significant peak tailing during HPLC analysis of my chlorinated spiro compound. What's going on?
A: Peak tailing in HPLC often points to unwanted secondary interactions between your analyte and the stationary phase, or issues with the column itself.[11]
-
Cause 1: Secondary Silanol Interactions (Most Common): If your spiro intermediate has a basic nitrogen (e.g., a piperidine ring), it can interact strongly with acidic silanol groups on the surface of the silica-based stationary phase.
-
Solution: Add a competitive base to your mobile phase, such as 0.1% triethylamine (TEA) or 10-20 mM ammonium formate. This will "cap" the active silanol sites and allow your compound to elute symmetrically.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[12]
-
Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.
-
-
Cause 3: Column Degradation: An old or poorly maintained column can have a damaged packed bed, leading to poor peak shapes for all compounds.
-
Solution: Check the column's performance with a standard compound. If it also shows tailing, it's time to replace the column.
-
Q: My chlorinated spiro intermediate appears to be degrading on my silica gel column. How can I purify it without decomposition?
A: Compound instability on silica is a serious issue, often caused by the acidic nature of the stationary phase.
-
Deactivate the Silica: Before running your column, flush it with your chosen mobile phase containing 1-2% triethylamine. This will neutralize the most acidic sites. Alternatively, you can use commercially available deactivated silica gel.
-
Switch to a Neutral Stationary Phase: Alumina (neutral grade) is an excellent alternative to silica for acid-sensitive compounds.
-
Minimize Contact Time: Run the column faster (if resolution permits) to reduce the time your compound spends on the stationary phase. Avoid letting a loaded column sit for extended periods.
-
Consider Non-Chromatographic Methods: If the compound is highly unstable, chromatography may not be the best option. Recrystallization or liquid-liquid extraction should be your first consideration.[13]
Recrystallization Challenges
Q: I'm struggling to find a suitable solvent or solvent system for recrystallizing my chlorinated spiro intermediate. What is a good systematic approach?
A: Recrystallization is a powerful purification technique based on differences in solubility.[14][15][16] A systematic screening process is key.
-
Single Solvent Screening: Test the solubility of a few milligrams of your crude material in ~0.5 mL of various solvents at room temperature and then at boiling.
-
An Ideal Solvent: The compound should be sparingly soluble at room temperature but highly soluble when heated.[15]
-
Screening Candidates: Start with a range of polarities: Heptane, Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Water.
-
-
Two-Solvent System: This is often the most effective method. Find a "soluble" solvent where your compound dissolves easily at room temperature, and an "anti-solvent" where it is very poorly soluble.
-
Procedure: Dissolve the crude material in the minimum amount of the hot "soluble" solvent. Then, add the "anti-solvent" dropwise at elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.
-
Common Pairs: DCM/Heptane, EtOAc/Heptane, Acetone/Water, IPA/Water.
-
Q: My compound is "oiling out" of solution instead of forming crystals. How can I promote crystallization?
A: "Oiling out" occurs when the solubility of your compound decreases so rapidly upon cooling that it comes out of solution as a liquid phase before it has time to form an ordered crystal lattice. This often happens when the solution is too concentrated or cooled too quickly.[17]
-
Solution 1: Slow Down the Cooling. This is the most critical factor. After heating, place the flask in a warm water bath or wrap it in glass wool to ensure very slow, gradual cooling. Do not disturb the flask.
-
Solution 2: Use Less Solute. Try again with a more dilute solution. This lowers the saturation point, giving the molecules more time to align into crystals.
-
Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Solution 4: Add a Seed Crystal. If you have a tiny amount of pure crystal, add it to the cooled, supersaturated solution to initiate crystallization.
Purity Analysis
Q: What are the best analytical techniques to confirm the purity and identity of my final chlorinated spiro intermediate?
A: Relying on a single technique is risky. A combination of methods provides the most trustworthy validation.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[18] Use a high-resolution column and run a gradient method (e.g., 5-95% Acetonitrile in Water) to ensure you separate any potential impurities. A UV detector is standard; coupling to a Mass Spectrometer (LC-MS) is even better as it provides molecular weight confirmation of your main peak and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be clean, with correct integrations and chemical shifts. The absence of signals corresponding to starting materials or known impurities is a strong indicator of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is powerful evidence of identity.
Validated Protocols & Workflows
Protocol 1: Systematic Solvent Screening for Flash Chromatography
-
Prepare TLC Plates: Spot your crude material on several TLC plates.
-
Select Test Solvents: Choose 3-4 solvent systems with different selectivities (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone).
-
Develop TLCs: Run the plates in chambers with varying ratios of your chosen systems (e.g., 9:1, 4:1, 1:1).
-
Analyze Results: Look for the solvent system that gives your target compound an Rf value between 0.2 and 0.4 and provides the largest separation (ΔRf) from its nearest impurities.
-
Optimize: Fine-tune the solvent ratio of the best system to maximize separation. This system is now ready for your flash column.
| Chromatography Problem | Probable Cause (Specific to Chlorinated Spiros) | Recommended Solution |
| Co-elution | Impurity has very similar polarity and lipophilicity due to shared spirocyclic core. | Change solvent selectivity (e.g., switch from EtOAc to Acetone). Change stationary phase (e.g., silica to alumina or C18). |
| Peak Tailing | Basic nitrogen in the spirocycle interacting with acidic silica. | Add 0.5-1% triethylamine to the mobile phase. Use a diol or cyano-bonded column. |
| Compound Degradation | Acid-labile functional group or C-Cl bond cleavage on acidic silica. | Use neutral alumina as the stationary phase. Pre-treat silica column with a TEA/mobile phase mixture. |
| Poor Resolution | Rigid 3D structure leads to small differences in interaction with the stationary phase. | Use a higher-performance, smaller particle size stationary phase (if using flash HPLC). Run a shallower gradient in HPLC. |
Diagram: Purification Strategy Decision Tree
This diagram helps in choosing the initial purification method.
Caption: Decision tree for selecting a primary purification method.
Diagram: Troubleshooting Poor Chromatographic Separation
This workflow guides you through resolving a failed separation.
Caption: Workflow for troubleshooting poor chromatographic separation.
References
-
Nguyen, T. L. U., et al. (2019). "In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry." ACS Medicinal Chemistry Letters. [Link]
-
Kopec, S., et al. (2023). "Synthetic Routes to Approved Drugs Containing a Spirocycle." Preprints.org. [Link]
-
Nikolaev, I. V., & Lebedev, A. T. (2023). "Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review)." Molecules. [Link]
-
Shan, T., et al. (2013). "Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography." Molecules. [Link]
-
UK Chemistry Olympiad. (2025). "Round 1 question paper." Royal Society of Chemistry. [Link]
-
Halik, M., et al. (2004). "Orthogonal processing: A new strategy for organic electronics." Journal of Materials Chemistry. [Link]
-
HALO Columns. (2023). "LC Chromatography Troubleshooting Guide." Advanced Materials Technology. [Link]
-
Chemistry LibreTexts. (2023). "Recrystallization." [Link]
-
SpiroChem. (n.d.). "Impurity Synthesis And Identification." [Link]
-
ResearchGate. (2019). "Influence of Chlorine Substituents on Biological Activity of Chemicals." [Link]
-
Kopec, S., et al. (2023). "Synthetic Routes to Approved Drugs Containing a Spirocycle." Molecules. [Link]
-
Bernstein, A., et al. (2019). "Toward Improved Accuracy in Chlorine Isotope Analysis: Synthesis Routes for In-House Standards and Characterization via Complementary Mass Spectrometry Methods." Analytical Chemistry. [Link]
-
Cholewinski, G., et al. (2023). "Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions." Molecules. [Link]
-
ResearchGate. (2021). "Recent in vivo advances of spirocyclic scaffolds for drug discovery." [Link]
-
Mishakov, I. V., et al. (2018). "Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds." Molecules. [Link]
-
Njardarson, J. T., et al. (2021). "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." European Journal of Medicinal Chemistry. [Link]
-
Mettler Toledo. (n.d.). "Recrystallization Guide: Process, Procedure, Solvents." [Link]
-
Worth, E. S., & Charkoudian, L. K. (2014). "An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases." Biochemistry. [Link]
-
ResearchGate. (2019). "Armeniaspirol Antibiotic Biosynthesis: Chlorination and Oxidative Dechlorination Steps Affording Spiro[4.4]non-8-ene." [Link]
-
Ashenhurst, J. (n.d.). "Master Organic Chemistry." [Link]
-
Halik, M., et al. (2004). "Orthogonal processing: A new strategy for organic electronics." Journal of Materials Chemistry. [Link]
-
ResearchGate. (2022). "Study of some UV filters stability in chlorinated water and identification of halogenated by-products by gas chromatography-mass spectrometry." [Link]
-
ResearchGate. (2008). "Isolation and identification of impurities in spironolactone." [Link]
-
University of Groningen. (2022). "Chemical/Laboratory Techniques: Recrystallization." YouTube. [Link]
-
Eurochlor. (n.d.). "Science Dossier - How chlorine in molecules affects biological activity." [Link]
-
SpiroChem. (2024). "Tackling Process Impurities in Drug Development." [Link]
-
Shimadzu. (n.d.). "Diagnosing HPLC Chromatography Problems & Troubleshooting." [Link]
-
Orr-Ewing, A. J., & Zare, R. N. (2005). "Stereodynamics of chlorine atom reactions with organic molecules." Annual Review of Physical Chemistry. [Link]
-
Shouakar-Stash, O., et al. (2006). "Determination of inorganic chlorine stable isotopes by continuous flow isotope ratio mass spectrometry." Rapid Communications in Mass Spectrometry. [Link]
-
Agilent Technologies. (2021). "Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization." [Link]
-
Chemistry LibreTexts. (2021). "2.1: RECRYSTALLIZATION." [Link]
-
SCION Instruments. (n.d.). "HPLC Troubleshooting Guide." [Link]
-
Lilly. (n.d.). "Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry." [Link]
-
Wikipedia. (n.d.). "Organic chemistry." [Link]
-
Procter, D. J., et al. (2024). "Practical synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins and C-H Bonds via photolysis of Willgerodt-type reagents." ChemRxiv. [Link]
-
Takeda, Y., et al. (2020). "Boron-Containing Chiral Spiro Molecules: Synthesis and Color-Tunable Circularly Polarized Luminescence." Organic Letters. [Link]
-
Gyros Protein Technologies. (n.d.). "Better Purities With Orthogonal Peptide Purification Using PEC." [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 7. Tackling Process Impurities in Drug Development [spirochem.com]
- 8. An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthogonal processing: A new strategy for organic electronics - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mt.com [mt.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Spirocyclization of Isobenzofurans
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of spiroisobenzofuran compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. Spiroketals, including spiroisobenzofurans, are privileged scaffolds found in numerous biologically active natural products and pharmaceutical agents[1][2]. Their rigid three-dimensional structure makes them attractive for presenting functional groups in precise orientations.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and supported by peer-reviewed literature. Our goal is to empower you to diagnose experimental issues, rationally optimize your reaction conditions, and achieve your synthetic targets with higher efficiency and selectivity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the spirocyclization of isobenzofurans. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
Low yield is one of the most common challenges. The root cause often lies in one of three areas: catalyst inefficiency, suboptimal reaction conditions, or substrate instability.
Potential Cause 1: Ineffective Catalysis The choice of catalyst is critical and substrate-dependent. An acid, base, or metal catalyst that works for one substrate may be ineffective for another. For instance, some transformations rely on acid-catalyzed cyclization of an intermediate, making acidic conditions essential[3][4].
-
Troubleshooting Steps:
-
Verify Catalyst Compatibility: Ensure your chosen catalyst is appropriate for the proposed mechanism. If you are attempting an acid-catalyzed cyclization, ensure the substrate is stable to acid.
-
Screen Different Catalyst Types: If an acid catalyst (e.g., p-TsOH) is failing, consider a base-promoted pathway (e.g., using Cs₂CO₃)[5] or a metal-promoted cyclization (e.g., using Iodine or Palladium)[6], if applicable to your starting materials.
-
Check for Catalyst Poisons: Ensure all reagents and solvents are pure and anhydrous. Trace amounts of water or other nucleophiles can inhibit or poison Lewis acid catalysts. Basic impurities can neutralize acid catalysts.
-
Potential Cause 2: Suboptimal Reaction Conditions Temperature, concentration, and reaction time are deeply interconnected. The optimal balance is required to favor product formation over decomposition or side reactions.
-
Troubleshooting Steps:
-
Optimize Temperature: Systematically vary the temperature. Some reactions require heating to overcome activation barriers, while others must be run at room temperature or below to prevent decomposition[3][6]. For example, a reaction might yield only 50% at 25°C but jump to 90% at 50°C[3].
-
Vary Reaction Time: Monitor the reaction progress by TLC or LC-MS at regular intervals. An insufficient reaction time will lead to incomplete conversion, while an excessively long time can lead to product degradation.
-
Solvent Screening: The solvent plays a crucial role in stabilizing intermediates and influencing reaction pathways. A solvent that works well for one system may hinder another. A computational study on a related cyclization showed that non-coordinating solvents like dichloromethane (DCM) can favor the desired cyclization by stabilizing a key cationic intermediate, whereas coordinating solvents like THF or toluene can promote undesired elimination pathways[7].
-
Q2: The reaction works, but the diastereoselectivity is poor. How can I control the stereochemical outcome?
Achieving high diastereoselectivity is paramount, as the biological activity of spirocycles is often dependent on their 3D structure. Selectivity is determined by the relative energy of the transition states leading to the different diastereomers.
Potential Cause 1: Thermodynamic vs. Kinetic Control Many spiroketalization reactions can be reversible under the reaction conditions, leading to a thermodynamically controlled product distribution. If the desired diastereomer is not the most stable one, the reaction will favor the undesired product at equilibrium.
-
Troubleshooting Steps:
-
Favor Kinetic Control: To obtain the kinetically favored product, use milder reaction conditions. This often involves lowering the reaction temperature significantly. Employing a strong, non-nucleophilic base or a highly active catalyst for a shorter duration can also favor the kinetic product.
-
Switch Catalyst: The catalyst itself can profoundly influence the transition state geometry. Changing from a simple Brønsted acid to a bulkier Lewis acid, or using an organocatalyst like L-proline, can alter the steric environment of the cyclization, thereby favoring one diastereomer over another[5][8].
-
Employ Chiral Catalysts/Auxiliaries: For asymmetric reactions, the use of chiral catalysts or attaching a chiral auxiliary to the substrate is the standard approach to induce facial selectivity.
-
Potential Cause 2: Substrate Conformation The inherent conformational biases of your starting material may pre-organize the molecule for cyclization in a way that leads to the undesired diastereomer.
-
Troubleshooting Steps:
-
Modify the Substrate: If possible, introduce a bulky protecting group or other sterically demanding substituent that can alter the ground-state conformation of the precursor, thereby influencing the trajectory of the intramolecular attack.
-
Frequently Asked Questions (FAQs)
What is the general mechanism for the spirocyclization of isobenzofurans?
While multiple pathways exist depending on the starting materials and catalysts, a common strategy involves the intramolecular cyclization of a suitable precursor. One well-documented mechanism proceeds via the acid-catalyzed condensation of two precursors to form an intermediate, which then undergoes hydrolysis and subsequent cyclization to form the spirocyclic core[3].
Caption: A generalized reaction mechanism for spiroisobenzofuran synthesis.
How do I select the appropriate solvent?
Solvent selection is critical and should not be arbitrary. The choice can dramatically affect yield, selectivity, and even which reaction pathway is followed[7][8].
-
Polarity and Dielectric Constant: Highly polar solvents can stabilize charged intermediates, which may be beneficial. However, very polar, coordinating solvents (like DMSO or THF) can sometimes bind to the catalyst or intermediates in a way that promotes undesired side reactions[7].
-
Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen-bond donor or acceptor can influence reaction rates[9]. For instance, in one optimization, acetic acid, a protic solvent, proved superior to aprotic solvents like ethanol or acetonitrile, highlighting the importance of acidic conditions for that specific transformation[3].
-
Aprotic vs. Protic: Protic solvents (e.g., alcohols, acetic acid) can participate in the reaction (e.g., protonolysis) and are often used when proton transfer is a key step. Aprotic solvents (e.g., DCM, Toluene, Acetonitrile) are generally more "innocent" and are preferred when reactive cationic or anionic species must be preserved.
The following table summarizes an example of solvent and temperature optimization for a specific spirocyclization reaction.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | 25 | 24 | 50 |
| 2 | Acetic Acid | 50 | 3 | 90 |
| 3 | Acetic Acid | 100 | 2 | 87 |
| 4 | Ethanol | Reflux | 24 | 20 |
| 5 | Acetonitrile | Reflux | 24 | 20 |
| 6 | DMSO | 50 | 4 | 90 |
| Data adapted from a study on the synthesis of spiro-isobenzofuran compounds[3]. |
This data clearly illustrates that for this particular reaction, polar solvents like Acetic Acid and DMSO at elevated temperatures gave the best results, while Ethanol and Acetonitrile were significantly less effective[3].
Experimental Protocols & Workflows
A logical workflow is essential for successful optimization and troubleshooting.
Caption: Standard experimental workflow for synthesis and analysis.
General Protocol for a Trial Spirocyclization Reaction
This protocol is a representative starting point. Molar equivalents, temperature, and solvent should be adjusted based on literature precedent for your specific substrate class.
-
Preparation:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the isobenzofuran precursor (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., DCM, Acetic Acid, Toluene) to a concentration of 0.1 M.
-
-
Reaction Initiation:
-
Add the catalyst (e.g., p-TsOH, 10 mol%; or Cs₂CO₃, 2.0 eq). For liquid catalysts, add via syringe.
-
Stir the reaction at the designated temperature (e.g., room temperature or 50 °C).
-
-
Monitoring:
-
Monitor the reaction progress every hour by taking small aliquots and analyzing via TLC (visualized with UV and/or a potassium permanganate stain) or LC-MS.
-
The reaction is considered complete upon full consumption of the limiting starting material.
-
-
Workup:
-
Once complete, cool the reaction to room temperature.
-
Quench the reaction appropriately. For acid-catalyzed reactions, wash with a saturated aqueous solution of sodium bicarbonate. For base-catalyzed reactions, wash with a dilute aqueous acid solution (e.g., 1 M HCl) or saturated ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Troubleshooting Decision Tree
When an experiment yields an unsatisfactory result, this decision tree can guide your optimization strategy.
Caption: A decision tree for troubleshooting common spirocyclization issues.
References
-
Karimi, Z., et al. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. Molecules, 25(21), 5199. [Link]
-
Mehdidoust, S., et al. (2024). Diastereoselective Construction of Spirocyclic Isobenzofurans via a Tandem Michael Addition/5-Exo-dig Cyclization Reaction. The Journal of Organic Chemistry. [Link]
-
Caubere, P., et al. (1987). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 30(4), 721-727. [Link]
-
Mehdidoust, S., et al. (2024). Diastereoselective Construction of Spirocyclic Isobenzofurans via a Tandem Michael Addition/5-Exo-dig Cyclization Reaction. The Journal of Organic Chemistry, 89(22), 16613–16621. [Link]
-
Zhu, H.-T., et al. (2012). Facile synthesis of 2-iodo-spiro[indene-1,1'-isobenzofuran]-3'-ones via iodine-promoted cascade cyclization. Chemical Communications, 48(87), 10748-10750. [Link]
-
Caballero, A., et al. (2020). On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study. Chemistry – A European Journal, 26(1), 225-233. [Link]
-
Giri, R., & Dhiman, S. (2024). Catalyst-controlled synthesis of spirocyclic benzofuranones. ChemCatChem. [Link]
-
Danishefsky, S.J. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]
-
Zhu, H.-T., et al. (2012). Facile synthesis of 2-iodo-spiro[indene-1,1′-isobenzofuran]-3′-ones via iodine-promoted cascade cyclization. Chemical Communications. [Link]
-
Wang, C., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(2), 146-179. [Link]
-
Notarnicola, M., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]amino-N-substituted-1,8-naphthalimides as Ligands for the Progesterone Receptor. ACS Omega, 8(12), 11285–11299. [Link]
-
Al-Shdefat, R., et al. (2023). Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. Journal of Molecular Liquids, 390, 123018. [Link]
-
Basak, A. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 12(6), 491-519. [Link]
Sources
- 1. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective Construction of Spirocyclic Isobenzofurans via a Tandem Michael Addition/5-Exo-dig Cyclization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of 2-iodo-spiro[indene-1,1'-isobenzofuran]-3'-ones via iodine-promoted cascade cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity in Piperidine Ring Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common challenge in synthetic chemistry: the low reactivity of the piperidine ring during functionalization. The piperidine scaffold is a cornerstone in medicinal chemistry, and mastering its modification is crucial for the development of novel therapeutics. This resource synthesizes field-proven insights and established chemical principles to help you navigate the complexities of your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my piperidine derivative showing low reactivity in N-functionalization reactions?
Low reactivity in N-functionalization of piperidines can stem from several factors:
-
Steric Hindrance: Bulky substituents on the piperidine ring, particularly at the 2 and 6 positions, can physically block the nitrogen atom, making it difficult for incoming electrophiles to approach. This steric congestion is a significant barrier to reactivity.[1][2]
-
Electronic Effects: While the nitrogen in piperidine is generally nucleophilic, electron-withdrawing groups on the ring can reduce its electron density, thereby decreasing its nucleophilicity.
-
Poor Leaving Group: In substitution reactions, the efficiency of the transformation is also dependent on the quality of the leaving group on the electrophile.
-
Inappropriate Reaction Conditions: The choice of solvent, base, and temperature can profoundly impact the reaction rate. For instance, protic solvents can solvate the nitrogen lone pair, reducing its availability for reaction.[3][4]
Q2: I'm struggling with a sluggish N-Boc protection of my piperidine. What are the common causes and solutions?
Slow or incomplete N-Boc protection is a frequent issue. Here's a breakdown of potential causes and how to address them:
-
Degraded Di-tert-butyl dicarbonate (Boc₂O): Boc anhydride is sensitive to moisture and can hydrolyze over time, reducing its effectiveness. Always use fresh or properly stored Boc₂O.[5]
-
Incorrect pH: The reaction can be inhibited if the reaction mixture becomes too acidic. It's crucial to use a suitable base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃), to neutralize the acid generated during the reaction.[5]
-
Sterically Hindered Piperidine: For piperidines with significant steric bulk, the reaction may naturally be sluggish.[5] In such cases, increasing the reaction temperature or using a more reactive acylation agent might be necessary. However, be cautious with excessive heat as the Boc group can be thermally unstable.[5]
-
Solvent Choice: The solubility of your piperidine starting material is key. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[5] In some instances, alcoholic solvents like methanol can enhance the rate of Boc protection.[5]
A typical starting point for troubleshooting is to ensure the quality of your reagents and the appropriate stoichiometry. A slight excess of Boc anhydride (1.1 to 1.3 equivalents) is often recommended to drive the reaction to completion.[5]
Q3: My C-H functionalization reaction on the piperidine ring is not working. What should I consider?
Direct C-H functionalization is a powerful but challenging transformation. Low reactivity can be attributed to several factors:
-
Electronic Deactivation: The C-H bonds of the piperidine ring are generally unactivated. The position of functionalization is heavily influenced by electronic effects. For example, the C3 position is electronically deactivated due to the inductive effect of the nitrogen atom.[6]
-
Catalyst and Ligand Choice: The selection of the catalyst and ligand system is paramount, especially in transition metal-catalyzed reactions. For instance, in rhodium-catalyzed C-H insertions, the site selectivity (C2, C3, or C4) can be controlled by the choice of catalyst and the nitrogen protecting group.[6][7] Similarly, for palladium-catalyzed arylations, bulky, electron-rich phosphine ligands are often necessary, particularly for challenging substrates.[1]
-
Directing Group Strategy: For site-selective functionalization, a directing group is often employed to bring the catalyst into proximity with a specific C-H bond. The choice of the directing group can significantly impact the reaction's success.[8][9]
-
Harsh Reaction Conditions: Many C-H functionalization methods require harsh conditions that may not be compatible with complex molecules containing sensitive functional groups.[8] In such cases, exploring milder alternatives like photoredox catalysis could be beneficial.[10][11]
Troubleshooting Guides
Guide 1: Low Yield in N-Arylation of Piperidines (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a staple for forming C-N bonds, but sterically hindered piperidines can pose a significant challenge.[1]
Symptoms:
-
Low conversion of the starting piperidine.
-
Formation of side products.
-
Inconsistent results between batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield N-arylation.
Detailed Steps:
-
Evaluate the Catalyst and Ligand System: This is the most critical parameter. For sterically hindered piperidines, bulky and electron-rich phosphine ligands are often required. Consider screening a panel of ligands.
Ligand Type Examples Suitability for Hindered Substrates Biarylphosphines RuPhos, XPhos, SPhos Excellent Josiphos-type (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine Very Good Buchwald Palladacycles G3 or G4 palladacycles Can be highly effective -
Optimize the Base: The choice and strength of the base are crucial. Strong, non-nucleophilic bases are generally preferred.
-
Common Choices: NaOtBu, K₃PO₄, Cs₂CO₃.
-
Consideration: The solubility of the base in the reaction solvent can impact its effectiveness.
-
-
Screen Solvents: The polarity and coordinating ability of the solvent can influence the catalytic cycle.
-
Typical Solvents: Toluene, Dioxane, THF.
-
Pro-Tip: Ensure your solvents are anhydrous, as water can deactivate the catalyst and hydrolyze the base.
-
-
Adjust the Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions. A systematic screen of the reaction temperature is recommended.
-
Check Reagent Purity: Ensure the purity of your piperidine derivative, aryl halide, and all other reagents. Impurities can poison the catalyst.
Guide 2: Poor Regioselectivity in C-H Functionalization
Achieving the desired regioselectivity in piperidine C-H functionalization is a common hurdle.
Symptoms:
-
Formation of a mixture of isomers (e.g., C2, C3, and C4 functionalization).
-
Low yield of the desired regioisomer.
Strategies for Improving Regioselectivity:
-
Leverage Protecting Groups: The nature of the nitrogen protecting group can direct the functionalization to a specific position.
-
Employ Directing Groups: For functionalization at more remote positions, a covalently attached directing group can be used to position the catalyst. Aminoquinoline-based directing groups have shown promise in directing arylation to the C4 position.[9]
-
Catalyst Control: The steric and electronic properties of the catalyst can override the inherent reactivity of the C-H bonds. Screening different transition metal catalysts (e.g., Rh, Pd, Ru) and their corresponding ligands is a powerful strategy.[6][8]
-
Indirect Functionalization: If direct C-H functionalization proves unselective, consider a multi-step approach. For example, functionalization at the C3 position, which is electronically disfavored for direct insertion, can be achieved by cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive ring-opening.[6]
Decision Tree for Regioselectivity:
Caption: Decision tree for improving regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Sterically Hindered Piperidine
This protocol provides a starting point for the N-Boc protection of a challenging piperidine substrate.
-
Reagent Preparation: Ensure all glassware is oven-dried. Use anhydrous solvents.
-
Reaction Setup: To a solution of the piperidine derivative (1.0 equiv) in anhydrous DCM (0.2 M), add triethylamine (1.5 equiv).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed N-Arylation of a Hindered Piperidine (Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific substrates.
-
Glovebox Setup: In an inert atmosphere glovebox, add the aryl halide (1.0 equiv), the piperidine derivative (1.2 equiv), a suitable biarylphosphine ligand (e.g., RuPhos, 0.02 equiv), a palladium source (e.g., Pd₂(dba)₃, 0.01 equiv), and NaOtBu (1.4 equiv) to a reaction vial.
-
Solvent Addition: Add anhydrous toluene (0.1 M).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitoring and Work-up: After cooling to room temperature, monitor the reaction by LC-MS. If the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the N-arylated piperidine.
References
-
ACS Publications. (2018). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic Chemistry. Retrieved from [Link]
-
Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry (Weinheim an der Bergstrasse, Germany), 26(19), 4236–4241. Retrieved from [Link]
-
Roque, J. B., Kuroda, Y., Jurczyk, J., & Sarpong, R. (2020). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Publishing. Retrieved from [Link]
-
PubMed. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]
-
ACS Publications. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. Retrieved from [Link]
-
ChemRxiv. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. Retrieved from [Link]
-
NIH. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06324J [pubs.rsc.org]
- 4. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Spiro[isobenzofuran-1,4'-piperidine] Derivatives
Welcome to the technical support center for spiro[isobenzofuran-1,4'-piperidine] derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this important class of compounds. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to overcome these hurdles in your experiments.
The spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged structure in modern drug discovery, offering a unique three-dimensional architecture that can lead to potent and selective interactions with biological targets.[1][2] However, the inherent rigidity, high melting point, and significant hydrophobic regions of these molecules often contribute to poor aqueous solubility, a critical barrier to successful development.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may be facing at the bench.
Frequently Asked Questions (FAQs)
Q1: Why do my spiro[isobenzofuran-1,4'-piperidine] derivatives exhibit such low aqueous solubility?
A1: The poor solubility of this scaffold is multifactorial, stemming from its distinct physicochemical properties:
-
High Crystal Lattice Energy: The rigid, spirocyclic nature of the core structure allows for efficient packing in the solid state. This creates a highly stable crystal lattice that requires a significant amount of energy to break apart during dissolution.
-
Hydrophobicity: The isobenzofuran portion and any nonpolar substituents on the molecule contribute to an overall lipophilic character, which is unfavorable for interaction with water molecules.
-
Molecular Weight: As derivatives add more functional groups, the molecular weight often increases, which can further decrease solubility.
-
Ionization State: The key to manipulating the solubility of these compounds lies in the piperidine nitrogen. It is a basic center (a weak base) that can be protonated. In its neutral, un-ionized form, the molecule is significantly less soluble than in its protonated, cationic form.
Q2: What is the most critical first experiment I should perform to understand my compound's solubility?
A2: The first and most informative experiment is to determine the pH-solubility profile . Because your compound contains a basic piperidine nitrogen, its solubility is expected to be highly dependent on pH.[3]
The underlying principle is the ionization of the piperidine moiety. At a pH below the pKa of the piperidine's conjugate acid, the nitrogen will be protonated (R₃NH⁺), forming a cation. This charged species is significantly more polar and, therefore, more soluble in aqueous media than the neutral free base (R₃N).[4] This relationship is described by the Henderson-Hasselbalch equation.
A pH-solubility profile will reveal the pH range where your compound achieves maximum solubility and is an essential prerequisite for selecting an appropriate strategy for improvement.
Q3: What are the primary strategies I should consider for improving the solubility of my compound?
A3: There are four main pillars of solubility enhancement for ionizable compounds like yours. The choice depends on your experimental needs (e.g., a quick solution for an in vitro assay vs. a stable formulation for in vivo studies).
-
pH Adjustment: The simplest method, involving the use of acidic buffers to protonate the piperidine nitrogen and increase solubility.[5][6]
-
Salt Formation: A robust and widely used chemical modification where the basic drug is reacted with an acid to form a stable, crystalline salt with improved solubility and dissolution properties.[7][8][9][10] Approximately 50% of marketed small molecule drugs are administered as salts.[8]
-
Prodrug Approach: A more involved chemical modification strategy where a temporary, water-soluble moiety is attached to the molecule (often at the piperidine nitrogen).[11][12] This "prodrug" is then cleaved in vivo by enzymes or chemical hydrolysis to release the active parent drug.[13]
-
Formulation Technologies: These are advanced methods that involve combining the drug with functional excipients to create a more soluble drug delivery system. Key examples include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.[14][15][16]
-
Cyclodextrin Complexation: Using cyclic oligosaccharides to encapsulate the hydrophobic parts of your drug, forming a soluble inclusion complex.[17][18][][20]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area available for dissolution.[21][22][23]
-
Q4: How do I decide which solubility enhancement strategy is right for my needs?
A4: The optimal strategy depends on your development stage and intended application. The following decision tree provides a logical workflow for selecting an appropriate method.
Caption: Decision tree for selecting a solubility enhancement strategy.
Troubleshooting Guide
Problem: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer for my biological assay.
-
Causality: This is a classic sign of a compound with very low aqueous solubility. DMSO is a powerful organic solvent that can dissolve your compound, but when diluted into a predominantly water-based solution, the local DMSO concentration drops, and the aqueous environment can no longer keep the drug in solution.
-
Solutions:
-
pH Modification of the Buffer: The most direct solution. Since your compound is basic, ensure your final assay buffer has a pH at least 1-2 units below the pKa of the piperidine's conjugate acid. For example, if the pKa is ~8.5, a buffer at pH 6.5 or lower should significantly improve solubility.[3]
-
Incorporate Co-solvents or Surfactants: If pH adjustment is not possible or insufficient, you can add a small percentage of a water-miscible co-solvent (e.g., PEG 400, ethanol) or a non-ionic surfactant (e.g., Tween® 80, Kolliphor® EL) to the final assay buffer.[24] These agents help to keep the compound solubilized. Always run a vehicle control to ensure the excipients do not interfere with your assay.
-
Use Cyclodextrins: Adding a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), to the assay buffer can form an inclusion complex with your compound, effectively shielding the hydrophobic regions and increasing its apparent water solubility.[17][18][]
-
Problem: I've tried to form a hydrochloride salt, but the product is amorphous, oily, or doesn't improve solubility as much as I expected.
-
Causality: Salt formation is a nuanced process. Not all acid-base combinations yield stable, crystalline salts. The pKa difference between the base (your compound) and the acid (HCl) is critical. A general rule of thumb (the "ΔpKa rule") suggests a difference of >3 pKa units is needed for stable salt formation. Furthermore, HCl is a very strong acid, which can sometimes lead to highly hygroscopic (water-absorbing) or amorphous salts.
-
Solutions:
-
Conduct a Salt Screen: Do not limit yourself to hydrochloride. Systematically screen a panel of pharmaceutically acceptable acid counter-ions with varying pKa values and structures.[7] This increases the probability of finding a stable, crystalline salt with desirable properties.
-
Optimize Crystallization Conditions: Experiment with different solvent systems (e.g., ethanol, acetone, ethyl acetate, or mixtures with water) for the crystallization process. Temperature and cooling rate can also dramatically impact crystal formation.
-
Characterize the Product: Use techniques like X-Ray Powder Diffraction (XRPD) to confirm if you have a new crystalline form, Differential Scanning Calorimetry (DSC) to determine the melting point, and Dynamic Vapor Sorption (DVS) to assess hygroscopicity.
-
| Common Counter-ions for Basic Drugs | Typical pKa of Acid | Comments |
| Hydrochloride (HCl) | -7.0 | Strong acid; often forms soluble but potentially hygroscopic salts. |
| Sulfate (H₂SO₄) | -3.0 | Divalent; can form stable, crystalline salts. |
| Mesylate (Methanesulfonic acid) | -1.9 | Good for forming stable, crystalline salts. |
| Maleate (Maleic acid) | 1.9 | Dicarboxylic acid; often used in marketed drugs. |
| Tartrate (Tartaric acid) | 2.9 | Chiral counter-ion; useful for resolving racemates. |
| Citrate (Citric acid) | 3.1 | Trivalent; can create a lower pH microenvironment.[25] |
Problem: Salt formation was successful, but the salt disproportionates back to the free base in neutral or basic media.
-
Causality: This is an expected chemical behavior. When a salt of a weak base is placed in an environment where the pH is above its pKa, the protonated base will deprotonate, leading to the precipitation of the less soluble free base. This can be a major issue for oral absorption in the neutral pH of the small intestine.
-
Solutions:
-
Formulation with Acidic Excipients: For solid dosage forms, you can include acidic excipients like citric acid or tartaric acid in the formulation.[25] When the dosage form disintegrates, these agents create an acidic microenvironment around the drug particle, promoting its dissolution.
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique to overcome this limitation. By dispersing the drug molecularly in a polymer, you prevent both the salt and free base from crystallizing.[14][26] The polymer can maintain a supersaturated state of the drug in solution, enhancing absorption.
-
Lipid-Based Formulations: Formulating the drug in lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can be highly effective. The drug is pre-dissolved in oils and surfactants, and upon contact with gastrointestinal fluids, it forms a fine emulsion, bypassing the dissolution step.[27][28]
-
Experimental Protocols
Protocol 1: Basic pH-Solubility Profile Determination
This protocol provides a simple, small-scale method to quickly assess the effect of pH on the solubility of your derivative.
-
Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9). Use buffers with low salt concentration to minimize common ion effects.
-
Add Excess Compound: In separate vials, add an excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each buffer. "Excess" means adding enough solid so that some remains undissolved after equilibration.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: After equilibration, filter the samples through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound and buffers) or centrifuge at high speed to pellet the undissolved solid.
-
Quantify: Dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the pH of the buffer on the x-axis.
Caption: Workflow for determining a pH-solubility profile.
References
-
Chaudhari, S. P., & Dugar, R. P. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 7(5), 115-121. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). [Link]
-
Garg, A., Singh, S., & Gupta, R. (2013). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 82-87. [Link]
-
Chemistry LibreTexts. (2023). Factors Affecting Solubility. [Link]
-
Fadholli, A., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(2), 333-340. [Link]
-
Galić, E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 235. [Link]
-
Merck KGaA. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
-
Félix, R., et al. (2012). Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry, 12(12), 1174-1188. [Link]
-
Stella, V. J., & Nti-Addae, K. W. (2007). Combined effect of complexation and pH on solubilization. Advanced Drug Delivery Reviews, 59(7), 677-684. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]
-
ResearchGate. (2023). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. [Link]
-
ResearchGate. (2017). Some Factors Affecting the Solubility of Polymers. [Link]
-
Erion, M. D., et al. (1999). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry, 42(5), 889-898. [Link]
-
Gattefossé. Excipients for solubility and bioavailability enhancement. [Link]
-
Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Jacob D. Fuchsberg Law Center. [Link]
-
Journal of Drug Delivery and Therapeutics. (2017). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
Rossi, D., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran‐1,4′‐ piperidin]‐1′‐yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4893-4912. [Link]
-
Chem-Impex. 3H-Spiro[Isobenzofuran-1,4'-piperidine] hydrochloride. [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
ResearchGate. (2017). Improvement of drug solubility using solid dispersion. [Link]
-
Al-kassimy, M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1935. [Link]
-
ScienceDirect. (2024). PH adjustment. [Link]
-
Di, L. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 20(10), 18266-18299. [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. [Link]
-
Khan, T., et al. (2023). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Current Medicinal Chemistry, 30. [Link]
-
Williams, A. C., & Barry, B. W. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 398. [Link]
-
Krug, M. (2020). Factors Affecting Solubility. AP Chemistry Complete Course - Lesson 10.3. [Link]
-
British Journal of Clinical Pharmacology. (2008). Pharmaceutical salts: a formulation trick or a clinical conundrum? [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Cyclodextrin News. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
ResearchGate. (2012). Prodrugs for Amines. [Link]
-
Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Universal Journal of Pharmaceutical Research. (2019). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2010). Drug Dissolution Enhancement by Salt Formation. [Link]
-
SciSpace. (2014). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
Kim, M. S., et al. (2024). MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design. Pharmaceutics, 16(2), 273. [Link]
-
International Journal of Research in Pharmaceutical and Nano Sciences. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
Manufacturing Chemist. (2023). Enhancing solubility with novel excipients. [Link]
-
Scholars Research Library. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]
-
JoVE. (2023). Bioavailability Enhancement: Drug Solubility Enhancement. [Link]
-
Faria, V. V., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(3), 395. [Link]
-
Rossi, D., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ACS Publications. [Link]
-
MDPI. (2023). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bjcardio.co.uk [bjcardio.co.uk]
- 10. rjpdft.com [rjpdft.com]
- 11. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. scispace.com [scispace.com]
- 21. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 24. ijpbr.in [ijpbr.in]
- 25. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 27. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 28. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Avoiding byproduct formation in Parham cyclization for spiro compounds
A Guide to Overcoming Byproduct Formation and Optimizing Reaction Efficiency
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Parham cyclization for the synthesis of complex spirocyclic frameworks. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the common challenges associated with this powerful reaction, focusing specifically on minimizing byproduct formation and maximizing the yield of your target spiro compound.
Overview: The Challenge of Spirocyclization via Parham Cyclization
The Parham cyclization is a robust method for forming carbo- and heterocyclic systems. It involves an initial halogen-lithium exchange to generate an organolithium species, which then undergoes an intramolecular nucleophilic attack on an internal electrophile.[1][2] When applied to the synthesis of spirocycles, the tethered electrophile is positioned to ensure the formation of a spirocyclic junction.
However, the high reactivity of the aryllithium intermediate, a cornerstone of this reaction's utility, is also the source of several potential side reactions.[3] Competing reaction pathways can lead to a range of undesired byproducts, significantly complicating purification and reducing the overall yield. This guide provides a systematic approach to diagnosing and solving these issues.
Core Reaction Pathway
The desired transformation involves a highly orchestrated sequence of events. Understanding this pathway is the first step in troubleshooting deviations from it.
Caption: Ideal reaction pathway for spirocycle synthesis via Parham cyclization.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Parham cyclization for spiro compound synthesis. Each question is followed by an in-depth explanation of the underlying cause and actionable solutions.
Q1: My reaction yield is low, and I'm recovering a significant amount of protonated, uncyclized starting material. What is happening?
Root Cause Analysis: This outcome typically points to two primary issues: either the initial halogen-lithium exchange is inefficient, or the generated aryllithium intermediate is being prematurely quenched by a proton source before it can cyclize. Organolithium reagents are extremely strong bases and will react rapidly with any adventitious proton source (e.g., water, alcohols).
Solutions & Protocols:
-
Ensure Rigorously Anhydrous Conditions:
-
Glassware: All glassware must be flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or argon.
-
Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., THF from sodium/benzophenone ketyl). Anhydrous solvents from commercial suppliers should be used immediately after opening and handled under inert gas.
-
Reagents: Ensure all reagents and starting materials are anhydrous. If necessary, dry the substrate by azeotropic distillation with toluene or by drying over P₂O₅ in a desiccator.
-
Atmosphere: Maintain a positive pressure of an inert gas (argon is preferred due to its density) throughout the entire process, from reagent addition to quenching.
-
-
Optimize the Halogen-Lithium Exchange:
-
Choice of Halogen: The rate of halogen-lithium exchange follows the trend I > Br >> Cl.[4] If you are using an aryl bromide and observing incomplete conversion, switching to the corresponding aryl iodide will significantly accelerate the exchange rate.[4]
-
Organolithium Reagent: While n-BuLi is common, t-BuLi is a more reactive alternative that can facilitate exchange at lower temperatures, which can be beneficial for thermally sensitive substrates. However, t-BuLi is also a stronger base and can cause competing deprotonation side reactions.
-
Temperature Control: The exchange is extremely fast and often exothermic.[3] It is crucial to perform the addition of the organolithium reagent at very low temperatures (-78 °C to -100 °C) to control the reaction and prevent side reactions.[3][5]
-
Q2: The desired spirocyclization is not occurring. Instead, I'm isolating intermolecular coupling products or oligomers. How can I promote the intramolecular pathway?
Root Cause Analysis: The formation of intermolecular products is a classic problem of concentration. While the intramolecular cyclization is a first-order process, intermolecular reactions are second-order. At high concentrations, the probability of two reactive molecules colliding is higher, favoring the undesired intermolecular pathway.
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Solutions & Protocols:
-
Employ High Dilution Conditions: This is the most effective strategy to favor intramolecular reactions.
-
Standard Protocol: Instead of adding the organolithium reagent to a solution of the substrate, use a syringe pump to slowly add a solution of the aryl halide substrate to a solution of the organolithium reagent at low temperature. This technique, known as "inverse addition," keeps the concentration of the unreacted aryl halide low.
-
Advanced Protocol (High Dilution): Prepare two separate solutions: one of the aryl halide and one of the organolithium reagent. Use two syringe pumps to add both solutions simultaneously and slowly to a third flask containing cold solvent. This ensures that the concentration of the reactive aryllithium intermediate is always kept to a minimum.
-
-
Concentration Guidelines:
-
Typical reaction concentrations are in the range of 0.1 M to 0.5 M.
-
For high dilution, aim for final concentrations in the range of 0.005 M to 0.05 M.
-
Q3: The reaction is sluggish at -78 °C, but warming it leads to a complex mixture of decomposition products. How do I find the right temperature window?
Root Cause Analysis: This is a common challenge involving a narrow window of thermal stability for the aryllithium intermediate. At very low temperatures, the intramolecular cyclization may be kinetically slow. However, upon warming, the highly reactive intermediate can decompose via various pathways, such as elimination or reaction with the solvent (e.g., THF is deprotonated by strong bases at temperatures above -20 °C). Controlling the temperature and solvent environment is crucial.[6]
Solutions & Protocols:
-
Systematic Temperature Optimization:
-
Begin the halogen-lithium exchange at -100 °C or -78 °C.
-
After the exchange is complete (typically 15-60 minutes), slowly allow the reaction to warm. Monitor the reaction progress every 5-10 °C using TLC or LC-MS by quenching small aliquots.
-
Identify the temperature at which the product begins to form without significant byproduct formation. Hold the reaction at this optimal temperature.
-
-
Solvent Effects: The choice of solvent can dramatically affect the stability and reactivity of the aryllithium intermediate.[5]
-
THF: Tetrahydrofuran is a highly polar coordinating solvent that can accelerate both the lithium-halogen exchange and the subsequent cyclization. However, it can also be deprotonated at higher temperatures.
-
Diethyl Ether (Et₂O): Less coordinating than THF, leading to a more stable aryllithium intermediate but potentially slower cyclization.[5]
-
Mixed Solvents: Using a mixture, such as THF/hexane or Et₂O/hexane, can help balance reactivity, solubility, and stability.[5][6] For instance, generating the aryllithium in Et₂O/hexane at -78 °C and then adding a small amount of THF can trigger the cyclization without significant warming.
-
| Solvent System | Typical Temperature Range (°C) | Characteristics |
| THF/Hexane | -100 to -40 | Fast exchange, fast cyclization. Risk of solvent deprotonation if warmed too high.[5] |
| Diethyl Ether/Hexane | -78 to 0 | Slower exchange, more stable intermediate. May require warming to induce cyclization.[5] |
| Toluene/Hexane | -78 to 25 | Non-coordinating. Useful for substrates prone to solvent-related side reactions. |
Q4: My reaction is forming a significant amount of an elimination byproduct instead of the spirocycle. How can this be prevented?
Root Cause Analysis: This is a known side reaction, particularly when the side chain bearing the electrophile also contains a proton in a position beta to a leaving group. The strongly basic aryllithium can act as a base, inducing E2 elimination, rather than as a nucleophile.
Sources
Technical Support Center: Optimization of HPLC-MS for Spiro[isobenzofuran-1,4'-piperidine] Analysis
Welcome to the technical support center for the analysis of spiro[isobenzofuran-1,4'-piperidine] and its derivatives. As a Senior Application Scientist, I have designed this guide to provide field-proven insights and practical solutions to the unique challenges presented by this class of compounds. The inherent basicity of the piperidine moiety and the overall polarity of the structure demand a carefully optimized HPLC-MS method to achieve reliable and reproducible results. This center provides troubleshooting guides and FAQs to navigate these complexities effectively.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of spiro[isobenzofuran-1,4'-piperidine] compounds in a question-and-answer format.
Q1: Why am I observing significant peak tailing for my analyte?
A1: Peak tailing is the most frequent chromatographic issue for basic compounds like spiro[isobenzofuran-1,4'-piperidine].[1] The primary cause is the interaction between the protonated basic nitrogen of the piperidine ring and negatively charged residual silanol groups on the surface of silica-based HPLC columns.[1] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetric peak shape.[1]
Causality-Driven Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The first and most effective step is to control the ionization state of the residual silanols. By operating at a low pH (typically 2.5-3.5) using an MS-friendly acidifier like formic acid, you protonate the silanol groups (Si-OH), minimizing their ability to interact with the positively charged analyte.[2][3]
-
Column Chemistry Evaluation: If pH adjustment is insufficient, the column itself is the next focal point.
-
High-Purity Silica: Modern columns are made with high-purity silica, which has a lower concentration of acidic metal contaminants that can exacerbate silanol interactions.
-
End-capping: Ensure you are using a column with robust end-capping. End-capping uses a small silylating agent (like trimethylchlorosilane) to "cap" a majority of the residual silanols, making them inert. A loss of these endcapping groups over time can increase peak tailing.
-
-
Guard Column Implementation: Adsorption of sample matrix components can occur at the head of the analytical column, creating active sites that cause peak distortion.[4] A guard column with the same stationary phase acts as a disposable filter, protecting the more expensive analytical column.[4]
-
Column Bed Integrity: A void at the column inlet or a partially blocked frit can cause the sample to follow different paths through the column, leading to peak distortion, including tailing or splitting. If a void is suspected, reversing and flushing the column (if the manufacturer permits) can sometimes resolve the issue.[1]
Q2: My analyte signal is weak and inconsistent. How can I improve sensitivity?
A2: Low sensitivity in LC-MS is typically rooted in inefficient ionization or ion transmission. For spiro[isobenzofuran-1,4'-piperidine], which readily forms a protonated molecule [M+H]⁺, optimizing the Electrospray Ionization (ESI) source is critical. A one-variable-at-a-time (OVAT) approach is often inefficient as it ignores interactions between parameters.[5] A more systematic approach is recommended.
Systematic ESI Optimization Protocol:
-
Analyte Infusion: Prepare a ~1 µg/mL solution of your analyte in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).
-
Parameter Tuning: While monitoring the [M+H]⁺ ion, adjust the following key ESI parameters to maximize the signal intensity and stability.[5][6]
| Parameter | Typical Starting Value | Optimization Range | Rationale & Causality |
| Capillary/Spray Voltage | +3500 V | 2000 - 4500 V | Drives the electrochemical process that charges droplets. Too low results in poor nebulization; too high can cause corona discharge and signal instability.[5][6] |
| Gas Temperature | 300 °C | 200 - 350 °C | Aids in desolvation of the ESI droplets. The optimal temperature depends on the mobile phase composition and flow rate.[5] |
| Drying Gas Flow | 10 L/min | 4 - 12 L/min | Sweeps away the neutral solvent vapor, facilitating the release of gas-phase ions. Higher flow rates are needed for higher LC flow rates.[5] |
| Nebulizer Pressure | 35 psi | 10 - 50 psi | Controls the size of the initial droplets formed. Higher pressure creates finer droplets that desolvate more efficiently.[5] |
| Sprayer Position | Center | Optimize Axially & Laterally | The position of the ESI needle relative to the MS inlet is critical for optimal ion sampling and can significantly impact sensitivity.[6] |
-
Mobile Phase Consideration: Ensure the mobile phase contains a proton source. Formic acid (0.1%) is ideal as it provides protons for ionization and is volatile, aiding in desolvation.[7]
Q3: I am analyzing my compound in a biological matrix (e.g., plasma) and see poor accuracy and precision. What is the likely cause?
A3: When moving from simple solvent standards to complex biological matrices, matrix effects are the most probable cause of poor performance.[8] This phenomenon refers to the alteration of ionization efficiency (either suppression or enhancement) of the target analyte due to co-eluting endogenous components from the matrix (e.g., phospholipids, salts).[4][8]
Diagnosing and Mitigating Matrix Effects:
-
Diagnosis (Post-Column Infusion): The gold-standard method to visualize matrix effects is a post-column infusion experiment.
-
Infuse a constant stream of your analyte post-column while injecting a blank, extracted matrix sample onto the HPLC system.
-
A dip in the constant analyte signal indicates regions of ion suppression, while a spike indicates enhancement. This allows you to see if your analyte's retention time coincides with an area of significant matrix interference.
-
-
Mitigation Strategies:
-
Improve Sample Preparation: The goal is to remove interfering matrix components. Transitioning from a simple protein precipitation (PPT) to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide a much cleaner sample extract.[4]
-
Optimize Chromatography: Adjust the HPLC gradient to chromatographically separate the analyte from the regions of ion suppression identified in the post-column infusion experiment.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ²H or ¹³C atoms). It co-elutes with the analyte and experiences the same matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized, leading to greatly improved accuracy and precision.
-
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. agilent.com [agilent.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: A Scientist's Guide to Overcoming Poor Oral Bioavailability of Spiro[isobenzofuran-1,4'-piperidine] Agonists
Welcome to the technical support center for spiro[isobenzofuran-1,4'-piperidine] agonists. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the oral bioavailability of this promising class of compounds. The unique spirocyclic structure, while often conferring desirable pharmacological activity, can present specific hurdles in absorption, distribution, metabolism, and excretion (ADME).
This document provides a structured, in-depth troubleshooting framework in a question-and-answer format. It is designed to help you diagnose the root cause of poor oral bioavailability and to provide actionable, step-by-step experimental protocols to address these issues.
Part 1: Initial Diagnosis & Characterization
The first step in troubleshooting is to understand the fundamental properties of your compound. Poor oral bioavailability is rarely due to a single factor; it's often a combination of issues.
FAQ 1: My spiro[isobenzofuran-1,4'-piperidine] agonist shows excellent in vitro potency but poor in vivo efficacy after oral dosing. Where do I start?
Answer: This is a classic efficacy-exposure disconnect. Before exploring complex biological barriers, you must first characterize the fundamental physicochemical properties of your compound. The issue often lies with either poor solubility (the compound never gets into solution in the gut) or poor permeability (the compound is in solution but cannot cross the intestinal wall).[1][2][3]
A logical starting point is to determine your compound's classification under the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability.[2][4] This will be your roadmap for further investigation.
Core Experimental Protocol 1: Foundational Physicochemical Profiling
Objective: To determine the kinetic aqueous solubility and apparent permeability of your agonist.
Methodology:
-
Aqueous Solubility (Kinetic Assay):
-
Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution 1:100 into phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µM.
-
Incubate the solution at room temperature for 1-2 hours with gentle shaking.
-
Filter the solution through a 0.45 µm filter to remove any precipitated compound.
-
Analyze the filtrate concentration using a suitable method (e.g., LC-MS/MS or HPLC-UV).
-
The measured concentration is the kinetic solubility.
-
-
Apparent Permeability (PAMPA Assay):
-
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to estimate passive permeability.
-
A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The donor wells are filled with your compound solution (e.g., 100 µM in PBS at pH 7.4).
-
The acceptor wells are filled with buffer.
-
The plate is incubated for 4-16 hours.
-
The concentration of the compound in both donor and acceptor wells is measured by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
Interpreting the Results:
| Parameter | High | Low | Interpretation & Next Steps |
| Solubility | > 100 µM | < 50 µM | Low Solubility: The compound is not dissolving effectively in the gastrointestinal fluids. This is a common issue for crystalline, lipophilic molecules. Proceed to Part 2: Troubleshooting Solubility-Limited Absorption .[5] |
| Permeability (Papp) | > 5 x 10-6 cm/s | < 1 x 10-6 cm/s | Low Permeability: The compound may be too polar, too large, or a substrate for efflux transporters that actively pump it out of intestinal cells. Proceed to Part 3: Troubleshooting Permeability-Limited Absorption . |
Part 2: Troubleshooting Solubility-Limited Absorption (BCS Class II/IV)
If your compound has low aqueous solubility, its absorption will be "dissolution rate-limited." Even with high permeability, the drug cannot be absorbed if it doesn't first dissolve.
FAQ 2: My compound has low kinetic solubility (< 50 µM). What are my options?
Answer: You have two primary paths: chemical modification (medicinal chemistry) or formulation strategies.
-
Chemical Modification: The goal is to disrupt the crystal lattice energy or introduce ionizable groups.
-
Introduce an Ionizable Center: The piperidine nitrogen is a key handle. Is it a free base? Converting it to a salt (e.g., hydrochloride, tartrate) is a standard and highly effective method to dramatically increase solubility.
-
Prodrug Approach: A soluble promoiety can be attached to the molecule, which is later cleaved in vivo to release the active drug.[6] For example, a phosphate group could be added if a suitable hydroxyl group exists on the scaffold, creating a highly water-soluble phosphate ester prodrug.
-
-
Formulation Strategies: These approaches aim to present the drug to the gastrointestinal tract in a more "soluble" or pre-dissolved state.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[4] Techniques like micronization or nanomilling can be highly effective.[4]
-
Amorphous Solid Dispersions (ASDs): The high energy of an amorphous state provides a significant solubility advantage over a stable crystalline form. The drug is dispersed in a polymer matrix (e.g., PVP, HPMC-AS) via spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be a powerful solution.[7][8] The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine emulsion in the gut, bypassing the dissolution step.
-
Core Experimental Protocol 2: Screening Formulation Approaches
Objective: To rapidly assess the potential of different formulation strategies to improve the apparent solubility of your agonist.
Methodology:
-
Salt Formation Screen:
-
Dissolve your free-base compound in a suitable solvent (e.g., acetone, isopropanol).
-
Add stoichiometric amounts of various pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric, methanesulfonic, tartaric, maleic).
-
Allow the salt to precipitate or crystallize.
-
Isolate the solid and test its kinetic solubility as described in Protocol 1.
-
-
Amorphous Solid Dispersion (ASD) Feasibility:
-
Prepare a small-scale ASD by co-dissolving your compound and a polymer (e.g., PVP K30) in a common solvent (e.g., methanol).
-
Rapidly evaporate the solvent under vacuum to "trap" the drug in an amorphous state within the polymer.
-
Confirm the amorphous nature using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
Perform a dissolution test on the resulting powder and compare it to the crystalline form.
-
Decision Workflow for Solubility Enhancement:
Caption: Decision tree for addressing low solubility.
Part 3: Troubleshooting Permeability-Limited Absorption (BCS Class III/IV)
If your compound is soluble but still shows poor absorption, the barrier is likely the intestinal epithelium itself. This can be due to poor passive diffusion or, more commonly, active removal by efflux transporters.
FAQ 3: My compound is soluble, but PAMPA Papp is low. What does this mean?
Answer: A low PAMPA Papp suggests poor passive diffusion. However, PAMPA is a simple model and does not account for active transport. The most common culprit for poor permeability of piperidine-containing compounds is efflux by P-glycoprotein (P-gp), an ATP-dependent transporter that acts as a "bouncer" at the cell membrane, pumping substrates back into the intestinal lumen.[9][10][11] You must determine if your compound is a P-gp substrate.
Core Experimental Protocol 3: Caco-2 Bidirectional Permeability Assay
Objective: To determine if the spiro[isobenzofuran-1,4'-piperidine] agonist is a substrate of P-glycoprotein (P-gp).
Background: The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiates to form a monolayer of polarized enterocytes that mimics the intestinal barrier. Crucially, these cells express key transporters, including P-gp.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and tight junction formation.
-
Transport Studies:
-
A-to-B Transport (Apical to Basolateral): Add the compound to the upper (apical) chamber, which represents the gut lumen. Measure its appearance in the lower (basolateral) chamber, representing the bloodstream, over time.
-
B-to-A Transport (Basolateral to Apical): Add the compound to the basolateral chamber and measure its appearance in the apical chamber.
-
-
P-gp Inhibition: Repeat both A-to-B and B-to-A experiments in the presence of a known potent P-gp inhibitor (e.g., verapamil or zosuquidar).[12]
-
Analysis: Quantify compound concentrations in all chambers at various time points using LC-MS/MS and calculate Papp values for each direction.
Interpreting the Results:
-
Efflux Ratio (ER): Calculate the ratio of Papp(B-to-A) / Papp(A-to-B).
-
Data Interpretation Table:
| Condition | Efflux Ratio (ER) | Interpretation |
| No Inhibitor | > 2.0 | The compound is actively transported from the basolateral to the apical side, indicating it is likely a P-gp substrate. |
| With P-gp Inhibitor | ER ≈ 1.0 | The efflux is inhibited, confirming the involvement of P-gp. The Papp(A-to-B) value should also increase significantly. |
| No Inhibitor | ≈ 1.0 | The compound is not a significant substrate for efflux transporters in this system. Poor permeability may be due to other factors (e.g., high polarity, large size). |
FAQ 4: My compound is a P-gp substrate. How can I overcome this?
Answer: Similar to solubility, this can be addressed through medicinal chemistry or formulation.
-
Medicinal Chemistry: The goal is to modify the structure to reduce its recognition by P-gp. This is often a subtle art and may involve:
-
Reducing Hydrogen Bond Donors: P-gp substrates often have specific pharmacophore features. Reducing the number of H-bond donors can sometimes disrupt binding.
-
Increasing Lipophilicity/Polar Surface Area: There are complex relationships, but sometimes "greasing up" a molecule or subtly altering its polarity can help it evade P-gp.
-
Blocking Metabolic Soft Spots: Sometimes, a metabolite is the primary P-gp substrate. See Part 4.
-
-
Formulation with P-gp Inhibitors: Co-administering the drug with an excipient that inhibits P-gp can increase its intestinal residence time and absorption.[9] Many pharmaceutically acceptable excipients, such as Kolliphor TPGS, Cremophor EL, and various polysorbates (Tweens), have P-gp inhibitory properties.[13] These are often key components of lipid-based formulations like SEDDS.
Workflow for Investigating P-gp Efflux:
Caption: Workflow for diagnosing and addressing P-gp efflux.
Part 4: Troubleshooting High First-Pass Metabolism
If both solubility and permeability are adequate, the next major hurdle is first-pass metabolism. This occurs when the drug is absorbed from the intestine and passes through the liver via the portal vein, where it can be extensively metabolized by enzymes before reaching systemic circulation. The piperidine moiety is particularly susceptible to metabolism by Cytochrome P450 enzymes (CYPs), especially CYP3A4.[14]
FAQ 5: My compound is soluble and permeable, but oral bioavailability is still low. How do I check for metabolic instability?
Answer: You need to assess the compound's stability in the presence of the primary metabolic enzymes found in the liver. The most common in vitro tools for this are liver microsomes or hepatocytes.
Core Experimental Protocol 4: Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance (Clint) of your compound.
Methodology:
-
Preparation: Obtain pooled human liver microsomes (HLM) and the necessary cofactor, NADPH (nicotinamide adenine dinucleotide phosphate).
-
Incubation:
-
Incubate your compound (e.g., at 1 µM) with HLM in a buffer at 37°C.
-
Initiate the metabolic reaction by adding NADPH.
-
Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Control: Run a parallel incubation without NADPH to control for non-CYP-mediated degradation.
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
-
Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the initial linear portion of this curve gives the degradation rate constant (k).
-
Calculate the intrinsic clearance (Clint) from this rate constant.
-
Interpreting the Results:
| Intrinsic Clearance (Clint) in HLM | Classification | Interpretation & Next Steps |
| < 15 µL/min/mg protein | Low Clearance | First-pass metabolism is unlikely to be the primary cause of low bioavailability. Re-evaluate solubility and permeability data. |
| 15 - 80 µL/min/mg protein | Intermediate Clearance | Metabolism may be contributing to low bioavailability. Consider metabolite identification studies. |
| > 80 µL/min/mg protein | High Clearance | The compound is rapidly metabolized. This is a likely cause of poor oral bioavailability. Proceed with reaction phenotyping and medicinal chemistry efforts to block metabolism. |
FAQ 6: My compound has high intrinsic clearance. What are the likely metabolic pathways for a spiro[isobenzofuran-1,4'-piperidine] scaffold, and how can I block them?
Answer: For piperidine-containing structures, several metabolic pathways are common.[15][16][17] Identifying the exact site of metabolism ("met-ID") is critical for guiding medicinal chemistry efforts.
Common Metabolic Hotspots:
-
N-dealkylation: If there is an alkyl substituent on the piperidine nitrogen, its removal is a very common metabolic route.[17]
-
Piperidine Ring Oxidation: Hydroxylation can occur at positions alpha or beta to the nitrogen.
-
Isobenzofuran Ring Oxidation: Aromatic hydroxylation on the phenyl ring of the isobenzofuran system.
Strategies to Improve Metabolic Stability:
-
Blocking N-dealkylation: If N-dealkylation of a small alkyl group (e.g., methyl, ethyl) is the issue, replacing it with a more robust group like a cyclopropylmethyl or tert-butyl group can sterically hinder the CYP active site.
-
Blocking Ring Oxidation: The most effective strategy is often to replace a hydrogen atom at the metabolic "hotspot" with a fluorine atom. The C-F bond is much stronger than a C-H bond and is resistant to CYP-mediated hydroxylation. This is a classic "blocking" strategy in medicinal chemistry.
-
Introducing Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aromatic rings can make them less susceptible to oxidative metabolism.
Metabolic Troubleshooting Workflow:
Sources
- 1. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 2. Key Factors Affecting the Absorption of Oral Drugs and Their Mechanisms - Oreate AI Blog [oreateai.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Safe handling and storage of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Introduction: Welcome to the technical support guide for 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS: 1359703-79-9). This molecule is a valuable spirocyclic building block used in pharmaceutical development and as a research tool for exploring neurological pathways, notably as a ligand for sigma (σ) receptors.[1][2][3] Its unique three-dimensional structure makes it a compelling scaffold for drug design.[4] This guide is designed for researchers, scientists, and drug development professionals to ensure its safe handling, optimal storage, and effective use in your experiments. The following information synthesizes safety data, chemical properties, and field-proven insights to help you navigate potential challenges and maintain the integrity of your research.
Section 1: Critical Safety Profile & First Aid (FAQs)
This section addresses the most immediate safety concerns. The primary hazard identified for this compound is acute oral toxicity.[5]
Q: What are the primary hazards of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride?
A: According to the Globally Harmonized System (GHS) classification, this compound is categorized as Acute Toxicity, Oral (Category 3), with the hazard statement H301: "Toxic if swallowed".[5] Therefore, the most critical precaution is to prevent ingestion. Additionally, as with any fine chemical powder, inhalation and contact with skin and eyes should be avoided.[6][7]
Q: What is the appropriate first aid response to an accidental exposure?
A: Immediate and correct first aid is crucial. The response varies by the route of exposure:
-
Ingestion: If swallowed, rinse the mouth with water immediately. Do NOT induce vomiting. Seek immediate medical attention and call a poison control center.[8] Provide the Safety Data Sheet (SDS) to the medical personnel.
-
Skin Contact: Take off all contaminated clothing immediately.[6] Flush the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or if symptoms like coughing or shortness of breath occur, seek medical attention.[11]
Section 2: Personal Protective Equipment (PPE) & Engineering Controls
The foundation of safe handling is a combination of proper engineering controls and appropriate PPE. All handling of the solid compound and concentrated solutions must be performed inside a certified chemical fume hood to minimize inhalation risk.[11][12]
Q: What is the mandatory PPE for handling this compound?
A: A multi-layered approach to PPE is required to create a reliable barrier against exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before each use.[8][9]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7][13] If there is a splash hazard, a full-face shield should be worn in addition to goggles.[8]
-
Body Protection: A standard laboratory coat is required. For operations with a higher risk of spills or dust generation, consider a chemical-resistant apron or suit.[8]
-
Respiratory Protection: While handling within a fume hood is the primary control, if this is not possible or if exposure limits are exceeded, a full-face respirator with an appropriate acid gas/organic vapor cartridge must be used.[8][11]
PPE Selection Workflow
dot digraph "PPE_Selection_Workflow" { graph [fontname="Arial", rankdir="TB", size="7.6,5", dpi=72]; node [fontname="Arial", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="Start: Handling Compound?", shape=ellipse, fillcolor="#FBBC05"]; fume_hood [label="Is a certified\nchemical fume hood available?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solid_or_solution [label="Handling solid powder\nor concentrated solution?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute_solution [label="Handling dilute solution\n(<1 mg/mL) on benchtop?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ppe_full [label="Required PPE:\n- Nitrile Gloves\n- Safety Goggles\n- Lab Coat\n- Respirator (if needed)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ppe_standard [label="Required PPE:\n- Nitrile Gloves\n- Safety Goggles\n- Lab Coat", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; stop_work [label="STOP WORK\nDo not proceed without\nproper engineering controls.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> fume_hood; fume_hood -> solid_or_solution [label=" Yes"]; fume_hood -> stop_work [label=" No"]; solid_or_solution -> ppe_full [label=" Yes (in hood)"]; solid_or_solution -> dilute_solution [label=" No"]; dilute_solution -> ppe_standard [label=" Yes"]; dilute_solution -> ppe_full [label=" No (Treat as conc.)"]; } axdot Caption: PPE decision workflow for handling the compound.
Section 3: Protocols for Safe Handling & Solution Preparation
Adherence to a strict, validated protocol is essential for both safety and experimental reproducibility. The hydrochloride salt form may be hygroscopic, and the fine powder can be prone to static, requiring careful technique during weighing.
Protocol: Safe Weighing and Stock Solution Preparation
-
Preparation: Before retrieving the compound from storage, ensure your chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatulas, weigh boat, vortex mixer, solvent, glassware).
-
Static Control: Use an anti-static weigh boat or an ionising bar/gun to neutralise static electricity on the container and weighing tools. This prevents the fine powder from scattering, which is both a safety hazard and a source of experimental error.[6][7]
-
Weighing: Inside the fume hood, carefully open the container. Use a clean, dedicated spatula to transfer the desired amount of powder to the weigh boat. Avoid creating airborne dust. Close the primary container tightly immediately after dispensing.
-
Solubilisation: Add the appropriate solvent to your target volumetric flask or vial. Carefully transfer the weighed powder from the weigh boat into the solvent. The causality here is crucial: adding the solid to the liquid minimizes clumping and splash-back.
-
Dissolution: Cap the vial/flask and mix thoroughly using a vortex or sonicator. Some related, more complex compounds have been noted to have limited solubility, so sonication may be required to achieve complete dissolution, especially for higher concentrations.[2] Visually inspect the solution against a light source to ensure no particulates remain.
-
Labeling & Storage: Clearly label the solution with the compound name, concentration, solvent, and date of preparation. Store the stock solution under the recommended conditions (see Section 4).
Section 4: Storage, Stability, and Incompatibility
The long-term integrity of your compound depends entirely on proper storage. Piperidine-containing compounds can be sensitive to temperature, humidity, and light.[14]
Q: What are the optimal long-term storage conditions?
A: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[6][13] While one supplier suggests room temperature storage is acceptable if sealed and dry[15], the best practice for piperidine series compounds, especially for long-term storage, is refrigeration at 2-8°C in a desiccated environment.[14] This minimizes the risk of degradation from heat and hydrolysis from absorbed moisture.
Q: What materials or chemicals are incompatible with this compound?
A: Avoid storing this compound near strong oxidizing agents.[6] As a hydrochloride salt, it is also incompatible with strong bases, which could deprotonate the piperidine nitrogen and alter the compound's properties. Keep it away from heat sources, open flames, and sparks.[6]
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows potential degradation pathways. |
| Atmosphere | Dry/Desiccated | Prevents hydrolysis and degradation from moisture.[14] |
| Light | Protect from light (Amber vial) | Prevents photochemical degradation.[14] |
| Container | Tightly sealed original container | Prevents contamination and moisture ingress. |
| Location | Locked, well-ventilated cabinet | Ensures security and safe containment.[6][16] |
Q: How can I visually inspect for potential degradation?
A: Before each use, visually inspect the material. Signs of potential degradation or contamination include a change in color from the original appearance, significant clumping (indicating moisture absorption), or a noticeable change in solubility characteristics compared to a fresh lot. If degradation is suspected, it is best to use a fresh vial of the compound to ensure the validity of your experimental results.
Section 5: Troubleshooting Experimental Issues
Inconsistent or unexpected experimental results can often be traced back to issues with compound handling, stability, or purity.
Q: My compound is not dissolving completely in my chosen solvent. What steps can I take?
A: First, verify that the solvent is appropriate for this compound. While its general solubility profile is considered favorable[1], specific quantitative data is not widely published. If you are experiencing issues:
-
Increase Mixing Energy: Try vortexing for a longer period or use a bath sonicator to aid dissolution.[2]
-
Gentle Warming: Gently warm the solution (e.g., to 30-40°C), but only if you are certain the compound is stable at that temperature for a short period. Monitor for any signs of color change.
-
Change Solvent: Consider a different solvent system. If using aqueous buffers, ensure the pH is compatible.
-
Prepare a More Dilute Solution: It may be that you are exceeding the solubility limit at that concentration and temperature.
Q: I am observing unexpected peaks or poor peak shape in my HPLC/LC-MS analysis. What could be the cause?
A: This is a common issue that can point to several root causes:
-
Compound Degradation: If the compound was stored improperly (e.g., exposed to light, moisture, or high temperatures), it may have degraded.[14] This will often appear as additional, smaller peaks in your chromatogram.
-
Sample Invalidity: Ensure your sample concentration is correct and that the compound is stable in your sample diluent over the course of your analytical run.[17]
-
Contamination: Contamination could come from glassware, the solvent, or the injector. Run a blank (solvent only) to rule this out.[17]
-
Column or System Issues: Poor peak shape can also be an indicator of a problem with the analytical column or the HPLC system itself.[18][19]
Troubleshooting Workflow for Inconsistent Results
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", rankdir="TB", size="7.6,6", dpi=72]; node [fontname="Arial", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="Inconsistent Experimental Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_compound [label="Step 1: Verify Compound Integrity", shape=box, style=rounded, fillcolor="#FBBC05"]; check_prep [label="Step 2: Review Solution Preparation", shape=box, style=rounded, fillcolor="#FBBC05"]; check_system [label="Step 3: Evaluate Analytical System", shape=box, style=rounded, fillcolor="#FBBC05"];
storage [label="Was compound stored correctly?\n(Cool, dry, dark)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; new_vial [label="Action: Use a fresh, unopened\nvial of the compound.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
solubility [label="Was solution clear?\nWas correct solvent used?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; remake_sol [label="Action: Prepare a fresh solution\nfollowing the validated protocol.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
blank_run [label="Did you run a system blank?\nIs the system calibrated?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; system_maintenance [label="Action: Perform system checks\n(e.g., check for leaks, run standards).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_compound -> storage; storage -> check_prep [label=" Yes"]; storage -> new_vial [label=" No"]; new_vial -> conclusion;
check_prep -> solubility; solubility -> check_system [label=" Yes"]; solubility -> remake_sol [label=" No"]; remake_sol -> conclusion;
check_system -> blank_run; blank_run -> conclusion [label=" Yes"]; blank_run -> system_maintenance [label=" No"]; system_maintenance -> conclusion; } axdot Caption: A logical workflow for troubleshooting inconsistent experimental data.
Section 6: Spill & Waste Disposal
Proper containment and disposal are the final steps in the safe handling lifecycle of any chemical.
Q: How should I clean up a small spill of the solid compound?
A: For a small spill inside a fume hood:
-
Ensure your PPE is intact.
-
Gently cover the spill with an absorbent material, like sand or a universal binding agent, to avoid raising dust.[16]
-
Carefully sweep or scoop the material into a designated, sealable waste container. Use spark-proof tools.[7]
-
Wipe the area with a damp cloth, then decontaminate the surface.
-
Place all cleanup materials into the hazardous waste container.
Q: How do I dispose of waste containing this compound?
A: Chemical waste must be disposed of according to local, state, and federal regulations. Never dispose of this compound down the drain.[9]
-
Solid Waste: Contaminated items (gloves, weigh boats, paper towels) and excess solid compound should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions should be collected in a labeled, sealed hazardous waste container designated for halogenated organic waste.
-
Consult your institution's Environmental Health & Safety (EH&S) office for specific disposal procedures.[9]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]
- Standard Operating Procedure. (n.d.). Hydrochloric Acid.
-
PubChem. (n.d.). 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
BTC. (2025). What are the storage stability of Piperidine Series compounds over time? - Blog. Retrieved from [Link]
-
University of Washington. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Environmental Health & Safety. Retrieved from [Link]
- World Health Organization. (n.d.). Guidelines for good clinical laboratory practice.
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
-
Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Abate, C., et al. (2023). Development of Fluorescent 4‐[4‐(3H‐Spiro[isobenzofuran‐1,4′‐ piperidin]‐1′‐yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Griggs, S. D., et al. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. White Rose Research Online. Retrieved from [Link]
- KISHIDA CHEMICAL CO., LTD. (n.d.). 5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride - Safety Data Sheet.
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. iris.unito.it [iris.unito.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride | C12H15Cl2NO | CID 57416990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. catalogimages.wiley.com [catalogimages.wiley.com]
- 13. kishida.co.jp [kishida.co.jp]
- 14. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 15. 6-Chloro-3h-spiro[isobenzofuran-1,4'-piperidine] hydrochloride - CAS:1359703-79-9 - Sunway Pharm Ltd [3wpharm.com]
- 16. carlroth.com [carlroth.com]
- 17. phenomenex.com [phenomenex.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
The Ascendancy of Spirocyclic Scaffolds in Modern Drug Discovery: A Comparative Guide to 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as a particularly promising class of structures. Their inherent rigidity, novel chemical space, and ability to project functionalities in a well-defined spatial orientation offer distinct advantages over traditional, often planar, heterocyclic systems. This guide provides a comparative analysis of the 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold against other prominent spirocyclic systems, offering insights into its potential and practical guidance for its application in drug discovery programs.
The Spirocyclic Advantage: A Paradigm Shift in Scaffold Design
The introduction of a spiro-center, a single atom shared by two rings, imparts a significant conformational rigidity to a molecule. This restriction of rotational freedom can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity. Furthermore, the three-dimensional nature of spirocycles allows for a more comprehensive exploration of the binding pocket of a target protein, enabling interactions that are not possible with planar scaffolds.[1] This can be particularly advantageous for targeting challenging proteins, such as those with shallow or allosteric binding sites.
From a physicochemical standpoint, spirocyclic scaffolds often exhibit improved properties compared to their non-spirocyclic counterparts. The increased sp³ character can lead to enhanced aqueous solubility, a critical parameter for oral bioavailability. Additionally, the compact nature of spirocycles can influence metabolic stability and membrane permeability, key components of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
A Spotlight on 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
The 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has garnered attention as a valuable building block in medicinal chemistry, particularly for the development of agents targeting the central nervous system (CNS).[2] The isobenzofuran moiety provides a rigid core, while the piperidine ring offers a versatile handle for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The presence of the chlorine atom at the 6-position can influence electronic properties and provide a potential metabolic blocking site.
Derivatives of the spiro[isobenzofuran-1,4'-piperidine] core have shown significant activity as CNS agents, with some analogues exhibiting marked inhibition of tetrabenazine-induced ptosis, a model used to screen for potential antidepressant activity.[3] Furthermore, this scaffold has been explored for its interaction with sigma receptors, which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[4][5]
Comparative Analysis with Alternative Spirocyclic Scaffolds
To better understand the unique attributes of the 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold, it is instructive to compare it with other spirocyclic systems that have found utility in drug discovery.
Spiro-oxindoles
Spiro-oxindoles are a prominent class of spirocyclic compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, and antiviral properties. The spiro-junction at the 3-position of the oxindole ring creates a highly rigid and stereochemically defined center.
Key Distinctions:
-
Synthetic Accessibility: Spiro-oxindoles can be readily synthesized through various multicomponent reactions, often providing high structural diversity.
-
Biological Target Space: While both scaffolds have applications in oncology, spiro-oxindoles have a more established track record as anticancer agents, with several derivatives showing potent cytotoxicity against various cancer cell lines.[6][7]
-
Structural Features: The oxindole core contains a lactam functionality, which can participate in hydrogen bonding interactions with biological targets, a feature absent in the isobenzofuran ring of the comparator.
Spiro-pyrrolidines/pyrrolizidines
Spiro-pyrrolidine and -pyrrolizidine scaffolds offer a different geometric and electronic profile. These nitrogen-containing heterocyclic systems are often found in natural products and have been explored for a range of therapeutic applications.
Key Distinctions:
-
Three-Dimensional Shape: The five-membered ring of the pyrrolidine system imparts a distinct conformational preference compared to the six-membered piperidine ring.
-
Basicity: The pKa of the nitrogen atom in the pyrrolidine ring differs from that in the piperidine ring, which can influence receptor interactions and pharmacokinetic properties.
-
Therapeutic Applications: Spiro-pyrrolidines have shown promise in areas such as oncology and infectious diseases.[6]
Experimental Data Comparison
Table 1: Physicochemical Properties of Representative Spirocyclic Scaffolds
| Scaffold | Molecular Weight ( g/mol ) | Predicted clogP | Predicted Aqueous Solubility (logS) |
| 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] | 223.70 | 2.8 | -3.5 |
| Representative Spiro-oxindole | ~250-350 | 2.5 - 4.0 | -3.0 to -4.5 |
| Representative Spiro-pyrrolidine | ~200-300 | 1.5 - 3.0 | -2.5 to -4.0 |
Note: Data for spiro-oxindole and spiro-pyrrolidine are representative ranges based on published derivatives. Predicted values are generated using standard computational models.
Table 2: Pharmacological Profile of Representative Spirocyclic Scaffolds
| Scaffold | Primary Therapeutic Area(s) | Key Biological Target(s) | Representative Activity (IC₅₀/Kᵢ) |
| 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] | CNS Disorders, Oncology | Sigma-1 and Sigma-2 Receptors[4][5] | Kᵢ (σ₁) = 39.3 nM, Kᵢ (σ₂) = 12.6 nM (for a derivative)[8] |
| Spiro-oxindole | Oncology, Infectious Diseases | MDM2, various kinases[7] | IC₅₀ = 3.9 µg/mL (MCF-7 cells, for a derivative)[6] |
| Spiro-pyrrolidine | Oncology, Infectious Diseases | Various enzymes and receptors | IC₅₀ values in the low micromolar range against cancer cell lines[6] |
Experimental Protocols for Comparative Evaluation
To enable researchers to conduct their own comparative studies, we provide the following detailed, step-by-step methodologies for key in vitro assays.
Synthesis of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
A general synthetic approach for the spiro[isobenzofuran-1,4'-piperidine] scaffold involves the acid-catalyzed cyclization of a precursor alcohol.[3] The synthesis of the 6-chloro derivative would follow a similar strategy, starting from a chlorinated precursor.
Caption: Synthetic workflow for 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].
Step-by-Step Protocol:
-
Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous THF, add a solution of 2-bromo-5-chlorobenzyl bromide in anhydrous THF dropwise under an inert atmosphere.
-
Addition to Piperidone: Cool the Grignard reagent to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Cyclization: Dissolve the purified alcohol in a suitable solvent (e.g., dichloromethane) and treat with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) at room temperature to effect both cyclization and Boc deprotection.
-
Final Purification: After completion of the reaction (monitored by TLC or LC-MS), neutralize the reaction mixture and extract the product. Purify the final compound by column chromatography or recrystallization to yield 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across the gastrointestinal tract.[2]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Protocol:
-
Prepare Solutions: Prepare a stock solution of the test compound in DMSO. Prepare the donor and acceptor buffers (e.g., phosphate-buffered saline at different pH values to mimic different sections of the GI tract).
-
Coat the Donor Plate: Coat the wells of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) and allow the solvent to evaporate.
-
Add Compound: Add the test compound solution (diluted from the DMSO stock into the donor buffer) to the donor wells.
-
Assemble the "Sandwich": Place the donor plate on top of the acceptor plate, which has been filled with the acceptor buffer.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Analyze: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: Calculate the permeability coefficient (Pe) using the appropriate formula, taking into account the surface area of the membrane, the volume of the wells, and the incubation time.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.[9]
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Prepare Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: In a microcentrifuge tube, combine the reaction buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C.
-
Initiate Reaction: Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for many metabolic enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Cytotoxicity Assay
This assay determines the concentration at which a compound becomes toxic to cells.[10][11]
Step-by-Step Protocol:
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line or a neuronal cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include appropriate positive and negative controls.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method. A common method is the MTT assay, where a yellow tetrazolium salt (MTT) is reduced to a purple formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration. From this curve, determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Perspectives
The 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold represents a valuable and somewhat underexplored platform for the development of novel therapeutics, particularly for CNS disorders. Its rigid, three-dimensional structure and synthetic tractability make it an attractive starting point for medicinal chemistry campaigns. While direct comparative data with other spirocyclic scaffolds is limited, the available information suggests that it occupies a unique chemical and biological space.
Future research should focus on the systematic evaluation of this scaffold and its derivatives in a panel of biological assays alongside other spirocyclic systems. The generation of comprehensive ADME-Tox profiles will be crucial for understanding its drug-like properties and potential for clinical development. The detailed experimental protocols provided in this guide offer a framework for such a comparative investigation, enabling researchers to make informed decisions in the selection and optimization of spirocyclic scaffolds for their specific drug discovery programs.
References
-
Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]
-
Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]
-
Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Research Square. [Link]
-
Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ResearchGate. [Link]
-
Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. PubMed. [Link]
-
Novel Sigma Receptor Ligands. Part 2. SAR of spiro[[4]benzopyran-1,4 -piperidines] and spiro[[4]benzofuran-1,4'-piperidines]. PubMed. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4′-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides. Royal Society of Chemistry. [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
metabolic stability in liver microsomes. Mercell. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride. PubChem. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
-
Biologically active spirooxindole small molecular targets. ResearchGate. [Link]
-
Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. ResearchGate. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Taylor & Francis Online. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. Altasciences. [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. National Center for Biotechnology Information. [Link]
-
Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. National Center for Biotechnology Information. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. National Center for Biotechnology Information. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]
-
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls. [Link]
-
Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. PubMed. [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. National Center for Biotechnology Information. [Link]
-
Refined ADME Profiles for ATC Drug Classes. MDPI. [Link]
-
Metabolic Stability Assay Services. BioIVT. [Link]
-
Ag(I)/PPh3-Catalyzed Diastereoselective Syntheses of the Spiro[indole-3,4'-piperidine] Scaffold and Its Derivatives via Chelation-Controlled Cycloisomerizations of Tryptamine-Ynamides. ResearchGate. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline as a σ2 Receptor PET Radiotracer. Perelman School of Medicine at the University of Pennsylvania. [Link]
-
Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. MDPI. [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. iris.unito.it [iris.unito.it]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Comparative Guide to the Structure-Activity Relationship of 3H-Spiro[isobenzofuran-1,4'-piperidine] Derivatives
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a versatile pharmacophore in medicinal chemistry, yielding compounds with a wide range of biological activities, particularly targeting the central nervous system (CNS).[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, with a primary focus on their interactions with sigma (σ) receptors, for which substantial quantitative data is available. Additionally, we will explore the SAR for other CNS targets, such as those related to antidepressant and antipsychotic activities, based on the current body of scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to understand the key structural determinants for potency and selectivity within this chemical series.
The 3H-Spiro[isobenzofuran-1,4'-piperidine] Core: A Privileged Scaffold
The rigid, three-dimensional structure of the 3H-spiro[isobenzofuran-1,4'-piperidine] core provides a unique framework for the spatial presentation of pharmacophoric features. This spirocyclic system, which combines a benzofuran and a piperidine ring, has proven to be a valuable starting point for the design of ligands for various biological targets.[1] The key points of structural modification that have been extensively explored are the piperidine nitrogen (N1'), the 3-position of the isobenzofuran ring, and the aromatic ring of the isobenzofuran moiety.
Synthesis of the Spirocyclic Core and its Derivatives
A common synthetic route to the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold involves the lithiation of a 2-bromobenzhydryl methyl ether, followed by the addition of a suitably substituted 4-piperidone and subsequent acid-catalyzed cyclization.[1] The piperidine nitrogen can then be dealkylated and subsequently functionalized with a variety of substituents to explore the SAR.
Alternatively, derivatives can be synthesized by reacting the parent 3H-spiro[isobenzofuran-1,4'-piperidine] with various electrophiles, such as alkyl halides or activated carboxylic acids.[2][3]
Experimental Protocol: General Synthesis of N-Substituted 3H-Spiro[isobenzofuran-1,4'-piperidine] Derivatives [2][3]
Part A: Synthesis of the Core Spirocycle
-
Lithiation: Dissolve 2-bromobenzhydryl methyl ether in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Add n-butyllithium dropwise and stir the mixture for 1 hour at -78 °C.
-
Addition of Piperidone: Add a solution of 1-methyl-4-piperidone in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cyclization: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. The crude product is then treated with an acid (e.g., hydrochloric acid) to facilitate cyclization to the spiro[isobenzofuran-1(3H),4'-piperidine] core.
-
Purification: The crude product is purified by column chromatography.
Part B: N-Functionalization
-
Demethylation (if necessary): The N-methyl group can be removed using standard dealkylation procedures (e.g., using 1-chloroethyl chloroformate followed by methanolysis) to yield the secondary amine.
-
Alkylation/Acylation: The secondary amine is dissolved in a suitable solvent (e.g., THF, DMF).
-
An appropriate electrophile (e.g., an alkyl bromide, or a carboxylic acid activated with a coupling agent like 1,1'-carbonyldiimidazole (CDI)) is added.[2][3]
-
The reaction mixture is stirred at room temperature or heated as required.
-
The final product is isolated and purified by standard techniques such as extraction and column chromatography.
Comparative Structure-Activity Relationship at Sigma Receptors
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has been extensively utilized in the development of high-affinity ligands for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a variety of neurological disorders and cancer.[2][3][4]
A key determinant of sigma receptor affinity and selectivity is the nature of the substituent on the piperidine nitrogen. A seminal study by Caron and co-workers explored a series of indole derivatives bearing an N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety.[2][3] The position of this bulky group on the indole ring was found to be critical for selectivity.
| Compound | R¹ | R² | σ₁ Ki (nM) | σ₂ Ki (nM) | σ₂/σ₁ Selectivity |
| Siramesine | - | N-butyl-spiro... | 10.5 | 12.6 | ~1 |
| Compound 8 | N-butyl-spiro... | - | >1000 | 16.5 | >60 |
| Compound 17 | H | N-hexyl-linker-dye A | 38.1 | 3.84 | 10 |
| Compound 23 | N-butyl-linker-dye A | H | 296 | 5.07 | 58 |
| Compound 19 | H | N-hexyl-linker-dye C | 51.3 | 30.2 | ~1.7 |
| Compound 29 | N-butyl-linker-dye C | H | 488 | 51.1 | ~9.5 |
Data extracted from Abate et al., 2023.[2][3] Dye A, B, and C represent different fluorescent tags.
Key SAR Insights for Sigma Receptor Ligands:
-
N-Substituent: The presence of a butyl-spiropiperidine portion attached to an indole ring is a key pharmacophoric element for high sigma receptor affinity.[2][3]
-
Positional Isomerism and Selectivity: Moving the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety from the C-3 position of the indole (as in siramesine analogues) to the N-1 position leads to a dramatic increase in selectivity for the σ₂ receptor over the σ₁ receptor.[2][3] This suggests that the binding pockets of the two sigma receptor subtypes have distinct topographical features that can be exploited for achieving selectivity.
-
Linker and Terminal Group: The introduction of fluorescent dyes via linkers of varying lengths and compositions modulates the affinity and selectivity. For instance, compound 17, with a hexyl linker and a smaller fluorescent tag (dye A), exhibits high affinity for the σ₂ receptor.
Caption: Key SAR trends for sigma receptor activity.
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
This protocol is a generalized procedure based on established methods.[2][3]
-
Membrane Preparation: Homogenize tissue (e.g., guinea pig brain for σ₁ or rat liver for σ₂) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: In a 96-well plate, add the membrane preparation, the radioligand (-pentazocine for σ₁ or [³H]-DTG for σ₂), and the competing test compound at various concentrations.
-
Incubation: Incubate the plates for a specified time and temperature (e.g., 90 minutes at 37°C for σ₁).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding). Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value can then be calculated using the Cheng-Prusoff equation.
Structure-Activity Relationship for Other CNS Activities
While quantitative SAR data for non-sigma targets is less systematically reported in the literature, several studies have highlighted the potential of 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives as antidepressant and antipsychotic agents.
Antidepressant-like Activity:
Early work on this scaffold was prompted by its structural similarity to known antidepressants.[1] The primary assay used to evaluate this activity was the inhibition of tetrabenazine-induced ptosis in mice.
| Compound | N1' Substituent | C3 Substituent | Antitetrabenazine Activity |
| 7a | -CH₃ | Phenyl | Active |
| 9a | -H | Phenyl | Active |
| Analogues | Large alkyl groups | Phenyl | Significantly reduced activity |
| Analogues | -H | > H (e.g., alkyl) | Significantly reduced activity |
Data compiled from Gungor et al., 1983.[1]
Key SAR Insights for Antidepressant-like Activity:
-
Piperidine Nitrogen: A basic nitrogen on the piperidine ring is essential for optimal activity.[1]
-
N-Substituent Size: Large substituents on the piperidine nitrogen significantly reduce antitetrabenazine activity.[1]
-
C-3 Substituent: A substituent at the C-3 position larger than a hydrogen atom also diminishes activity.[1]
Antipsychotic-like (Neuroleptic) Activity:
A series of 1'-[3-(4-fluorobenzoyl)propyl]-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] analogues were synthesized and evaluated for their CNS depressant properties, a characteristic of many antipsychotic drugs.[5]
Caption: A typical workflow for SAR studies.
Conclusion and Future Directions
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a remarkably fruitful platform for the discovery of novel CNS-active agents. The structure-activity relationship is most clearly defined for sigma receptor ligands, where specific structural modifications on the piperidine nitrogen and its substituents lead to high-affinity and selective compounds. For antidepressant and antipsychotic activities, the SAR is currently more qualitative.
Future research in this area should focus on:
-
Systematic evaluation of derivatives at a broader panel of CNS receptors (e.g., dopamine D₂, D₃, D₄, and various serotonin subtypes) to establish a more comprehensive and quantitative SAR.
-
In-depth in vivo pharmacological characterization of the most promising compounds to better understand their therapeutic potential and mechanisms of action.
-
Exploration of novel modifications on the isobenzofuran and piperidine rings to further optimize potency, selectivity, and pharmacokinetic properties.
By systematically building upon the knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this privileged chemical scaffold.
References
-
Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Available at: [Link]
-
Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Europe PMC. Available at: [Link]
-
Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ResearchGate. Available at: [Link]
-
Gungor, T., et al. (1983). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Klioze, S. S., & Novick, W. J., Jr (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of medicinal chemistry, 21(4), 400–403. Available at: [Link]
-
Guo, L., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & medicinal chemistry letters, 20(16), 4895–4900. Available at: [Link]
-
Klioze, S. S., et al. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 4. Central nervous system depressants. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 4. Central nervous system depressants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]: Validating a Modern Scaffold for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of Central Nervous System (CNS) drug development, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. An ideal precursor should not only be synthetically accessible but also imbue its derivatives with favorable physicochemical and pharmacological properties conducive to crossing the blood-brain barrier and engaging with challenging CNS targets. This guide provides an in-depth validation of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] as a promising precursor for novel CNS agents. We will objectively compare its performance characteristics with a more traditional, non-spirocyclic alternative, supported by experimental data and established scientific principles.
The Strategic Advantage of Spirocyclic Scaffolds in CNS Drug Design
Historically, CNS drug discovery has been dominated by compounds rich in sp2-hybridized carbons, often leading to flat, aromatic structures. While successful, this chemical space is well-explored, and pushing beyond its boundaries is essential for novel target engagement and intellectual property. Spirocyclic scaffolds, characterized by a single atom shared between two rings, offer a compelling alternative. Their inherent three-dimensionality allows for a more sophisticated presentation of pharmacophoric elements in space, potentially leading to enhanced potency and selectivity.[1] This rigid, defined conformation can reduce the entropic penalty upon binding to a biological target, a key consideration in optimizing ligand-receptor interactions.[2]
The 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold combines this advantageous spirocyclic core with a chloro-substituted isobenzofuran moiety. The piperidine ring is a common feature in many successful CNS drugs, offering a basic nitrogen atom that is often crucial for target interaction and can be readily functionalized.[3] The chlorine atom can modulate the electronic properties of the aromatic ring and influence metabolic stability and binding affinity.
Comparative Analysis of Precursors: A Tale of Two Scaffolds
To contextualize the advantages of the 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] precursor, we will compare it with a well-established, non-spirocyclic precursor, 4-(4-fluorophenyl)piperidine. This latter compound is a key intermediate in the synthesis of several CNS drugs, including the selective serotonin reuptake inhibitor (SSRI) paroxetine.
Physicochemical Properties
The physicochemical properties of a precursor are critical determinants of the "drug-likeness" of its derivatives, particularly for CNS agents where blood-brain barrier penetration is paramount. An optimal CNS drug candidate typically possesses a balanced lipophilicity (logP), a low molecular weight, and a controlled number of hydrogen bond donors and acceptors.
| Property | 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] HCl[4][5] | 4-(4-fluorophenyl)piperidine | Commentary |
| Molecular Formula | C₁₂H₁₅Cl₂NO | C₁₁H₁₄FN | The spiro compound has a slightly higher molecular weight due to the additional ring and chlorine atom. |
| Molecular Weight | 260.16 g/mol | 181.24 g/mol | Both precursors are within a reasonable starting range for further elaboration into CNS drug candidates. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | 12.03 Ų | The lower TPSA of both compounds is favorable for blood-brain barrier penetration. |
| Calculated logP | 2.6 | 1.9 | The spiro compound exhibits a higher lipophilicity, which can be advantageous for membrane permeability but may require careful management during lead optimization to avoid excessive lipophilicity in the final drug candidate. |
| Hydrogen Bond Donors | 2 | 1 | The presence of a secondary amine in both precursors provides a key handle for derivatization. |
| Hydrogen Bond Acceptors | 2 | 1 | The ether oxygen in the spiro compound provides an additional hydrogen bond acceptor site. |
| Rotatable Bonds | 0 | 1 | The spirocyclic nature of the featured precursor imparts significant conformational rigidity, which can be advantageous for target binding. |
The data suggests that while both precursors possess favorable properties for CNS drug development, the spirocyclic nature of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] offers a more rigid and three-dimensional starting point. This rigidity can be a significant advantage in designing selective ligands, as it reduces the number of accessible conformations that could lead to off-target interactions.
Synthetic Accessibility: A Proposed Pathway
A proposed synthetic workflow for 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is outlined below:
Caption: Proposed synthetic workflow for 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].
Experimental Protocol: A Generalized Approach
-
Protection of the Benzylic Alcohol: The starting material, (4-chloro-2-formylphenyl)methanol, would first have its benzylic alcohol protected, for instance, as a tetrahydropyranyl (THP) ether, to prevent its interference in subsequent steps.
-
Formation of the Organometallic Reagent: The corresponding aryl bromide would be treated with a strong base like n-butyllithium at low temperature to generate a highly reactive organolithium species.
-
Addition to Piperidone: This organolithium reagent would then be added to a solution of N-Boc-4-piperidone. The Boc (tert-butyloxycarbonyl) group serves to protect the piperidine nitrogen.
-
Acid-Catalyzed Cyclization: The resulting tertiary alcohol would undergo an acid-catalyzed intramolecular cyclization, with the concomitant removal of the THP protecting group, to form the spiro[isobenzofuran-1,4'-piperidine] core.
-
Deprotection: The final step would involve the removal of the Boc protecting group from the piperidine nitrogen, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent), to yield the desired precursor, 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], likely as its hydrochloride salt.
This multi-step synthesis utilizes common and well-understood reactions in medicinal chemistry, suggesting that the precursor can be accessed with moderate effort and cost.
Pharmacological Validation: A Gateway to Novel CNS Agents
The utility of a precursor is ultimately determined by the biological activity of the compounds derived from it. The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has been successfully employed in the development of ligands for various CNS targets, most notably the sigma (σ) receptors.[6][7] The σ2 receptor, in particular, is a target of significant interest for the development of therapeutics for neurodegenerative diseases like Alzheimer's and for cancer diagnostics.[6][7]
Derivatives of the parent spiro[isobenzofuran-1,4'-piperidine] have been shown to exhibit nanomolar affinity for σ receptors. For instance, functionalization of the piperidine nitrogen with an N-butyl-indole moiety has yielded potent σ ligands.[6][7]
| Compound | Target | Kᵢ (nM) | Reference |
| Derivative 1 (σ pan ligand) | σ₁/σ₂ | Low nM | [6][7] |
| Derivative 2 (σ₂ selective ligand) | σ₂ | Low nM | [6][7] |
These findings strongly support the validation of the 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold as a precursor for CNS agents. The piperidine nitrogen provides a convenient point for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of potency and selectivity for a given CNS target.
The logical workflow for validating a CNS precursor is a multi-stage process that integrates chemical synthesis with biological evaluation.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride | C12H15Cl2NO | CID 57416990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1359703-79-9|6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Spiro[isobenzofuran-1,4'-piperidine] Analogs for Melanocortin-4 Receptor Affinity
Introduction: The melanocortin-4 receptor (MC4R), a G protein-coupled receptor predominantly expressed in the brain, is a critical regulator of energy homeostasis and appetite.[1][2] Its pivotal role in metabolic control has positioned it as a prime therapeutic target for obesity and other metabolic disorders. The development of potent and selective MC4R agonists is a key focus of modern medicinal chemistry. Among the promising scaffolds, the spiro[isobenzofuran-1,4'-piperidine] core has emerged as a framework for designing novel MC4R ligands. This guide provides a comparative study of spiro[isobenzofuran-1,4'-piperidine] analogs, delving into their structure-activity relationships (SAR) for MC4R affinity and functional activity. We will explore the synthetic rationale, present comparative binding data, and detail the experimental protocols for assessing their pharmacological profiles.
The Spiro[isobenzofuran-1,4'-piperidine] Scaffold: A Privileged Structure for MC4R Modulation
The spiro[isobenzofuran-1,4'-piperidine] moiety offers a rigid, three-dimensional structure that can effectively present key pharmacophoric features for interaction with the MC4R binding pocket. The design of agonists based on this scaffold aims to mimic the action of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH).[2] A key publication in this area, "Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists," laid the groundwork for understanding the SAR of this compound class.[3]
Comparative Affinity of Spiro[isobenzofuran-1,4'-piperidine] Analogs at the MC4R
The following table summarizes the MC4R binding affinities (Ki) and functional activities (EC50) for a series of representative spiro[isobenzofuran-1,4'-piperidine] analogs, as reported in the foundational study by Guo et al. These compounds demonstrate the impact of substitutions on the piperidine nitrogen and other positions of the core scaffold.
| Compound ID | R Group (Piperidine Nitrogen) | Other Substitutions | hMC4R Ki (nM) | hMC4R EC50 (nM) |
| 1a | -CH₃ | Unsubstituted Phenyl | Data not available in abstract | Data not available in abstract |
| 1b | -H | Unsubstituted Phenyl | Data not available in abstract | Data not available in abstract |
| 2a | Various Alkyl & Aryl groups | Substituted Phenyl | Potent (specific values in full text) | Potent (specific values in full text) |
| Lead Compound | Optimized Substituent | Optimized Substituent | Potent (specific values in full text) | Potent (specific values in full text) |
Note: Specific Ki and EC50 values are proprietary to the cited research and are presented here conceptually to illustrate the SAR. The trend indicates that specific substitutions on the piperidine nitrogen and the phenyl ring are crucial for high affinity and potency.
Structure-Activity Relationship (SAR) Insights
The SAR studies on the spiro[isobenzofuran-1,4'-piperidine] scaffold have revealed several key insights:
-
Piperidine Nitrogen Substitution: The nature of the substituent on the piperidine nitrogen is a critical determinant of MC4R affinity and functional activity. Small alkyl groups are often well-tolerated, while larger or more complex moieties can either enhance or diminish activity depending on their interaction with the receptor's binding pocket.[4]
-
Aromatic Substituents: Modifications to the phenyl ring of the isobenzofuran portion significantly influence potency and selectivity. Electron-withdrawing or electron-donating groups at specific positions can modulate the electronic and steric properties of the molecule, leading to optimized interactions with key residues in the MC4R binding site.
-
Stereochemistry: The spirocyclic nature of the scaffold introduces stereocenters, and the absolute configuration of these centers can have a profound impact on biological activity. The precise spatial arrangement of substituents is crucial for achieving a high-affinity binding mode.
Experimental Methodologies for Pharmacological Characterization
To ensure the scientific integrity of the comparative data, it is essential to understand the experimental protocols used to determine MC4R affinity and functional activity. The following are detailed, step-by-step methodologies representative of those employed in the field.
Radioligand Binding Assay for MC4R Affinity
This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from the MC4R.
Workflow Diagram:
Caption: Workflow for MC4R Radioligand Binding Assay.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human MC4R are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.[5]
-
Cells are harvested, and crude membranes are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
50 µL of cell membranes (typically 5-15 µg of protein).
-
50 µL of various concentrations of the test spiro[isobenzofuran-1,4'-piperidine] analog.
-
50 µL of radioligand, [¹²⁵I]-NDP-α-MSH (a high-affinity MC4R agonist), at a final concentration near its Kd value.[6]
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 1 µM NDP-α-MSH).
-
The plate is incubated for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
After drying, a scintillation cocktail is added to each well, and the radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional cAMP Assay for MC4R Agonist Activity
This assay measures the ability of the spiro[isobenzofuran-1,4'-piperidine] analogs to act as agonists by stimulating the production of cyclic AMP (cAMP), a key second messenger in the MC4R signaling pathway.[2]
MC4R Signaling Pathway Diagram:
Caption: Simplified MC4R Gs-cAMP Signaling Pathway.
Detailed Protocol:
-
Cell Culture:
-
HEK293 cells stably expressing the hMC4R are seeded into 96-well or 384-well plates and grown to near confluence.[3]
-
-
Compound Treatment:
-
The cell culture medium is removed, and the cells are washed with a stimulation buffer.
-
Cells are then incubated with various concentrations of the test spiro[isobenzofuran-1,4'-piperidine] analogs for a defined period (typically 15-30 minutes) at 37°C. A known MC4R agonist like α-MSH is used as a positive control.
-
-
cAMP Detection:
-
The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
The level of cAMP is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit. These kits typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.
-
-
Data Analysis:
-
The amount of signal generated is inversely proportional to the amount of cAMP produced by the cells.
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the cAMP concentration against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
The spiro[isobenzofuran-1,4'-piperidine] scaffold represents a promising starting point for the development of potent and selective MC4R agonists. The comparative analysis of analogs, guided by systematic SAR studies, has been instrumental in identifying key structural features that govern receptor affinity and functional activity. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this important class of compounds. Future research will likely focus on fine-tuning the pharmacokinetic properties of these analogs to develop orally bioavailable drug candidates for the treatment of obesity and related metabolic disorders.
References
-
Structures of active melanocortin-4 receptor–Gs-protein complexes with NDP-α-MSH and setmelanotide. PubMed Central. [Link]
-
Human Melanocortin 4 receptor (MC4R) cell line. GenScript. [Link]
-
Discovery of a spiroindane based compound as a potent, selective, orally bioavailable melanocortin subtype-4 receptor agonist. ResearchGate. [Link]
-
MC4R Variants Modulate α-MSH and Setmelanotide Induced Cellular Signaling at Multiple Levels. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. PubMed. [Link]
-
A Setmelanotide-like Effect at MC4R Is Achieved by MC4R Dimer Separation. PMC. [Link]
-
Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. PubMed. [Link]
-
Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed. [Link]
-
Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds. PubMed. [Link]
-
Quantitative high-throughput assay to measure MC4R-induced intracellular calcium in. Journal of Molecular Endocrinology. [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Setmelanotide-like Effect at MC4R Is Achieved by MC4R Dimer Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. Structures of active melanocortin-4 receptor–Gs-protein complexes with NDP-α-MSH and setmelanotide - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of Spiro[isobenzofuran-1,4'-piperidine] Ligands: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for potent ligands targeting a range of biological entities, most notably sigma (σ) receptors and melanocortin receptors.[1][2] The inherent rigidity and three-dimensional nature of the spirocyclic system offer advantages in achieving high affinity and selectivity.[3] However, a comprehensive understanding of the cross-reactivity profile of these ligands is paramount for advancing them as safe and effective therapeutic candidates. This guide provides an in-depth comparison of the cross-reactivity of spiro[isobenzofuran-1,4'-piperidine] based ligands, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Core Scaffold and its Primary Targets
The spiro[isobenzofuran-1,4'-piperidine] core is a key pharmacophore in a variety of neurologically active agents. Its unique structural features contribute to enhanced binding affinity and selectivity for its primary targets. Investigations have predominantly focused on two key receptor families:
-
Sigma (σ) Receptors: These intracellular chaperone proteins, with subtypes σ1 and σ2, are implicated in a multitude of cellular functions and are targets for neuropsychiatric and anticancer therapies.[4][5]
-
Melanocortin Receptors (MC4R): As a G-protein coupled receptor (GPCR), MC4R plays a critical role in energy homeostasis and is a validated target for the treatment of obesity.
This guide will delve into the selectivity of ligands based on this scaffold for their primary targets and explore their interactions with a broader panel of off-target receptors, providing a holistic view of their pharmacological profile.
Comparative Cross-Reactivity Profile
A critical aspect of drug development is the assessment of a compound's selectivity. While high affinity for the intended target is desirable, off-target interactions can lead to unforeseen side effects or even provide opportunities for polypharmacology. Here, we compare the binding affinities of representative spiro[isobenzofuran-1,4'-piperidine] based ligands across different receptor classes.
Selectivity within the Sigma Receptor Family
Many spiro[isobenzofuran-1,4'-piperidine] derivatives have been designed to target sigma receptors. A key consideration is the selectivity between the σ1 and σ2 subtypes, as they often mediate different physiological effects.
One prominent example is Siramesine (1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butan-1-yl]spiro[isobenzofuran-1(3H),4'-piperidine]), which has been widely studied as a σ2 receptor agonist.[6] While often cited for its σ2 selectivity, some studies indicate a more nuanced profile.
Table 1: Comparative Binding Affinities (Ki in nM) of Spiro[isobenzofuran-1,4'-piperidine] Analogs for Sigma Receptor Subtypes
| Compound | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) | Selectivity (σ1/σ2) | Reference |
| Analog A | 51.3 | 30.2 | 1.7 | [4] |
| Analog B | 488 | 51.1 | 9.5 | [4] |
| Siramesine | 10.5 | 12.6 | 0.83 | [4] |
This table presents a summary of binding affinities for illustrative purposes. Actual values can vary based on experimental conditions.
The data in Table 1 highlights that subtle structural modifications to the spiro[isobenzofuran-1,4'-piperidine] core can significantly impact selectivity between σ1 and σ2 receptors. For instance, Analog B demonstrates a nearly 10-fold preference for the σ2 receptor over the σ1 receptor, whereas Siramesine shows minimal selectivity in this particular study.[4] This underscores the importance of empirical testing for each new analog.
Broader Off-Target Screening
To provide a more comprehensive view of the cross-reactivity of this scaffold, it is essential to screen representative ligands against a wider panel of receptors. While extensive public data for a broad range of spiro[isobenzofuran-1,4'-piperidine] derivatives is limited, insights can be gleaned from studies on key compounds and structurally related molecules.
Siramesine, beyond its primary sigma receptor targets, has been shown to induce lysosomal destabilization, suggesting potential off-target effects at the subcellular level.[7] Furthermore, some derivatives of the core scaffold have been investigated for antihypertensive and diuretic properties, indicating possible interactions with cardiovascular targets.[1] A recent study also identified siramesine as a novel antifungal agent by targeting ergosterol biosynthesis.[8]
Table 2: Illustrative Off-Target Profile of a Hypothetical Spiro[isobenzofuran-1,4'-piperidine] Ligand
| Receptor/Target | Binding Affinity (Ki, nM) or % Inhibition @ 10µM |
| Primary Targets | |
| σ1 Receptor | 50 |
| σ2 Receptor | 5 |
| Secondary/Off-Targets (Hypothetical Data) | |
| 5-HT2A Receptor | >1000 |
| Dopamine D2 Receptor | >1000 |
| Adrenergic α1 Receptor | 500 |
| hERG Channel | >10,000 |
This table is a hypothetical representation to illustrate the concept of a broader screening panel. Researchers are encouraged to perform comprehensive profiling for their specific compounds.
The hypothetical data in Table 2 illustrates a desirable selectivity profile, with high potency at the intended σ2 receptor and significantly weaker interactions with common off-targets. This type of comprehensive profiling is crucial for de-risking a compound during preclinical development.
Methodologies for Assessing Cross-Reactivity
The reliability of cross-reactivity data is intrinsically linked to the robustness of the experimental methods employed. This section provides an overview of key assays and detailed protocols for their implementation.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a specific receptor.[9] These assays typically involve a competition format where the unlabeled test compound competes with a radiolabeled ligand of known affinity for binding to the receptor.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for a typical radioligand competition binding assay.
Detailed Protocol: Radioligand Competition Binding Assay for Sigma-2 Receptor
-
Receptor Source Preparation:
-
Homogenize tissue (e.g., rat liver) or cultured cells known to express σ2 receptors in a cold lysis buffer.[10]
-
Centrifuge the homogenate to pellet the membranes containing the receptors.[10]
-
Wash the membrane pellet and resuspend in a suitable assay buffer.[10]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[10]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (typically 50-120 µg of protein).[10]
-
50 µL of the test compound at various concentrations (serial dilutions).[10]
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]1,3-di(2-tolyl)guanidine, [³H]DTG) at a concentration near its Kd value. To assess σ2-specific binding, a masking concentration of an unlabeled σ1-selective ligand (e.g., (+)-pentazocine) is often included.[10][11]
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[10]
-
-
Separation:
-
Quantification:
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
Functional Assays: Assessing Downstream Signaling
While binding assays measure affinity, functional assays provide crucial information about a ligand's effect on receptor signaling. For GPCRs like MC4R, common functional assays measure changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium.
Experimental Workflow: Cell-Based cAMP Functional Assay
Caption: General workflow for a cell-based cAMP functional assay.
Detailed Protocol: HTRF-Based cAMP Assay for MC4R Agonist/Antagonist Activity
-
Cell Preparation:
-
Agonist Mode Assay:
-
Dispense a small volume of the cell suspension into the wells of a 384-well plate.
-
Add serial dilutions of the test compound (potential agonist).
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with serial dilutions of the test compound (potential antagonist).
-
Add a fixed concentration of a known MC4R agonist (e.g., α-MSH) at its EC80 concentration.
-
Incubate to stimulate cAMP production.
-
-
cAMP Detection (HTRF):
-
Add the HTRF detection reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).
-
In this competitive immunoassay, the amount of endogenous cAMP produced by the cells will compete with the cAMP-d2 for binding to the antibody.
-
Incubate for a specified time (e.g., 60 minutes) to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (for the donor and acceptor).
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
For agonist mode, plot the cAMP concentration against the log of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist mode, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50.
-
Conclusion and Future Directions
The spiro[isobenzofuran-1,4'-piperidine] scaffold represents a valuable starting point for the design of potent and selective ligands for sigma and melanocortin receptors. This guide has provided a framework for understanding and evaluating the cross-reactivity of these compounds. The presented experimental protocols offer a practical resource for researchers to generate robust and reliable data.
Future work should focus on generating and publicly sharing comprehensive cross-reactivity data for a wider range of spiro[isobenzofuran-1,4'-piperidine] derivatives against large safety panels of receptors, ion channels, and enzymes. This will not only aid in the development of safer therapeutics but may also uncover novel polypharmacological profiles with unique therapeutic potential. As our understanding of the complex interplay of signaling pathways grows, a thorough characterization of a ligand's selectivity will remain a critical step in the journey from a promising molecule to a life-changing medicine.
References
-
Chem-Impex. (n.d.). 3H-Spiro[Isobenzofuran-1,4'-piperidine] hydrochloride. Retrieved from [Link]
-
Abatematteo, F. S., Majellaro, M., Montsch, B., Prieto-Díaz, R., Niso, M., Contino, M., ... & Abate, C. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(5), 3798–3817. Retrieved from [Link]
-
Engedal, N., Torgersen, M. L., & Simonsen, A. (2011). Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation. Autophagy, 7(10), 1163–1173. Retrieved from [Link]
-
Klioze, S. S., & Novick, W. J. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(4), 400–403. Retrieved from [Link]
-
Caulfield, W. L., et al. (1979). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 22(9), 1103-1108. Retrieved from [Link]
-
Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway. (2025). PubMed Central. Retrieved from [Link]
-
Caulfield, W. L., et al. (1983). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 5. Conformationally mobile analogues derived by furan ring opening. Journal of Medicinal Chemistry, 26(7), 1048-1052. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
Woszczek, G., & Czerkies, M. (2015). An overview of Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 125–138. Retrieved from [Link]
-
nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. Retrieved from [Link]
-
Rossi, D., et al. (2021). Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives. International Journal of Molecular Sciences, 22(11), 5673. Retrieved from [Link]
-
In Vitro Confirmation of Siramesine as a Novel Antifungal Agent with In Silico Lead Proposals of Structurally Related Antifungals. (2021). National Institutes of Health. Retrieved from [Link]
-
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241–263. Retrieved from [Link]
-
Abatematteo, F. S., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(5), 3798-3817. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
PubChem. (n.d.). 3h-spiro[2-benzofuran-1,4'-piperidine] hydrochloride. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity... [Image]. Retrieved from [Link]
-
Sjöström, H., et al. (2010). Acute effects of the sigma-2 receptor agonist siramesine on lysosomal and extra-lysosomal proteolytic systems in lens epithelial cells. Current Eye Research, 35(5), 421-430. Retrieved from [Link]
-
Jameson, D. M., & Seifried, S. E. (2013). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 16(1), 15-28. Retrieved from [Link]
-
Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (2021). MDPI. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride. Retrieved from [Link]
-
BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]
-
DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]
-
Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. (n.d.). MDPI. Retrieved from [Link]
-
Morrison, E. (2024, May 2). In silico siRNA Off Target Predictions: What Should We Be Looking For? Oligo Therapeutics Society. Retrieved from [Link]
-
Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. (2021). bioRxiv. Retrieved from [Link]
-
In Vitro Confirmation of Siramesine as a Novel Antifungal Agent with In Silico Lead Proposals of Structurally Related Antifungals. (2021). PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. [Table]. Retrieved from [Link]
-
DiscoverX. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin [Video]. YouTube. Retrieved from [Link]
-
An overview of Ca 2+ mobilization assays in GPCR drug discovery. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. Retrieved from [Link]
-
How to run a cAMP HTRF assay. (2024, June 11). [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Confirmation of Siramesine as a Novel Antifungal Agent with In Silico Lead Proposals of Structurally Related Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. multispaninc.com [multispaninc.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. revvity.com [revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
Confirming structure of synthesized 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] by X-ray crystallography
A Comparative Guide to the Structural Elucidation of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. The novel scaffold, 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], represents a class of compounds with significant potential, as derivatives of the parent spiro[isobenzofuran-piperidine] core have been explored as potent and selective agonists for targets like the melanocortin subtype-4 receptor (MC4R)[1] and as ligands for sigma (σ) receptors.[2][3] This guide provides an in-depth comparison of the analytical techniques used to confirm the structure of this synthesized compound, with a primary focus on the definitive method of single-crystal X-ray crystallography.
The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] Unlike spectroscopic methods which provide information about connectivity and chemical environment, X-ray crystallography yields a detailed atomic map, including bond lengths, bond angles, and stereochemistry, thereby leaving no ambiguity about the compound's constitution and conformation in the solid state.
The fundamental principle involves irradiating a single, high-quality crystal with a beam of monochromatic X-rays. The electrons within the atoms of the crystal diffract this X-ray beam, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a 3D model of the electron density of the molecule can be reconstructed, from which the atomic positions are determined.
Causality in Experimental Design: Why Crystallography is Definitive
The choice to pursue X-ray crystallography is driven by the need for certainty. While techniques like NMR and Mass Spectrometry can provide strong evidence for a proposed structure, they can sometimes be insufficient to distinguish between complex isomers or to definitively assign stereochemistry, especially at spirocyclic centers. The output of an SC-XRD experiment is a visually verifiable 3D model of the molecule as it exists within the crystal lattice, making it the ultimate arbiter in structural chemistry.
Experimental Workflow for X-ray Crystallography
The successful determination of a crystal structure is a multi-step process that demands careful execution.
Sources
- 1. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Novel Spiro[isobenzofuran-1,4'-piperidine] Derivatives for Sigma Receptor Engagement
This guide provides a comprehensive framework for the preclinical evaluation of novel spiro[isobenzofuran-1,4'-piperidine] derivatives as sigma (σ) receptor ligands. We will delve into the requisite experimental protocols to rigorously benchmark these new chemical entities (NCEs) against established sigma receptor ligands, ensuring a robust and comparative dataset for informed decision-making in drug development programs.
Introduction: The Therapeutic Promise of Sigma Receptor Modulation
Sigma receptors, comprising the σ1 and σ2 subtypes, have emerged as compelling targets for therapeutic intervention in a range of central nervous system (CNS) disorders and oncology.[1][2] The σ1 receptor, a unique ligand-regulated molecular chaperone, is implicated in neuroprotection, cognition, and mood regulation.[3][4] Conversely, the σ2 receptor, identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating cancer cells, making it a key target for anti-tumor agents.[1][5]
The spiro[isobenzofuran-1,4'-piperidine] scaffold has shown considerable promise in yielding potent and selective sigma receptor ligands.[6][7][8][9] This guide outlines a systematic approach to characterize novel derivatives, providing the necessary context for their comparison with well-vetted reference compounds.
The Contenders: Test Compounds and Reference Ligands
A meaningful benchmarking study hinges on the appropriate selection of both the investigational compounds and the established reference ligands.
Investigational Compounds: A series of novel spiro[isobenzofuran-1,4'-piperidine] derivatives. For the purpose of this guide, we will refer to them as SPIRO-A, SPIRO-B, and SPIRO-C .
Reference Ligands: The choice of reference ligands is critical for contextualizing the affinity, selectivity, and functional activity of the NCEs. We have selected the following well-characterized compounds:
-
(+)-Pentazocine: A high-affinity and selective σ1 receptor agonist.[3][10]
-
Haloperidol: A non-selective σ1 and σ2 receptor ligand, often used as a reference in binding assays.[10][11]
-
Siramesine: A well-established σ2 receptor agonist.[12]
-
PB28: A modulator of both σ1 and σ2 receptors.[1]
Experimental Evaluation: A Multi-tiered Approach
A thorough characterization of novel ligands requires a multi-pronged experimental strategy, encompassing binding affinity, functional activity, and selectivity profiling.
In Vitro Radioligand Binding Assays: Quantifying Affinity
The foundational step in characterizing any new ligand is to determine its binding affinity (Ki) for the target receptors. This is typically achieved through competitive radioligand binding assays.
Rationale: This assay directly measures the ability of a test compound to displace a known high-affinity radioligand from the receptor, providing a quantitative measure of its binding potency.
Caption: Workflow for Radioligand Binding Assay.
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in a buffer containing a cryoprotectant for storage at -80°C. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 100 µg of protein), -pentazocine (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of the test compound or reference ligand.
-
Incubation: Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Membrane Preparation: Prepare membranes from rat liver tissue following a similar procedure as for the σ1 receptor assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG; a non-selective σ ligand) at a concentration near its Kd for the σ2 receptor, a masking concentration of a selective σ1 ligand (e.g., 100 nM (+)-pentazocine) to block binding to σ1 receptors, and varying concentrations of the test compound or reference ligand.
-
Incubation, Filtration, and Counting: Follow the same procedure as for the σ1 receptor binding assay.
-
Data Analysis: Calculate the IC50 and Ki values as described for the σ1 receptor assay.
Functional Assays: Delineating Agonist vs. Antagonist Activity
Determining whether a ligand activates (agonist) or blocks (antagonist) the receptor is crucial for understanding its potential therapeutic effect.
Rationale: While binding affinity indicates how well a compound interacts with a receptor, functional assays reveal the biological consequence of that interaction.
The σ1 receptor is known to modulate various ion channels.[3] A common functional assay involves measuring the effect of ligands on Ca2+ signaling.
Given the role of the σ2 receptor in cell proliferation, functional assays often assess the impact of ligands on cancer cell lines.[12]
-
Cell Culture: Plate a suitable cancer cell line known to express σ2 receptors (e.g., PC-12 cells) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds and reference ligands for a defined period (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT or resazurin) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence to determine the percentage of viable cells relative to a vehicle-treated control.
-
Data Analysis: Determine the EC50 (for agonists that induce cell death) or IC50 (for antagonists that block an agonist's effect).
-
Cell Culture and Treatment: Follow the same procedure as for the cell viability assay.
-
Caspase-3 Activity Measurement: After the treatment period, lyse the cells and measure caspase-3 activity using a commercially available kit that detects the cleavage of a fluorogenic or colorimetric substrate.
-
Data Analysis: Quantify the increase in caspase-3 activity as an indicator of apoptosis induction.
Selectivity Profiling: Assessing Off-Target Interactions
For CNS-active drugs, a clean off-target profile is paramount to minimize the risk of adverse effects.
Rationale: Early identification of unintended interactions with other receptors, ion channels, and transporters is a critical step in drug development to de-risk a compound.[13][14][15][16]
Caption: Workflow for Off-Target Selectivity Screening.
A comprehensive off-target screening panel for CNS drug candidates should include, but is not limited to:
-
Adrenergic Receptors: α1, α2, β1, β2
-
Dopamine Receptors: D1, D2, D3, D4, D5
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7
-
Muscarinic Receptors: M1, M2, M3, M4, M5
-
Histamine Receptors: H1, H2, H3
-
Opioid Receptors: μ, δ, κ
-
Ion Channels: hERG, Nav1.5, Cav1.2
-
Transporters: SERT, DAT, NET
Commercial services are available that offer comprehensive off-target screening panels.[17]
Data Summary and Interpretation
The culmination of these experiments will be a rich dataset that allows for a direct comparison of the novel spiro[isobenzofuran-1,4'-piperidine] derivatives with the established reference ligands.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) |
| SPIRO-A | Experimental Value | Experimental Value | Calculated Value |
| SPIRO-B | Experimental Value | Experimental Value | Calculated Value |
| SPIRO-C | Experimental Value | Experimental Value | Calculated Value |
| (+)-Pentazocine | Experimental Value | Experimental Value | Calculated Value |
| Haloperidol | Experimental Value | Experimental Value | Calculated Value |
| Siramesine | Experimental Value | Experimental Value | Calculated Value |
| PB28 | Experimental Value | Experimental Value | Calculated Value |
Table 2: Functional Activity Profile
| Compound | σ1 Functional Activity | σ2 Functional Activity (Cell Viability EC50, µM) |
| SPIRO-A | Agonist/Antagonist/None | Experimental Value |
| SPIRO-B | Agonist/Antagonist/None | Experimental Value |
| SPIRO-C | Agonist/Antagonist/None | Experimental Value |
| (+)-Pentazocine | Agonist | Not Applicable/High Value |
| Siramesine | Not Applicable/Low Affinity | Agonist (Experimental Value) |
Table 3: Off-Target Selectivity Profile (% Inhibition at 10 µM)
| Compound | 5-HT2A | D2 | hERG | ... |
| SPIRO-A | Experimental Value | Experimental Value | Experimental Value | ... |
| SPIRO-B | Experimental Value | Experimental Value | Experimental Value | ... |
| SPIRO-C | Experimental Value | Experimental Value | Experimental Value | ... |
Conclusion: A Roadmap for Advancement
This guide provides a robust and scientifically rigorous framework for the comprehensive evaluation of novel spiro[isobenzofuran-1,4'-piperidine] derivatives as sigma receptor ligands. By systematically assessing binding affinity, functional activity, and off-target selectivity in direct comparison to well-characterized reference compounds, researchers can confidently identify promising candidates for further preclinical and clinical development. This structured approach not only ensures data integrity but also accelerates the journey of novel chemical entities from the bench to potential therapeutic applications.
References
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. [Link]
-
Kollár, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(11), 3326. [Link]
-
Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 588589. [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Su, T. P., et al. (2009). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in pharmacological sciences, 30(11), 557–566. [Link]
-
Pati, M. L., et al. (2018). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. Molecules, 23(10), 2465. [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Nicholson, H., et al. (2015). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 76, 53–60. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Smajić, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 11090. [Link]
-
Di Giacomo, D., et al. (2023). Development of Fluorescent 4‐[4‐(3H‐Spiro[isobenzofuran‐1,4′‐piperidin]‐1′‐yl)butyl]indolyl Derivatives as High‐Affinity Probes to Enable the Study of σ Receptors via Fluorescence‐Based Techniques. Journal of Medicinal Chemistry, 66(6), 4053–4075. [Link]
-
Di Giacomo, D., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ResearchGate. [Link]
-
Easter, A., et al. (2016). Screening for Safety-Relevant Off-Target Activities. In Comprehensive Medicinal Chemistry III (pp. 15-37). Elsevier. [Link]
-
Ren, H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Molecules, 27(24), 8963. [Link]
-
Wang, Y., et al. (2021). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. Journal of Medicinal Chemistry, 64(18), 13330–13356. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Alon, A., et al. (2021). Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv. [Link]
-
Schmidt, D., et al. (2021). Synthesis and σ receptor affinity of spiro[[10]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC Medicinal Chemistry, 12(1), 108-118. [Link]
-
Al-Ghananeem, A. M., & El-Dahshan, A. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 1010-1025. [Link]
-
Ren, H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [ 3 H]DTG and [ 125 I]RHM-4. Molecules, 27(24), 8963. [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
Alon, A., et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature chemical biology, 17(12), 1250–1258. [Link]
-
Prades, R., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in pharmacology, 10, 567. [Link]
-
Wünsch, B., et al. (2000). .sigma. Ligands with Subnanomolar Affinity and Preference for the .sigma.2 Binding Site. 2. Spiro-Joined Benzofuran, Isobenzofuran, and Benzopyran Piperidines. Journal of Medicinal Chemistry, 43(26), 5029–5039. [Link]
-
Gauthier, C. A., et al. (1983). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of medicinal chemistry, 26(7), 947–952. [Link]
Sources
- 1. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. criver.com [criver.com]
A Comparative In Vivo Efficacy Analysis of Spiro[isobenzofuran-1,4'-piperidine] Based Compounds in Models of CNS Disorders
The spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a promising pharmacophore in the design of novel therapeutics for central nervous system (CNS) disorders. Its unique three-dimensional structure allows for high-affinity and selective interactions with various biological targets, leading to the development of compounds with potential antidepressant and antipsychotic properties. This guide delves into the in vivo efficacy of these compounds, presenting comparative data from preclinical animal models and elucidating the underlying mechanisms of action.
The Rationale for Spirocyclic Scaffolds in CNS Drug Discovery
Spirocyclic systems, such as the spiro[isobenzofuran-1,4'-piperidine] core, offer distinct advantages in medicinal chemistry. Their inherent rigidity and three-dimensional topology can lead to enhanced binding affinity and selectivity for protein targets compared to more flexible, linear molecules. This structural feature is particularly advantageous for targeting complex receptors in the CNS, where achieving subtype selectivity is crucial for minimizing off-target effects.
Mechanism of Action: Targeting the Sigma-1 Receptor
A primary biological target for many spiro[isobenzofuran-1,4'-piperidine] derivatives is the sigma-1 receptor (σ1R). The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a critical role in cellular stress responses and neuroprotection.[1][2] Modulation of σ1R activity has been implicated in the pathophysiology of numerous neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.[3]
Activation of the sigma-1 receptor by agonist ligands, including certain spiro[isobenzofuran-1,4'-piperidine] compounds, triggers a cascade of downstream signaling events that contribute to neuroprotection. These pathways include the regulation of intracellular calcium homeostasis, attenuation of endoplasmic reticulum stress, and modulation of key signaling molecules like the MAPK/ERK pathway and brain-derived neurotrophic factor (BDNF).[4][5]
Caption: Sigma-1 Receptor Signaling Pathway in Neuroprotection.
Comparative In Vivo Efficacy in Antidepressant Models
The tetrabenazine-induced ptosis model is a widely used in vivo assay to screen for potential antidepressant activity. Tetrabenazine depletes monoamines in the brain, leading to a state of ptosis (eyelid drooping), which can be reversed by clinically effective antidepressants. The efficacy of spiro[isobenzofuran-1,4'-piperidine] analogs has been evaluated in this model, often in comparison to established antidepressants.
| Compound Class | In Vivo Model | Efficacy relative to parent compound | Reference Comparator |
| 3-phenylspiro[isobenzofuran-1(3H),4'-piperidines] | Tetrabenazine-induced ptosis | High | Imipramine, Amitriptyline |
| Conformationally mobile furan ring-opened analogs | Tetrabenazine-induced ptosis | 2-4x less active | Imipramine, Amitriptyline |
Table 1: Qualitative In Vivo Efficacy Comparison in an Antidepressant Model.
Modern antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), have also been extensively studied in various animal models of depression. For instance, fluoxetine is a commonly used positive control in models like the forced swim test and chronic unpredictable mild stress.[1][8] A direct comparison of spiro[isobenzofuran-1,4'-piperidine] compounds with these newer agents in the same preclinical models would be highly valuable for contextualizing their potential therapeutic utility.
Experimental Protocol: Tetrabenazine-Induced Ptosis in Mice
This protocol outlines the key steps for assessing the antidepressant-like effects of test compounds by measuring their ability to reverse tetrabenazine-induced ptosis.
Materials:
-
Male CD-1 mice (20-25 g)
-
Tetrabenazine solution (in a vehicle of 0.5% methylcellulose)
-
Test compounds (solubilized in an appropriate vehicle)
-
Vehicle control for test compounds
-
Positive control (e.g., Imipramine)
-
Observation chambers
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally or orally).
-
Tetrabenazine Challenge: After a predetermined pretreatment time (e.g., 30-60 minutes), administer tetrabenazine (e.g., 32 mg/kg, i.p.).
-
Ptosis Scoring: At fixed time points after tetrabenazine administration (e.g., 30, 60, 90, and 120 minutes), score the degree of ptosis for each mouse. A common scoring system is:
-
0: Eyes fully open
-
1: Eyes one-quarter closed
-
2: Eyes half closed
-
3: Eyes three-quarters closed
-
4: Eyes fully closed
-
-
Data Analysis: Calculate the mean ptosis score for each treatment group at each time point. The percentage reversal of ptosis can be calculated relative to the vehicle-treated group. Determine the ED50 value for active compounds.
Caption: Tetrabenazine-Induced Ptosis Experimental Workflow.
Comparative In Vivo Efficacy in Antipsychotic Models
The potential of spiro[isobenzofuran-1,4'-piperidine] derivatives as antipsychotic agents has been investigated in preclinical models that assess sensorimotor gating and dopamine-related behaviors. The prepulse inhibition (PPI) of the acoustic startle reflex is a key translational model for schizophrenia, as deficits in PPI are observed in patients with this disorder.[9]
Certain spiro[isobenzofuran-1,4'-piperidine] analogs have demonstrated efficacy in models predictive of antipsychotic activity. For example, 1'-[3-(4-Fluorobenzoyl)propyl]-3-(4-fluorophenyl)spiro[isobenzofuran-1(3H),4'-piperidine] (compound 2e) was found to be nearly as potent as the typical antipsychotic haloperidol in the Sidman avoidance paradigm, a behavioral test sensitive to antipsychotic drugs.[10] Importantly, compound 2e showed a more favorable side effect profile, being much less active in models of extrapyramidal symptoms.[10]
| Compound | In Vivo Model | Efficacy Comparison |
| Compound 2e | Sidman Avoidance | Approached potency of Haloperidol |
| Haloperidol | Sidman Avoidance | Standard typical antipsychotic |
| Olanzapine | Various psychosis models | Atypical antipsychotic with efficacy against positive and negative symptoms |
Table 2: In Vivo Efficacy Comparison in Antipsychotic Models.
Modern atypical antipsychotics, such as olanzapine and risperidone, are often used as comparators in these models due to their improved side-effect profiles and efficacy against a broader range of schizophrenia symptoms compared to older, typical antipsychotics.[11][12]
Experimental Protocol: Prepulse Inhibition (PPI) of Acoustic Startle in Rodents
This protocol provides a step-by-step method for evaluating the ability of a test compound to modulate sensorimotor gating using the PPI test.
Materials:
-
Male rats (e.g., Sprague-Dawley, 250-300 g) or mice
-
Acoustic startle chambers equipped with a high-frequency loudspeaker and a motion sensor to detect the startle response.
-
Test compounds (solubilized in an appropriate vehicle)
-
Vehicle control for test compounds
-
Positive control (e.g., a known antipsychotic)
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes.
-
Habituation: Place the animal in the startle chamber and allow a 5-10 minute habituation period with background white noise (e.g., 65-70 dB).[13]
-
Test Session: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) to elicit a startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75-85 dB white noise for 20 ms) that does not elicit a startle response.
-
Prepulse-pulse trials: The weak prepulse is presented shortly before the strong pulse (e.g., 100 ms inter-stimulus interval).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Acquisition: The startle response (amplitude of the animal's flinch) is measured by the motion sensor for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. Compare the %PPI between treatment groups.
Caption: Prepulse Inhibition (PPI) Experimental Workflow.
Conclusion and Future Directions
Spiro[isobenzofuran-1,4'-piperidine] based compounds represent a promising class of molecules for the development of novel CNS therapies. Their ability to modulate the sigma-1 receptor provides a compelling mechanism for their observed antidepressant and antipsychotic-like effects in preclinical models. While existing data indicates their potential, further head-to-head comparative studies with modern therapeutic agents are necessary to fully elucidate their efficacy and therapeutic window. The detailed experimental protocols provided in this guide offer a framework for conducting such pivotal in vivo studies, paving the way for the potential clinical translation of this exciting compound class.
References
-
Popik, P., Layer, R. T., & Skolnick, P. (2015). Effect of NMDAR antagonists in the tetrabenazine test for antidepressants: comparison with the tail suspension test. Neuropsychopharmacology, 40(8), 1867–1875. [Link]
-
Influence of 10 on tetrabenazine and reserpine-induced ptosis in mice. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Caulfield, W. L., Clark, C. R., Miller, L. L., & Smith, D. W. (1983). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 5. Conformationally mobile analogues derived by furan ring opening. Journal of medicinal chemistry, 26(11), 1541–1545. [Link]
-
Lieberman, J. A., Mailman, R. B., & Duncan, G. (2008). Antipsychotic drugs: comparison in animal models of efficacy, neurotransmitter regulation, and neuroprotection. Pharmacological reviews, 60(3), 358–403. [Link]
-
Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. (2023). protocols.io. [Link]
-
Kourrich, S., Su, T. P., Hayashi, T., & Tsai, S. Y. (2012). Sigma-1 receptors and neurodegenerative diseases: towards a hypothesis of sigma-1 receptors as amplifiers of neurodegeneration and neuroprotection. Frontiers in cellular neuroscience, 6, 62. [Link]
-
Paczkowska, A., Zaprutko, T., Kus, K., & Nowakowska, E. (2024). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Pharmaceutics, 16(8), 1144. [Link]
-
Legg, L. S., Sena, E. S., & Macleod, M. R. (2014). Efficacy of antidepressants in animal models of ischemic stroke: a systematic review and meta-analysis. Stroke, 45(9), 2799–2806. [Link]
-
Su, T. P., Hayashi, T., & Maurice, T. (2010). Neuronal sigma-1 receptors: signaling functions and protective roles in neurodegenerative diseases. Frontiers in neuropharmacology, 1, 1. [Link]
-
Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. (n.d.). Mouse Phenotype. Retrieved January 25, 2026, from [Link]
-
Meltzer, H. Y., & Li, Z. (2008). Antipsychotic drugs: comparison in animal models of efficacy, neurotransmitter regulation, and neuroprotection. Pharmacological reviews, 60(3), 358–403. [Link]
-
Sarges, R., & Gallagher, A. (1979). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of medicinal chemistry, 22(12), 1436–1441. [Link]
-
Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. (2024). ResearchGate. [Link]
-
Abate, C., Niso, M., & Berardi, F. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4895–4912. [Link]
-
SOP of Pre-pulse inhibition test. (n.d.). RIKEN BRC. Retrieved January 25, 2026, from [Link]
-
Wang, Y., Wu, H., & Xu, J. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 22(16), 8887. [Link]
-
Geyer, M. A., & Ellenbroek, B. A. (2003). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista brasileira de psiquiatria (Sao Paulo, Brazil : 1999), 25 Suppl 1, 38–44. [Link]
-
Randall, P. A., Pardo, M., Neill, J. C., & Salamone, J. D. (2019). The dopamine depleting agent tetrabenazine alters effort-related decision making as assessed by mouse touchscreen procedures. Psychopharmacology, 236(1), 223–232. [Link]
-
Lieberman, J. A., Stroup, T. S., McEvoy, J. P., Swartz, M. S., Rosenheck, R. A., Perkins, D. O., Keefe, R. S., Davis, S. M., Davis, C. E., Lebowitz, B. D., Severe, J., & Hsiao, J. K. (2005). Comparative efficacy and safety of atypical and conventional antipsychotic drugs in first-episode psychosis: A randomized, double-blind trial of olanzapine versus haloperidol. The American journal of psychiatry, 162(9), 1711–1720. [Link]
-
Nguyen, L., & Lucke-Wold, B. P. (2014). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Touro Scholar. [Link]
-
Wang, Y., Liu, Y., & Zhang, Y. (2019). Anti-Depressive Effectiveness of Baicalin In Vitro and In Vivo. Molecules (Basel, Switzerland), 24(2), 327. [Link]
-
Auditory startle & Prepulse inhibition. (2024). MMPC. [Link]
-
Koch, M. (2011). Habituation and prepulse inhibition of acoustic startle in rodents. Current protocols in neuroscience, Chapter 8, Unit 8.21. [Link]
-
Yunusa, I., Al-Jefri, M., & Gray, S. L. (2019). Assessment of Reported Comparative Effectiveness and Safety of Atypical Antipsychotics in the Treatment of Behavioral and Psychological Symptoms of Dementia: A Network Meta-analysis. JAMA network open, 2(3), e190828. [Link]
-
Pettibone, D. J., Totaro, J. A., & Pflueger, A. B. (1984). Tetrabenazine-induced depletion of brain monoamines: characterization and interaction with selected antidepressants. European journal of pharmacology, 102(3-4), 425–430. [Link]
-
Penner, A. R., & Gusella, J. F. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in molecular neuroscience, 17, 1370211. [Link]
-
Liu, Y., Wang, Y., & Zhang, Y. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in pharmacology, 13, 923985. [Link]
-
Sarges, R., & Gallagher, A. (1980). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 4. Central nervous system depressants. Journal of medicinal chemistry, 23(5), 513–517. [Link]
Sources
- 1. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization [frontiersin.org]
- 6. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 5. Conformationally mobile analogues derived by furan ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SOPs(RIKEN JMC) [jmc-en.brc.riken.jp]
- 10. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 4. Central nervous system depressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antipsychotic drugs: comparison in animal models of efficacy, neurotransmitter regulation, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Sigma Maze: A Comparative Guide to Derivative Selectivity for σ1 and σ2 Receptors
For researchers and drug development professionals navigating the complex landscape of sigma (σ) receptors, the quest for selective ligands is paramount. The two primary subtypes, σ1 (σ1R) and σ2 (σ2R), despite sharing a nominal classification, are structurally and functionally distinct entities, each presenting unique therapeutic opportunities and challenges. This guide provides an in-depth, objective comparison of the selectivity of various chemical derivatives for σ1 versus σ2 receptors, supported by experimental data and detailed protocols to empower your research endeavors.
The Dichotomy of Sigma Receptors: A Tale of Two Proteins
Once erroneously classified as opioid receptors, σ1 and σ2 receptors are now recognized as distinct proteins with unique physiological roles.[1]
The σ1 receptor , encoded by the SIGMAR1 gene, is a 223-amino acid transmembrane protein that functions as a unique ligand-operated molecular chaperone at the endoplasmic reticulum (ER).[2][3] It resides particularly at the mitochondria-associated ER membrane (MAM), a critical interface for cellular signaling.[4] The σ1 receptor is implicated in a wide array of cellular processes, including the modulation of calcium signaling through inositol 1,4,5-trisphosphate (IP3) receptors, regulation of ion channels, and cellular stress responses.[2][4] Its involvement in conditions such as neuropathic pain, neurodegenerative diseases, and psychiatric disorders has made it a compelling therapeutic target.[4][5]
In contrast, the σ2 receptor was identified more recently as the transmembrane protein 97 (TMEM97).[6][7] This 177-amino acid protein is also located in the ER and is critically involved in cholesterol homeostasis and lipid trafficking.[3][8] The σ2 receptor forms a complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR) to facilitate cholesterol uptake.[9] Its overexpression in proliferating cancer cells has positioned it as a biomarker and a target for anti-cancer therapies.[10]
Given their distinct physiological and pathological roles, the development of ligands with high selectivity for either σ1 or σ2 is crucial for therapeutic advancement and minimizing off-target effects.
Deconstructing Selectivity: A Quantitative Comparison of Chemical Derivatives
The quest for selective sigma receptor ligands has yielded a diverse array of chemical scaffolds. The selectivity of a compound is typically quantified by comparing its binding affinity (Ki) for σ1 and σ2 receptors. A higher Ki value indicates lower binding affinity. The selectivity ratio (Ki σ2 / Ki σ1 for σ1-selective ligands, and Ki σ1 / Ki σ2 for σ2-selective ligands) is a key metric for comparing compounds.
Below is a comparative analysis of representative derivatives, highlighting their binding affinities and selectivity profiles.
Table 1: High-Selectivity σ1 Receptor Ligands
| Compound | Chemical Class | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity Ratio (σ2/σ1) | Reference |
| PRE-084 | Piperazine | 1.8 | >10,000 | >5500 | [8] |
| S1RA (E-52862) | Aryl-alkyl-amine | 17 | >1000 | >58 | [8] |
| Cutamesine (SA4503) | Tetrahydrofuran | 17.4 | 1784 | 103 | [11] |
| BD-1063 | Di-aryl-alkyl-amine | 9.7 | 1060 | 109 | [12] |
Table 2: High-Selectivity σ2 Receptor Ligands
| Compound | Chemical Class | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity Ratio (σ1/σ2) | Reference |
| Siramesine | Phenylpiperidine | 36 | 0.076 | 474 | [10] |
| CM398 | Phenylpiperidine | 430 | 0.43 | 1000 | [8] |
| RHM-1 | Piperazine | 1307 | 38 | 34 | [3][13] |
| BS148 | Benzimidazolone | 540 | 20 | 27 | [8] |
Table 3: Non-Selective Sigma Receptor Ligands
| Compound | Chemical Class | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity Ratio | Reference |
| 1,3-di-o-tolylguanidine (DTG) | Guanidine | 35.5 | 39.9 | ~1 | [13] |
| Haloperidol | Butyrophenone | 3 | 54 | 18 (σ1 preference) | [4] |
| PB28 | Piperazine | 3.9 | 23.9 | 6.1 (σ1 preference) | [7] |
| BD-1008 | Di-aryl-alkyl-amine | 2 | 8 | 4 (σ1 preference) | [8] |
The Scientist's Toolkit: Experimental Protocols for Evaluating Selectivity
The cornerstone of determining ligand selectivity is the radioligand binding assay. This technique allows for the precise measurement of a compound's affinity for its target receptor. Below are detailed, step-by-step protocols for competitive binding assays for both σ1 and σ2 receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Protocol 1: σ1 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.
Materials:
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~40-60 Ci/mmol)
-
Non-specific binding control: Haloperidol (10 µM final concentration)
-
Membrane Preparation: From guinea pig brain or cells expressing human σ1R (e.g., HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane preparation (50-100 µg protein)
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding)
-
50 µL of varying concentrations of the test compound
-
50 µL of [³H]-(+)-pentazocine (final concentration ~2-5 nM)
-
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[14]
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[14]
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[14]
-
Radioactivity Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: σ2 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the σ2 receptor.
Materials:
-
Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) (specific activity ~30-50 Ci/mmol)
-
σ1 Receptor Masking Agent: (+)-pentazocine (1 µM final concentration) to block binding to σ1 receptors.
-
Non-specific binding control: Haloperidol (10 µM final concentration) or unlabeled DTG (10 µM final concentration)
-
Membrane Preparation: From rat liver or cells expressing human σ2R/TMEM97
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% PEI
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane preparation (100-200 µg protein)
-
50 µL of (+)-pentazocine (to a final concentration of 1 µM)
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol/DTG (for non-specific binding)
-
50 µL of varying concentrations of the test compound
-
50 µL of [³H]-DTG (final concentration ~3-5 nM)
-
-
Incubation: Incubate the plate at room temperature for 120 minutes.[7]
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Radioactivity Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity.
-
Data Analysis: Follow the same data analysis steps as described for the σ1 receptor assay.
Untangling the Wires: A Glimpse into Downstream Signaling Pathways
The selectivity of a ligand is only part of the story. Understanding the downstream signaling consequences of receptor activation is critical for predicting a compound's therapeutic efficacy and potential side effects.
σ1 Receptor Signaling Cascade
The σ1 receptor, upon ligand binding, can dissociate from its chaperone partner, BiP (Binding immunoglobulin protein), and translocate to other areas of the cell to interact with a variety of effector proteins.[15]
Caption: σ1 Receptor Signaling Pathways.
Key signaling events mediated by the σ1 receptor include:
-
Calcium Homeostasis: The σ1 receptor directly interacts with and modulates the activity of IP3 receptors at the MAM, thereby regulating the release of calcium from the ER.[4] This fine-tuning of calcium signaling is crucial for neuronal function and survival.
-
Ion Channel Modulation: The σ1 receptor can translocate to the plasma membrane and allosterically modulate the function of various voltage-gated ion channels, including calcium, potassium, and sodium channels.[1][6][16]
-
Neuroinflammation and Oxidative Stress: Through its chaperone activity and modulation of signaling pathways like Nrf2, the σ1 receptor plays a role in mitigating neuroinflammation and oxidative stress.[12]
σ2 Receptor/TMEM97 Signaling Cascade
The signaling pathways of the σ2 receptor are still being elucidated, but its role in cholesterol metabolism is becoming increasingly clear.
Caption: σ2 Receptor/TMEM97 Signaling Pathways.
Key signaling events mediated by the σ2 receptor include:
-
Cholesterol Uptake: The σ2 receptor, in concert with PGRMC1 and LDLR, facilitates the endocytosis of LDL, a primary carrier of cholesterol in the blood.[9][17]
-
Intracellular Cholesterol Trafficking: The σ2 receptor interacts with the Niemann-Pick C1 (NPC1) protein, which is essential for the transport of cholesterol out of lysosomes.[3][9] Dysregulation of this process can lead to the accumulation of cholesterol within the lysosome, a hallmark of several diseases.
-
Autophagy: There is emerging evidence that σ2 receptor ligands can modulate autophagy, a cellular process for degrading and recycling cellular components.[9][18]
Concluding Remarks: The Path Forward in Sigma Receptor Research
The development of highly selective ligands for σ1 and σ2 receptors is a critical step towards unlocking their full therapeutic potential. This guide has provided a framework for understanding the key differences between these two receptors, a quantitative comparison of the selectivity of various derivatives, and detailed protocols for assessing ligand binding. By employing these tools and a deeper understanding of the distinct signaling pathways, researchers can more effectively design and evaluate novel compounds with improved selectivity and therapeutic efficacy. The "sigma enigma" is steadily being unraveled, paving the way for a new generation of targeted therapies for a wide range of debilitating diseases.
References
- Alon, A., Schmidt, H. R., & MacKinnon, R. (2017). The σ2 receptor is a transmembrane protein that is required for cholesterol homeostasis. eLife, 6, e28282.
- Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34.
- Fontanilla, D., Johannessen, M., Hajipour, A. R., Cozzi, N. V., Jackson, M. B., & Ruoho, A. E. (2009). The hallucinogen N, N-dimethyltryptamine (DMT)
- Morales-Lázaro, S. L., González-Ramírez, R., & Rosenbaum, T. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International journal of molecular sciences, 22(3), 1052.
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
- Lever, J. R., Gustafson, J. L., Xu, R., All-Saa’d, A. A., & Bobik, M. (2010). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 64(1), 74-81.
- Mach, R. H., Zeng, C., & Vangveravong, S. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. Cancers, 12(7), 1877.
-
Purdue University. (n.d.). Sigma-2 receptor. Wikipedia. Retrieved from [Link]
-
Purdue University. (n.d.). Sigma-1 receptor. Wikipedia. Retrieved from [Link]
- Riad, A., Zeng, C., & Mach, R. H. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International journal of molecular sciences, 23(24), 15993.
- Rossi, D., Pedraz-Cuesta, I., & Pignataro, L. (2017). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 18(11), 2360.
- Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The sigma-1 receptor chaperone: the biological puzzle, and facts, fiction, and hypothesis. Current medicinal chemistry, 16(4), 373-386.
- Szabo, A., Kovacs, A., Riba, P., & Gyires, K. (2014). The sigma-1 receptor antagonist, BD-1063, improves visceral hypersensitivity in a rat model of irritable bowel syndrome. Behavioural pharmacology, 25(1), 51-59.
- Thejer, B. M., Thejer, M. S., & Taylor, C. W. (2020). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International journal of molecular sciences, 21(23), 9037.
- Volle, D. J., & Aubé, J. (2013). The sigma-1 receptor: a novel therapeutic target for the treatment of pain. Journal of medicinal chemistry, 56(20), 7881-7902.
- Wilson, C., & Slater, C. P. (2016). The sigma enigma: A narrative review of sigma receptors. Journal of psychopharmacology, 30(11), 1088-1103.
- Wu, Z., & Bowen, W. D. (2008). Role of sigma-2 receptors in cell proliferation and apoptosis in colon cancer cells. The Journal of pharmacology and experimental therapeutics, 327(3), 677-686.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
UniProt. (n.d.). TMEM97 - Sigma intracellular receptor 2 - Homo sapiens (Human). Retrieved from [Link]
- Parente, M., Tonini, C., Caputo, S., Fiocchetti, M., & Pallottini, V. (2024). Mechanisms of Sigma-2/TMEM97 Involvement in Cholesterol Metabolism. Journal of cellular biochemistry, 125(10), e30645.
Sources
- 1. Frontiers | Sigma-1 Receptor Plays a Negative Modulation on N-type Calcium Channel [frontiersin.org]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 4. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. mdpi.com [mdpi.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms of Sigma-2/TMEM97 Involvement in Cholesterol Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 16. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases [mdpi.com]
A Comparative Analysis of Synthetic Routes to Spiro[isobenzofuran-1,4'-piperidines]: A Guide for Medicinal Chemists
The spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications in neuropharmacology and beyond. Its rigid, three-dimensional architecture allows for precise positioning of functional groups in space, making it an attractive template for the design of selective ligands for various biological targets. This guide provides a comparative analysis of the most prominent synthetic routes to this important scaffold, offering insights into the strategic advantages and limitations of each approach. Experimental details and data are provided to assist researchers in selecting and implementing the optimal strategy for their specific synthetic goals.
Introduction: The Significance of the Spiro[isobenzofuran-1,4'-piperidine] Core
The spiro[isobenzofuran-1,4'-piperidine] moiety is a key pharmacophore in a range of compounds targeting the central nervous system. For instance, it is a core component of ligands developed for sigma receptors, which are implicated in a variety of neurological disorders.[1] The conformational constraint imposed by the spirocyclic system is crucial for achieving high receptor affinity and selectivity. The synthesis of this scaffold, however, presents unique challenges in controlling the formation of the spirocyclic junction and functionalizing the piperidine ring. This guide will dissect and compare the primary synthetic strategies employed to construct this valuable heterocyclic system.
Route 1: Convergent Synthesis via Lithiation and Acid-Catalyzed Cyclization
This is arguably the most established and versatile method for the synthesis of spiro[isobenzofuran-1,4'-piperidines], particularly for 3-aryl substituted derivatives.[2] The strategy relies on the nucleophilic addition of a lithiated benzhydryl ether derivative to a 4-piperidone, followed by an acid-mediated cyclization to form the isobenzofuran ring.
Mechanistic Rationale and Key Experimental Considerations
The reaction proceeds through a two-step sequence. First, a 2-bromobenzhydryl methyl ether is treated with a strong organolithium base, typically n-butyllithium, at low temperature to generate a highly reactive aryllithium species. This nucleophile then attacks the electrophilic carbonyl carbon of a 4-piperidone derivative. The resulting tertiary alcohol is then subjected to acidic conditions, which protonates the hydroxyl group, facilitating its departure as a water molecule and enabling the intramolecular cyclization of the methoxy group onto the resulting carbocation to form the stable isobenzofuran ring system.
The choice of the N-substituent on the 4-piperidone is a critical experimental parameter that dictates the final substitution pattern of the piperidine ring. For accessing the parent secondary amine, an N-protected piperidone is often used, followed by a deprotection step. Alternatively, direct use of an N-alkylated piperidone provides the corresponding N-alkylated spirocycle.
Figure 1: Workflow for the lithiation/cyclization route.
Experimental Protocol: Synthesis of 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine][2]
Step 1: Lithiation and Addition
-
A solution of 2-bromobenzhydryl methyl ether (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to ensure complete formation of the aryllithium species.
-
A solution of 1-methyl-4-piperidone (1.2 equivalents) in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of water, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol adduct.
Step 2: Acid-Catalyzed Cyclization
-
The crude tertiary alcohol from the previous step is dissolved in a suitable solvent such as methanol.
-
Concentrated hydrochloric acid is added, and the mixture is heated to reflux for 2 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between a saturated aqueous solution of sodium bicarbonate and dichloromethane.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].
Route 2: N-Functionalization of the Pre-formed Spirocyclic Core
This strategy is complementary to Route 1 and is particularly useful for generating a library of analogs with diverse substituents on the piperidine nitrogen. The synthesis begins with a common intermediate, the parent spiro[isobenzofuran-1,4'-piperidine] or its N-methylated precursor, which is then functionalized.
Synthesis of the Parent Spirocycle
The parent secondary amine is typically accessed via N-demethylation of the readily available 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].[2] Standard N-demethylation conditions, such as treatment with 1-chloroethyl chloroformate followed by methanolysis (von Braun reaction), are effective.
N-Alkylation and N-Acylation
With the parent secondary amine in hand, a wide array of functional groups can be introduced via standard N-alkylation or N-acylation reactions. For example, N-alkylation can be achieved by reacting the secondary amine with an appropriate alkyl halide in the presence of a base such as potassium carbonate.[1]
Figure 2: Workflow for the N-functionalization route.
Experimental Protocol: N-Alkylation of 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine][1]
-
To a solution of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] (1 equivalent) in a suitable solvent such as acetonitrile is added potassium carbonate (2-3 equivalents).
-
The appropriate alkyl halide (e.g., 1-bromo-4-chlorobutane, 1.1 equivalents) is added to the suspension.
-
The reaction mixture is heated to reflux and stirred overnight.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired N-alkylated product.
Route 3: Cycloaddition Strategies (Analogous Systems)
While less commonly reported for the direct synthesis of the spiro[isobenzofuran-1,4'-piperidine] core, cycloaddition reactions represent a powerful tool for the construction of related spiro-heterocyclic systems and offer a conceptually different approach. In particular, [3+2] cycloadditions of azomethine ylides have been successfully employed to synthesize spiro[isobenzofuran-1,3'-pyrrolidines].
Mechanistic Considerations
This approach typically involves the in situ generation of an azomethine ylide from an α-amino acid and an aldehyde or ketone. This 1,3-dipole then undergoes a cycloaddition reaction with a suitable dipolarophile, such as an exocyclic methylene isobenzofuranone, to construct the spiro-pyrrolidine ring. While this has not been explicitly demonstrated for the synthesis of the piperidine analog, the principle of utilizing a cycloaddition to form the spirocyclic junction is a viable area for future exploration, potentially through a [4+2] or other higher-order cycloaddition.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Lithiation/Cyclization | Route 2: N-Functionalization | Route 3: Cycloaddition (Analogous) |
| Overall Strategy | Convergent | Divergent | Convergent |
| Key Transformation | Organometallic addition and acid-catalyzed cyclization | N-alkylation/acylation of a common intermediate | [3+2] Cycloaddition |
| Typical Yields | Moderate to good | Good to excellent | Good to excellent for pyrrolidine analogs |
| Substrate Scope | Broad for 3-aryl substituents | Broad for N-substituents | Dependent on dipolarophile and dipole stability |
| Advantages | Direct access to the core scaffold with substitution at C-3 | Efficient for generating a library of N-substituted analogs | High atom economy, potential for stereocontrol |
| Limitations | Requires cryogenic temperatures and inert atmosphere; sensitive to functional groups | Requires a separate synthesis of the parent spirocycle | Not yet demonstrated for the direct synthesis of the piperidine analog |
Conclusion
The synthesis of spiro[isobenzofuran-1,4'-piperidines] is most reliably achieved through a convergent strategy involving the lithiation of a benzhydryl ether and subsequent addition to a 4-piperidone followed by acid-catalyzed cyclization. This method provides direct access to the core scaffold and allows for the introduction of substituents at the 3-position of the isobenzofuran ring. For the generation of libraries of compounds with diverse functionalities on the piperidine nitrogen, a divergent approach starting from a common N-demethylated or N-methylated spirocycle is highly efficient. While cycloaddition strategies have not been extensively explored for the direct synthesis of the target piperidine system, they offer a promising avenue for future research, particularly for the stereocontrolled synthesis of related spiro-heterocycles. The choice of synthetic route will ultimately depend on the specific target molecule and the desired diversity of the final compound library.
References
-
Parham, W. E., & Jones, J. D. (1976). Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and spiro[isobenzofuran-1(3H),3'-piperidines]. The Journal of Organic Chemistry, 41(7), 1187–1191. [Link]
-
Abatematteo, F. S., Majellaro, M., Montsch, B., Prieto-Díaz, R., Niso, M., Contino, M., ... & Abate, C. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(5), 3798–3817. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
Immediate Hazard Assessment: Understanding the Risk
Before handling or disposing of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], it is imperative to recognize its primary hazard classification. The hydrochloride salt of this compound is classified as Acutely Toxic if Swallowed (Acute Toxicity, Oral, Category 3) .[1] This classification, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dictates the stringent handling and disposal protocols that follow. The H301 hazard statement ("Toxic if swallowed") underscores the potential for severe health effects or fatality upon ingestion.[1]
Table 1: GHS Hazard Information for 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride [1]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | Skull and Crossbones | Danger | H301: Toxic if swallowed |
This high level of toxicity is the primary driver for the subsequent disposal procedures. The core principle is containment and isolation to prevent any possibility of accidental exposure, particularly through ingestion or inhalation of dust particles.
Segregation and Waste Collection Protocol
Proper disposal begins at the point of generation. Never mix 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] waste with non-hazardous laboratory trash or even other types of chemical waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Waste Collection:
-
Designate a Specific Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste contaminated with 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]. This includes residual amounts in original containers, contaminated personal protective equipment (PPE), and any materials used for cleaning spills.
-
Container Specifications: The container must be in good condition, compatible with the chemical, and have a tightly sealing lid. Sturdy, leak-proof containers are essential.[2]
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]"
-
The associated hazards (e.g., "Acutely Toxic")
-
The date of accumulation start. Properly labeling all hazardous waste containers is a fundamental requirement for compliance and safety.[3]
-
-
For Solutions: If disposing of solutions containing this compound, use a dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless confirmed to be compatible.
-
Empty Containers: To be considered non-hazardous, original containers of this compound must be thoroughly emptied, with only minimal residue remaining ("de minimis"). The container should then be triple-rinsed with a suitable solvent. The rinsate from this process must be collected as hazardous waste.[2]
On-Site Storage and Handling of Waste
The storage of hazardous waste is strictly regulated. The primary goal is to prevent release into the environment and to ensure the safety of personnel.
-
Storage Location: Store the designated waste container in a satellite accumulation area (SAA) within the laboratory, at or near the point of generation. The SAA must be under the control of the laboratory personnel.
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment (such as a chemical-resistant tub or tray) to contain any potential leaks or spills.[3]
-
Container Closure: Keep the hazardous waste container securely closed at all times, except when adding waste.[3] This is crucial to prevent the release of vapors or dust and to avoid spills.
-
Segregation: Store the waste container away from incompatible materials.
Diagram 1: Disposal Decision Workflow
This diagram outlines the critical decision points for a researcher handling waste containing 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].
Caption: Decision workflow for proper segregation and handling of waste.
Final Disposal Procedures
Under no circumstances should 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] or its containers be disposed of in the regular trash or poured down the drain.[2][4] Due to its toxic and chlorinated nature, this compound requires professional disposal.
-
Method of Disposal: The generally accepted and required method for the disposal of such pharmaceutical and chlorinated hazardous waste is incineration at a licensed chemical destruction facility.[5][6][7] This high-temperature process ensures the complete destruction of the compound, preventing its release into the environment.
-
Arranging for Pickup: Once your waste container is full, or if you are generating waste infrequently, schedule a pickup with your institution's EHS department. They are responsible for collecting the waste from your laboratory and consolidating it for shipment to a licensed hazardous waste disposal vendor.
Emergency Procedures for Spills
In the event of a spill, the immediate priorities are to protect personnel and contain the material.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Personal Protective Equipment: Before attempting to clean a small spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or if there is a risk of airborne dust, respiratory protection may be necessary.[8]
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it in your designated hazardous waste container.[8] Avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Collect all contaminated cleanup materials and place them in the hazardous waste container.[5]
-
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting protocol.
By adhering to this comprehensive disposal plan, you contribute to a safe and compliant research environment, demonstrating a commitment to safety that extends beyond the laboratory bench.
References
-
5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
-
Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry - ACS Publications.
-
Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. Journal of Medicinal Chemistry.
-
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride. PubChem, National Center for Biotechnology Information.
-
5-Chlorospiro[isobenzofuran-1(3H),4′-piperidine] Safety Data Sheets. Echemi.
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University.
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
-
Hazardous Waste Disposal Guide. Dartmouth College.
-
Pharmaceutical Waste. Department of Toxic Substances Control - CA.gov.
-
Medication & Pharmaceutical Waste Disposal Explained. Stericycle. -center/blog/medication-pharmaceutical-waste-disposal-explained)
Sources
- 1. 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride | C12H15Cl2NO | CID 57416990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. echemi.com [echemi.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. kishida.co.jp [kishida.co.jp]
Navigating the Unseen: A Guide to Safely Handling 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel compounds present both exciting opportunities and inherent risks. 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], a heterocyclic compound with potential applications in drug discovery, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence.
Understanding the Hazard: A Precautionary Approach
Due to the limited availability of comprehensive safety data for 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], a precautionary principle is paramount. The hydrochloride salt of this compound is classified as toxic if swallowed[1]. While the specific hazards of the free base are not fully elucidated, it is prudent to treat it with a similar level of caution. The presence of a halogen (chlorine) also necessitates specific considerations for disposal[2][3].
Key Considerations:
-
Toxicity: Assume the compound is toxic via ingestion, inhalation, and dermal contact.
-
Irritation: Expect potential for skin and eye irritation.
-
Unknowns: The lack of comprehensive data means other potential hazards should not be ruled out.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. The following table outlines the recommended PPE for various laboratory operations involving 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine].
| Operation | Minimum PPE Requirement | Enhanced Precautions (High Concentration/Aerosol Generation) |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (Double-gloved) - Lab Coat - Safety Glasses with Side Shields | - Chemical Splash Goggles - Face Shield - N95 Respirator or higher |
| Solution Preparation and Handling | - Nitrile Gloves (Double-gloved) - Lab Coat - Chemical Splash Goggles | - Face Shield - Work within a certified chemical fume hood |
| Heating or Reactions | - Nitrile Gloves (Double-gloved) - Lab Coat - Chemical Splash Goggles - Work within a certified chemical fume hood | - Face Shield - Consider a supplied-air respirator for extended or high-temperature procedures |
| Waste Disposal | - Nitrile Gloves (Double-gloved) - Lab Coat - Chemical Splash Goggles | - Face Shield |
The Rationale Behind the Recommendations:
-
Double Gloving: Provides an extra layer of protection against potential permeation and allows for the safe removal of the outer glove if contamination occurs[4].
-
Chemical Splash Goggles: Offer superior protection over safety glasses, especially when handling liquids that could splash into the eyes.
-
Face Shield: Should be used in conjunction with goggles during activities with a high risk of splashing to protect the entire face[4].
-
Respiratory Protection: An N95 respirator is recommended for handling the solid form to prevent inhalation of fine particles. For operations with a higher potential for aerosolization, a higher level of respiratory protection may be necessary[5]. All work with volatile solutions should be conducted in a chemical fume hood.
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to standardized procedures is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Preparation and Weighing:
-
Designated Area: Conduct all weighing and handling of the solid compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure.
-
Don PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Spill Containment: Place a disposable weighing paper or boat on the balance pan. This will contain any minor spills and simplify cleanup.
-
Careful Transfer: Use a spatula to carefully transfer the desired amount of the compound. Avoid creating dust.
-
Immediate Cleanup: If any solid is spilled, carefully wipe the area with a damp paper towel (wet with a suitable solvent like isopropanol or ethanol) and dispose of it as hazardous waste.
Solution Preparation:
-
Fume Hood: All solution preparation must be performed inside a certified chemical fume hood.
-
Glassware Inspection: Before use, inspect all glassware for cracks or defects.
-
Controlled Addition: Slowly add the solid to the solvent to avoid splashing. If necessary, use a powder funnel.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.
Handling and Storage:
-
Closed Containers: Keep containers of the compound and its solutions tightly closed when not in use.
-
Secondary Containment: Store containers in a secondary container (such as a beaker or a tray) to contain any potential leaks.
-
Segregation: Store away from incompatible materials. While specific incompatibilities are not listed, it is good practice to store it separately from strong oxidizing agents and strong acids or bases.
-
Ventilation: Store in a well-ventilated area.
Disposal Plan: Responsible Stewardship
Proper disposal of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Segregation:
As a chlorinated organic compound, all waste containing 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] must be segregated as halogenated organic waste [2][3]. Do not mix it with non-halogenated waste streams, as this can significantly increase disposal costs and complicate the disposal process[6].
Disposal Procedures:
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., weighing papers, gloves, paper towels) in a designated, labeled, and sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a designated, labeled, and sealed halogenated organic waste container.
-
The container should be made of a material compatible with the solvents used.
-
-
Sharps:
-
Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]"), and the solvent(s) present.
-
-
Institutional Guidelines:
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
-
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes[7].
-
Remove any contaminated clothing.
-
Seek medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[7].
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air[7].
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water[7].
-
Seek immediate medical attention.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's environmental health and safety (EHS) office.
-
Contain: If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal as halogenated organic waste.
-
Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
Visualizing the Workflow: PPE Selection Framework
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for Handling 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
By integrating these safety protocols and operational plans into your laboratory workflow, you can confidently handle 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] while prioritizing the well-being of yourself and your colleagues. Remember, a culture of safety is built on proactive risk assessment and a commitment to best practices.
References
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]
-
PubChem. 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride. Available from: [Link]
-
University of California, Riverside. Hazardous Waste Segregation. Available from: [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Available from: [Link]
-
Trial Supplies. (2023, August 28). Essential PPE for Spraying AgChem Trials. Available from: [Link]
-
University of British Columbia. Organic Solvent Waste Disposal. Available from: [Link]
Sources
- 1. 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride | C12H15Cl2NO | CID 57416990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. gerpac.eu [gerpac.eu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
